Spiro[5.5]undecan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUXBNXLVOPNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781-83-5 | |
| Record name | spiro[5.5]undecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Spiro[5.5]undecan-1-one: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[5.5]undecan-1-one is a spirocyclic ketone with a unique three-dimensional architecture that has garnered interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, molecular structure, and stereochemical nuances. We will delve into established synthetic routes, with a focus on the Robinson annulation, and provide a detailed experimental protocol. Furthermore, a thorough analysis of its spectroscopic signature is presented, alongside a discussion of its reactivity and potential as a scaffold in the development of novel therapeutics.
Introduction: The Significance of the Spiro[5.5]undecane Framework
Spirocycles, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a vast array of natural products, including alkaloids and terpenoids[1]. The inherent three-dimensionality and conformational rigidity of the spirocyclic framework make it an attractive scaffold in drug discovery, offering the potential for novel interactions with biological targets. The spiro[5.5]undecane skeleton, in particular, has been the subject of numerous synthetic and medicinal chemistry endeavors, with derivatives exhibiting promising biological activities, including anti-cancer and anti-HIV properties[1]. This compound serves as a fundamental building block for accessing more complex molecules within this class, making a thorough understanding of its chemical characteristics essential for researchers in the field.
Molecular Structure and Stereochemistry
This compound consists of two six-membered rings, a cyclohexane ring and a cyclohexanone ring, fused at a central spiro carbon. This unique arrangement imparts distinct stereochemical and conformational properties to the molecule.
Conformational Analysis
The two cyclohexane rings in the spiro[5.5]undecane system are not planar and adopt chair, boat, or twist-boat conformations to minimize steric strain. The interplay of these conformations can lead to a complex energetic landscape. Computational studies, including Density Functional Theory (DFT), have been employed to elucidate the relative stabilities of different conformers of spiro[5.5]undecane and its derivatives. These studies are crucial for understanding how the three-dimensional shape of the molecule influences its reactivity and biological interactions.
dot graph "Spiro_5_5_undecan_1_one_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: 2D structure of this compound with the spiro carbon indicated.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | PubChem[2] |
| Molecular Weight | 166.26 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1781-83-5 | PubChem[2] |
| Appearance | Colorless oil or low melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane | Inferred |
Synthesis of this compound
The construction of the spiro[5.5]undecane framework can be achieved through various synthetic strategies. One of the most prominent and reliable methods is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation.
The Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring onto a ketone. In the context of this compound synthesis, this involves the reaction of cyclohexanone with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).
dot graph "Robinson_Annulation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow for this compound via Robinson Annulation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the Robinson annulation methodology.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
Step 1: Synthesis of Spiro[5.5]undec-7-en-1-one
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of methyl vinyl ketone in ethanol dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Heat the reaction mixture to reflux for 4-6 hours to effect the intramolecular aldol condensation.
-
Cool the mixture to room temperature and quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Spiro[5.5]undec-7-en-1-one.
Step 2: Hydrogenation to this compound
-
Dissolve the Spiro[5.5]undec-7-en-1-one obtained in the previous step in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed (as monitored by pressure drop or TLC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, verified full dataset for the parent compound is not readily accessible, the expected spectroscopic features can be inferred from data on closely related derivatives and general principles of spectroscopy.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene protons of the two cyclohexane rings. The protons alpha to the carbonyl group are expected to appear as a multiplet in the downfield region of the aliphatic signals (δ 2.0-2.5 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon in the downfield region (δ ~210 ppm). A signal for the spiro carbon (quaternary) around δ 40-50 ppm. Multiple signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons of the two rings. |
| Infrared (IR) | A strong, sharp absorption band characteristic of a saturated ketone C=O stretch, expected around 1710 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 166. Characteristic fragmentation patterns would involve cleavage of the cyclohexane rings, such as α-cleavage adjacent to the carbonyl group. |
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group. It can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.
Reactions at the Carbonyl Group
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, Spiro[5.5]undecan-1-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance around the carbonyl group.
dot graph "Reduction_of_Spiro_ketone" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Reduction of this compound to the corresponding alcohol.
-
Wittig Reaction: As a ketone, it can undergo the Wittig reaction to form an alkene by replacing the carbonyl oxygen with a carbon-carbon double bond. This provides a route to exo-methylene spiro[5.5]undecane derivatives.
dot graph "Wittig_Reaction" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Wittig olefination of this compound.
Enolate Chemistry
The protons on the carbon atoms alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations and aldol reactions, allowing for further functionalization of the spirocyclic core.
Biological Activity and Drug Development Potential
While there is limited publicly available information on the specific biological activity of the unsubstituted this compound, the spiro[5.5]undecane scaffold is present in numerous biologically active natural products. Furthermore, synthetic derivatives have shown significant potential in drug discovery. For instance, certain spiro[5.5]undecane-1,5,9-triones have been identified as potent HIV-1 inhibitors[3]. The rigid, three-dimensional nature of the spiro[5.5]undecane framework allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. This makes this compound a valuable starting point for the synthesis of compound libraries for screening in various disease models.
Conclusion
This compound is a foundational molecule in the chemistry of spirocyclic compounds. Its synthesis, primarily through the robust Robinson annulation, provides access to a versatile scaffold for further chemical exploration. A comprehensive understanding of its structure, properties, and reactivity is crucial for leveraging its potential in the design and synthesis of novel molecules with applications in medicinal chemistry and materials science. Further research into the biological activities of the parent compound and its simpler derivatives is warranted to fully elucidate the therapeutic potential of this intriguing molecular framework.
References
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573924, Spiro(5.5)undecan-1-one. Retrieved from [Link].
-
Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282–7286. [Link]
Sources
IUPAC name for Spiro[5.5]undecan-1-one
An In-depth Technical Guide to Spiro[5.5]undecan-1-one
Abstract
Spirocyclic systems, characterized by two rings sharing a single atom, are of profound interest to the scientific community, particularly within the realm of medicinal chemistry and drug development. Their inherent three-dimensionality and conformational rigidity offer a strategic advantage in designing molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, a archetypal spiroketone. We will deconstruct its formal IUPAC nomenclature, delve into its structural and spectroscopic properties, outline key synthetic strategies, and explore the broader significance of the spiro[5.5]undecane scaffold in modern drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.
Decoding the IUPAC Nomenclature: A Systematic Approach
The name this compound is a precise descriptor of the molecule's topology, derived from the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] A logical breakdown of the name reveals the molecule's core structure.
-
Spiro: This prefix immediately identifies the compound as a spirocycle, a bicyclic system where the two rings are connected through a single, common carbon atom known as the "spiro atom".[3]
-
[5.5]: This is the von Baeyer descriptor for spiro compounds.[3] The numbers within the square brackets, separated by a period, indicate the number of carbon atoms in each ring, excluding the central spiro atom. In this case, there are five carbons in the first ring and five carbons in the second ring. When combined with the spiro atom, this defines two six-membered (cyclohexane) rings. The numbers are cited in ascending order, though here they are identical.[1]
-
undecane: This root name specifies the total number of carbon atoms in the entire skeleton. It is the sum of the numbers in the brackets plus the spiro atom itself (5 + 5 + 1 = 11).[1]
-
-1-one: This suffix denotes the presence of a ketone functional group (a carbonyl, C=O) at the carbon designated as position "1".
The numbering convention for monospiro compounds is critical for unambiguously assigning the position of functional groups. Numbering begins in the smaller ring (in this case, the rings are of equal size) at a carbon atom adjacent to the spiro atom. It proceeds around this first ring, through the spiro atom (which is assigned locant 6 in this case), and continues around the second ring until all carbons are numbered. The direction of numbering is chosen to assign the lowest possible number to the principal functional group, which is the ketone in this instance.[3][4]
Caption: IUPAC numbering scheme for this compound.
Physicochemical and Spectroscopic Profile
Understanding the analytical signature of this compound is fundamental for its identification, characterization, and quality control in a research or development setting.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [5] |
| Molecular Weight | 166.26 g/mol | [5] |
| Monoisotopic Mass | 166.135765 g/mol | [5] |
| XLogP3 | 2.9 | [5] |
| IUPAC Name | This compound | [5] |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule's structure. The expected data for this compound are based on the well-established principles of spectroscopy for cyclic ketones.[6][7]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the C=O stretching vibration. For a saturated six-membered ring ketone (cyclohexanone), this peak is typically observed around 1715 cm⁻¹ .[6][7][8] The absence of characteristic aldehyde C-H stretches (around 2720 and 2820 cm⁻¹) confirms the presence of a ketone.[7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a count of unique carbon environments.
-
The carbonyl carbon (C1) is highly deshielded and appears significantly downfield, typically in the range of 200-215 ppm .[6][7]
-
The quaternary spiro carbon (C6) will show a signal, though often of lower intensity, at a distinct chemical shift.
-
The remaining nine methylene (-CH₂) carbons will appear in the aliphatic region of the spectrum. Carbons alpha to the carbonyl (C2, C5) will be deshielded relative to the others.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum reveals information about the proton environments.
-
Protons on the alpha-carbons (positions 2 and 5) are deshielded by the electron-withdrawing effect of the adjacent carbonyl group and are expected to resonate in the 2.0-2.5 ppm region.[6]
-
The remaining 14 protons on the other methylene groups will produce complex, overlapping multiplets in the upfield region, typically between 1.2-1.9 ppm .
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 166. A predominant fragmentation pathway for cyclic ketones is α-cleavage, which involves the cleavage of the bond between the carbonyl carbon and an adjacent carbon, followed by a second cleavage event.[6]
Synthetic Strategies
The synthesis of the spiro[5.5]undecane core is a well-established area of organic chemistry. While numerous methods exist for creating substituted derivatives, particularly through Michael additions, a common and direct approach for the parent ketone involves an intramolecular cyclization.[9] One of the most reliable methods is the intramolecular alkylation of a pre-functionalized cyclohexanone derivative.
Caption: General workflow for synthesis via intramolecular alkylation.
Experimental Protocol: Intramolecular Alkylation
This protocol describes a representative synthesis of this compound. Disclaimer: This is a generalized procedure and should be adapted and performed with all appropriate safety precautions by qualified personnel.
Objective: To synthesize this compound via the intramolecular alkylation of 2-(5-chloropentyl)cyclohexan-1-one.
Step 1: Synthesis of 2-(5-chloropentyl)cyclohexan-1-one
-
Preparation: To a solution of pyrrolidine in dry toluene, add cyclohexanone dropwise at 0°C.
-
Enamine Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically until enamine formation is complete (monitored by TLC).
-
Alkylation: Cool the reaction mixture and add 1-bromo-5-chloropentane. Heat the mixture at reflux for 12-16 hours.
-
Hydrolysis: After cooling, add aqueous HCl solution and stir vigorously for 2-4 hours to hydrolyze the iminium salt intermediate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-alkylated intermediate.
Step 2: Intramolecular Cyclization to this compound
-
Preparation: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Substrate Addition: Add a solution of 2-(5-chloropentyl)cyclohexan-1-one in dry THF dropwise to the NaH suspension at 0°C.
-
Cyclization Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the disappearance of starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Final Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure this compound.
Role and Application in Drug Discovery
The spiro[5.5]undecane scaffold is more than a structural curiosity; it is a "privileged scaffold" in medicinal chemistry.[10] The introduction of spirocyclic centers is a powerful strategy for optimizing lead compounds and navigating complex biological landscapes.[11][12]
The Advantage of Three-Dimensionality
Biological targets like enzymes and receptors possess intricate, three-dimensional binding pockets. Flat, two-dimensional molecules often lack the structural sophistication to engage with these sites optimally. Spirocycles enforce a rigid, well-defined three-dimensional geometry.[13][14]
-
Vectorial Projection: Substituents placed on the spirocyclic core are projected into distinct regions of 3D space. This allows medicinal chemists to probe binding pockets with high precision, potentially leading to stronger and more selective interactions.[10][13]
-
Conformational Restriction: By locking the conformation of two rings, the spiro center reduces the entropic penalty upon binding to a target, which can translate to a significant increase in binding affinity and potency.[14]
Caption: Spirocycles introduce 3D diversity over flat aromatic systems.
Modulation of Physicochemical and Pharmacokinetic Properties
Introducing sp³-rich spirocyclic centers can favorably modulate a compound's drug-like properties.[10][11]
-
Reduced Lipophilicity: Overly lipophilic compounds are often plagued by poor solubility, high metabolic turnover, and off-target toxicity. Replacing flat aromatic rings with saturated spirocycles (an example of "escape from flatland") can decrease lipophilicity (LogP) and improve the aqueous solubility of a drug candidate.[13]
-
Improved Metabolic Stability: The quaternary spiro atom and adjacent carbons are sterically hindered and lack sites susceptible to common metabolic transformations (e.g., oxidation by cytochrome P450 enzymes), which can increase the metabolic stability and half-life of a drug.[13][14]
-
Novelty and Intellectual Property: As medicinal chemists seek to create new chemical entities, spirocyclic scaffolds provide access to novel and patentable chemical space, moving away from over-explored structural motifs.[14]
The spiro[5.5]undecane framework and its derivatives are found in numerous natural products and have been incorporated into a wide range of biologically active agents targeting cancer, as well as neurological and infectious diseases.[12][15]
Conclusion
This compound serves as an exemplary model for understanding the structure, properties, and significance of spirocyclic compounds. Its IUPAC name is a testament to the logical and descriptive power of systematic chemical nomenclature. Beyond its fundamental chemical interest, the rigid, three-dimensional scaffold it represents is a powerful tool for modern drug discovery professionals. By enabling precise control over molecular shape and improving critical ADME properties, the strategic incorporation of spirocyclic motifs like spiro[5.5]undecane continues to be a valuable approach in the design of next-generation therapeutics.
References
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Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available from: [Link]
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International Union of Pure and Applied Chemistry. Extension and Revision of the Nomenclature for Spiro Compounds (Recommendations 1999). Available from: [Link]
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IUPAC. Synopsis, Preamble, SP-0 and SP-1. Available from: [Link]
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Scribd. IUPAC Nomenclature of Bicyclo and Spiro Compounds - Innovative Methods | PDF. Available from: [Link]
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YouTube. IUPAC Nomenclature of Spiro Bicyclic Compounds. (2023-10-01). Available from: [Link]
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ResearchGate. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (2025-08-06). Available from: [Link]
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The Dhaka University Journal of Science. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 573924, Spiro(5.5)undecan-1-one. Available from: [Link]
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ResearchGate. Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions | Request PDF. (2025-08-06). Available from: [Link]
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DergiPark. Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. (2024-12-25). Available from: [Link]
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Canadian Journal of Chemistry. Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Available from: [Link]
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Oregon State University. CH 336: Ketone Spectroscopy. (2020-02-07). Available from: [Link]
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Practical Fragments. Spirocycles in Drug Discovery. (2017-07-21). Available from: [Link]
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ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available from: [Link]
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SciSpace. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Available from: [Link]
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PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025-04-05). Available from: [Link]
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PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022-03-25). Available from: [Link]
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OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. (2023-09-20). Available from: [Link]
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NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
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A Technical Guide to Spiro[5.5]undecan-1-one: Properties, Synthesis, and Applications for Drug Discovery
Section 1: Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug development, the conformational rigidity of a molecule is a critical factor in achieving high-affinity binding to biological targets.[1] Spirocyclic compounds, characterized by two rings connected by a single common atom, offer a unique and powerful solution. Their inherent three-dimensionality and constrained topology allow for the precise spatial arrangement of functional groups, a feature highly sought after in the design of novel therapeutics.[1][2] The spiro[5.5]undecane framework, in particular, is a recurring motif in a variety of natural products, including alkaloids and terpenoids, underscoring its biological relevance.[3] This guide provides an in-depth technical overview of Spiro[5.5]undecan-1-one, a foundational building block for accessing more complex spirocyclic systems for research and pharmaceutical development.[4]
Section 2: Core Molecular Profile of this compound
A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. This compound is a well-defined chemical entity with established physical and chemical characteristics.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: Spiro(5.5)undecan-1-one, 1-Oxospiro[5.5]undecane[5]
Physicochemical Properties
The key quantitative descriptors for this compound are summarized below. This data is essential for reaction stoichiometry calculations, analytical characterization, and purity assessment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | PubChem[5][7], Sigma-Aldrich[6] |
| Molecular Weight | 166.26 g/mol | PubChem[5][8] |
| Monoisotopic Mass | 166.135765193 Da | PubChem[5] |
| InChIKey | ISUXBNXLVOPNBA-UHFFFAOYSA-N | PubChem[5] |
| SMILES | C1CCC2(CC1)CCCCC2=O | PubChem[5][7] |
Section 3: Synthesis Methodologies and Experimental Protocols
The construction of the spiro[5.5]undecane core is a well-explored area of organic synthesis. The choice of methodology is often dictated by the desired substitution pattern, yield, and reaction efficiency.
Foundational Synthetic Strategy: The Michael Addition
One of the most robust and common methods for preparing the spiro[5.5]undecane skeleton is through a double Michael addition reaction.[9][10] This strategy is highly effective because it facilitates the formation of the critical quaternary spiro-carbon center in a controlled manner. The reaction typically involves a cyclic 1,3-dione (like dimedone) and an α,β-unsaturated ketone. The causality behind this choice lies in the sequential, base- or acid-catalyzed conjugate additions that first form one C-C bond and then cyclize to complete the second ring at the spirocenter.
Protocol: Microwave-Assisted Synthesis of a Substituted Spiro[5.5]undecane
Microwave-assisted organic synthesis has emerged as a superior alternative to conventional heating methods, offering dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles.[3][11] The following protocol is a representative example for synthesizing a substituted spiro[5.5]undecane derivative, demonstrating the efficiency of this technique.
Objective: To synthesize a 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione via a microwave-induced Michael addition.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (1.0 mmol)
-
(1E,4E)-1,5-Diaryl-penta-1,4-dien-3-one (1.0 mmol)
-
Triethylamine (1.25 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Microwave synthesis vial
-
Standard laboratory glassware for workup and extraction
-
Magnesium Sulfate (MgSO₄)
-
Chloroform
Step-by-Step Methodology:
-
Reactant Preparation: Accurately weigh dimedone (1.0 mmol) and the selected (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one (1.0 mmol) and place them into a designated microwave synthesis vial.
-
Solvent and Catalyst Addition: Add 5 mL of dichloromethane to the vial, followed by the addition of triethylamine (1.25 mmol), which acts as a basic catalyst to facilitate the Michael addition.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 200 W) and temperature (e.g., 40 °C) for approximately 15 minutes. Rationale: Microwave energy directly couples with the polar molecules in the mixture, leading to rapid and uniform heating that significantly accelerates the reaction rate compared to hours needed for conventional methods.[3][11]
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of starting materials.
-
Aqueous Workup: After cooling, pour the reaction mixture into 10 mL of cold water in a separatory funnel.
-
Extraction: Extract the aqueous layer with chloroform (3 x 20 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Visualization: General Synthesis Workflow
Caption: A generalized workflow for the microwave-assisted synthesis of spiro[5.5]undecane derivatives.
Section 4: Spectroscopic Characterization
Confirming the unique three-dimensional architecture of a spiro[5.5]undecane derivative is paramount.[12] A multi-technique spectroscopic approach is required for unambiguous structural elucidation and is a self-validating system where data from each method must be consistent with the proposed structure.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum will reveal characteristic signals for the protons on the two cyclohexane rings. The complexity will depend on the substitution pattern, but key features include diastereotopic protons adjacent to the spirocenter.
-
¹³C NMR: A definitive feature in the carbon NMR spectrum is the signal for the quaternary spiro-carbon (C-6), typically appearing around 68-70 ppm.[12] The carbonyl carbon (C-1) will have a characteristic downfield shift (>200 ppm). PubChem provides reference spectra for this compound.[5]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the ketone (C=O) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural clues about the two rings.
Protocol: Standard Spectroscopic Analysis Workflow
-
Sample Preparation: Ensure the synthesized compound is purified to >95% purity as determined by a preliminary method like TLC or LC-MS.
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to establish connectivity.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement, confirming the elemental composition.
-
-
IR Spectroscopy:
-
Prepare the sample as a thin film, KBr pellet, or use an ATR accessory.
-
Acquire the spectrum and identify the key functional group frequencies, paying close attention to the carbonyl stretch.
-
-
Data Integration: Correlate all data. The molecular formula from MS must match the integration and carbon count from NMR. The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra.
Visualization: Spectroscopic Characterization Workflow
Caption: The workflow for comprehensive spectroscopic validation of a synthesized spiro[5.5]undecane.
Section 5: Applications in Research and Drug Development
The utility of this compound and its derivatives extends from being a fundamental synthetic tool to forming the core of potentially bioactive molecules.
Role as a Synthetic Intermediate
This compound is a key building block for more elaborate spirocyclic systems.[4] The ketone functionality serves as a versatile chemical handle for further transformations, such as Grignard reactions, Wittig olefination, or reductive amination, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
The Spiro[5.5]undecane Scaffold in Medicinal Chemistry
The rigid spiro[5.5]undecane framework is an attractive scaffold for drug design. Its ability to project substituents into well-defined regions of 3D space makes it an ideal candidate for probing the binding pockets of enzymes and receptors. Recent studies have demonstrated that substituted spiro[5.5]undecane-triones possess promising in-vitro anti-cancer activity, highlighting the therapeutic potential of this structural class.[1][3] The development of these compounds is an active area of research, with the goal of creating novel anticancer agents with enhanced efficacy and selectivity.[3]
Section 6: Conclusion
This compound is more than a chemical curiosity; it is a foundational molecule with significant strategic value for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and the inherent structural advantages of its spirocyclic core make it an indispensable tool. As the demand for novel, three-dimensional chemical entities for drug discovery continues to grow, the importance of scaffolds like spiro[5.5]undecane and the synthetic intermediates used to create them will only increase.
References
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PubChem. (n.d.). Spiro(5.5)undecan-1-one. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-, (R)-. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C11H18O). Retrieved January 14, 2026, from [Link]
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Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Spiro[5.5]undecan-3-one. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Retrieved January 14, 2026, from [Link]
-
Deslongchamps, P., et al. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-609. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Spiro[5.5]undecane. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics. Retrieved January 14, 2026, from [Link]
-
DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of the Spiro[5.5]undecane Scaffold
Introduction: The Architectural Allure of the Spiro[5.5]undecane Core
The spiro[5.5]undecane scaffold, a distinctive three-dimensional framework featuring two six-membered rings joined by a single common carbon atom, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This unique structural motif is found in a variety of natural products, including terpenoids and alkaloids, and imparts a notable conformational rigidity that is highly desirable in drug design.[1][2] The constrained orientation of substituents on the spirocyclic core allows for precise interactions with biological targets, making it a privileged scaffold in the development of novel therapeutics.[3][4] Molecules incorporating the spiro[5.5]undecane framework have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
This technical guide provides a comprehensive overview of the key synthetic strategies for constructing the spiro[5.5]undecane core, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic pathways, offering insights into the rationale behind experimental choices. Detailed, field-proven protocols for selected key transformations are provided, alongside a comparative analysis of the different methodologies.
Strategic Approaches to the Synthesis of the Spiro[5.5]undecane Scaffold
The construction of the spiro[5.5]undecane framework can be broadly categorized into three main strategies:
-
Double Michael Addition/Annulation Reactions: This classical and widely employed method involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the second ring.
-
Dearomative ipso-Iodocyclization: A more modern approach that utilizes the dearomatization of a phenolic precursor to generate the spirocyclic system in a single, elegant step.
-
Rhodium-Catalyzed Intramolecular Transannulation: This powerful method leverages the reactivity of rhodium carbenoids generated from 1,2,3-triazoles to construct nitrogen-containing spiro[5.5]undecane derivatives (azaspiro[5.5]undecanes).
The choice of synthetic strategy is often dictated by the desired substitution pattern on the spirocyclic core, the availability of starting materials, and the desired overall efficiency of the synthetic sequence.
I. Double Michael Addition: A Workhorse for Spiro[5.5]undecane Synthesis
The double Michael addition, or Michael annulation, is a robust and versatile method for the synthesis of highly functionalized spiro[5.5]undecane derivatives.[7] This strategy typically involves the reaction of a cyclic 1,3-dicarbonyl compound, such as dimedone, with an α,β-unsaturated ketone. The reaction proceeds through a tandem sequence of a 1,4-conjugate addition followed by an intramolecular Michael addition to forge the spirocyclic core.
Mechanistic Insights
The reaction is initiated by the deprotonation of the acidic α-hydrogen of the 1,3-dicarbonyl compound by a base, forming a stabilized enolate.[8][9][10] This enolate then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone in a conjugate addition. The resulting enolate intermediate then undergoes an intramolecular cyclization, with the enolate attacking the carbonyl carbon of the original dicarbonyl compound. A final protonation step yields the spiro[5.5]undecane-1,5,9-trione derivative.
Caption: Workflow for Spiro[5.5]undecane Synthesis via Michael Addition.
Microwave-Assisted Synthesis: An Efficient and Green Protocol
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[11] The synthesis of spiro[5.5]undecane derivatives via double Michael addition is particularly amenable to microwave assistance.
-
Reactants:
-
Dimedone (1 mmol)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
-
Triethylamine (1.25 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
Combine dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one in a microwave-safe reaction vessel.
-
Add dichloromethane and triethylamine to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 200 W and 40 °C for 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into 10 mL of cold water.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[5.5]undecane derivative.
-
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 2-3 hours | 15-20 minutes |
| Yield | Moderate | Up to 98% |
| Conditions | Room Temperature | 40 °C, 200 W |
| Environmental Impact | Higher energy consumption | More energy-efficient |
Table 1. Comparison of Conventional and Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative.[5]
II. Dearomative ipso-Iodocyclization: A Modern Approach to Spiro[5.5]undecanes
Dearomative spirocyclization has emerged as a powerful strategy for the rapid construction of complex three-dimensional scaffolds from simple aromatic precursors.[12][13] The ipso-iodocyclization of 5-aryl-1-alkynes provides a direct and efficient route to the spiro[5.5]undecane core.[14][15] This method is characterized by its mild reaction conditions and the use of a readily available and easy-to-handle iodinating reagent.
Mechanistic Rationale
The reaction is initiated by the activation of the alkyne by an electrophilic iodine species, typically generated from an iodinating reagent such as bis(pyridine)iodonium hexafluorophosphate (IPy₂PF₆). This is followed by an intramolecular attack of the electron-rich aromatic ring at the ipso-position, leading to the formation of a spirocyclic intermediate and the dearomatization of the aromatic ring. The ethoxyethyl protecting group on the phenolic oxygen plays a crucial role in this transformation, as it is readily cleaved under the reaction conditions and prevents unwanted iodination of the aromatic ring.[14]
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Spectroscopic Blueprint of a Spirocyclic Scaffold: An In-Depth Technical Guide to Spiro[5.5]undecan-1-one
Introduction: The Structural Significance of Spiro[5.5]undecan-1-one
In the landscape of modern drug discovery and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a compelling advantage. The fusion of two rings through a single, shared carbon atom—the spiro center—creates a unique spatial arrangement that can profoundly influence molecular properties. This compound, a foundational member of this class, presents a simple yet elegant bicyclic system that serves as a critical building block in the synthesis of more complex bioactive molecules and functional materials.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, focusing on ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. As Senior Application Scientists, we recognize that true mastery of a molecule lies not just in its synthesis, but in the rigorous confirmation of its structure. The causality behind our experimental choices and the interpretation of the resulting spectra are paramount. This document is therefore designed to be a self-validating system, grounding its claims in established spectroscopic principles and authoritative data sources.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are dictated by the electronic environment of each proton, which is in turn influenced by the presence of the carbonyl group and the rigid spirocyclic framework.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum with full assignment, the following data is a prediction based on established principles of NMR spectroscopy and analysis of similar structures. The protons alpha to the carbonyl group (C2) are expected to be the most deshielded, appearing furthest downfield. The remaining methylene protons of both cyclohexane rings will appear as a complex series of multiplets in the upfield region.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.2 - 2.4 | Triplet | ~6-7 |
| H-3, H-4, H-7, H-8, H-9, H-10, H-11 | 1.2 - 1.8 | Multiplet | - |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening factor of 0.3 Hz. Phase and baseline correct the resulting spectrum.
Causality in Proton Environments
The spirocyclic nature of the molecule restricts conformational flexibility, leading to distinct axial and equatorial proton environments. This would typically result in complex splitting patterns. However, at room temperature, rapid chair-chair interconversion of the cyclohexane rings can lead to an averaging of these signals, simplifying the spectrum. The protons on the carbon adjacent to the carbonyl (C2) are deshielded due to the electron-withdrawing nature of the C=O bond.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within this compound. The chemical shift of each carbon is highly sensitive to its hybridization and local electronic environment.
Experimental ¹³C NMR Spectral Data
The following ¹³C NMR data is based on the spectrum available from the PubChem database (CID: 573924)[1].
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~212 |
| C6 (Spiro) | ~45 |
| C2, C10 | ~40 |
| C5, C7 | ~35 |
| C3, C9 | ~27 |
| C4, C8 | ~22 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform to the FID with a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum.
Interpreting the Carbon Signals
The carbonyl carbon (C1) exhibits the most downfield chemical shift, a characteristic feature of ketones. The spiro carbon (C6), being a quaternary carbon, is also distinctly shifted. The remaining methylene carbons of the two rings give rise to signals in the aliphatic region of the spectrum. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~1710 | Strong | C=O Stretch | Ketone |
| 2850-2950 | Strong | C-H Stretch | Alkane (CH₂) |
| 1440-1465 | Medium | C-H Bend | Alkane (CH₂) |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small drop of neat this compound liquid (or a few crystals of the solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired before the sample spectrum and automatically subtracted.
The Significance of the Carbonyl Stretch
The position of the C=O stretching frequency is diagnostic of the type of carbonyl compound. For a saturated cyclic ketone like this compound, this absorption is expected around 1710 cm⁻¹. The exact position can be influenced by ring strain, though in a six-membered ring, this effect is minimal. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the saturated hydrocarbon framework.
Sources
Stereochemistry and conformational analysis of Spiro[5.5]undecan-1-one
An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of Spiro[5.5]undecan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[5.5]undecane scaffold is a privileged three-dimensional motif found in numerous natural products and serves as a valuable building block in medicinal chemistry.[1][2] Its rigid, well-defined architecture provides a unique framework for the spatial presentation of functional groups. This guide offers an in-depth exploration of the stereochemical and conformational properties of a fundamental derivative, this compound. We will dissect the principles of its chirality, the dynamics of its conformational landscape, and the critical experimental and computational methodologies required for its complete characterization. This document is intended to serve as a comprehensive resource for researchers leveraging this scaffold in synthetic chemistry and drug design, providing both foundational knowledge and actionable protocols.
Introduction to the Spiro[5.5]undecane Core
The spiro[5.5]undecane system consists of two cyclohexane rings fused at a single, common carbon atom, known as the spiro center.[3] This unique spirocyclic linkage imparts significant conformational constraints compared to analogous bicyclic or acyclic systems. This compound (IUPAC Name: this compound, CAS No: 1781-83-5) incorporates a carbonyl group at the C1 position, which introduces polarity and influences the electronic and conformational properties of the adjacent ring.[4] Understanding the inherent stereochemistry and conformational preferences of this core structure is paramount for the rational design of more complex, biologically active molecules.[3][5]
The Stereochemical Landscape
The stereochemistry of spirocyclic systems is defined by the three-dimensional arrangement of atoms around the spiro center and any substituents on the rings.
The Spiro Carbon and Inherent Chirality
In the parent, unsubstituted this compound, the molecule is achiral. This is due to the presence of a C₂ axis of symmetry passing through the spiro carbon (C6) and the C1-carbonyl and C9 atoms. However, the introduction of even a single substituent on any carbon other than C1, C6, or C9 breaks this symmetry, rendering the molecule chiral. The spiro carbon itself becomes a stereogenic center.
The assignment of stereochemical descriptors (R/S) to the spiro center follows the Cahn-Ingold-Prelog (CIP) priority rules. This can be a non-trivial task for spiro systems. A common method involves mentally breaking the bonds to the spiro carbon and treating the ring fragments as chains, assigning priorities based on the atoms encountered as one moves away from the spiro center.[6]
Mandatory Visualization: Emergence of Chirality
Below is a diagram illustrating how the introduction of a substituent (X) creates a chiral molecule with a stereogenic spiro center.
Caption: Introduction of substituent 'X' removes the plane of symmetry, creating a stereocenter at C6.
Conformational Analysis: A Dynamic Equilibrium
Unlike spiroketals such as 1,7-dioxaspiro[5.5]undecane, which are often locked into a single, rigid conformation by the anomeric effect, this compound is conformationally mobile at room temperature.[7][8] Its conformational landscape is dominated by the dynamic interconversion of chair forms of the two cyclohexane rings.
The Preferred Double-Chair Conformation
The lowest energy conformation for this compound involves both six-membered rings adopting a chair conformation. This minimizes both angle strain and torsional strain. The spiro fusion forces a perpendicular arrangement of the two rings.
Conformational Inversion: The Ring Flip
At room temperature, this compound undergoes rapid conformational inversion, where both rings "flip" between two equivalent double-chair conformations. This process is analogous to the chair-flip of a single cyclohexane ring. During this inversion, axial positions become equatorial and vice versa. While the conformers are degenerate (equal in energy) for the unsubstituted molecule, the presence of substituents will lead to a conformational preference based on minimizing steric interactions (A-values).
Mandatory Visualization: Conformational Inversion
The diagram below illustrates the dynamic equilibrium between the two degenerate double-chair conformers of this compound.
Caption: Rapid equilibrium between two degenerate chair-chair conformers at room temperature.
Influence of the Carbonyl Group
The sp² hybridized carbonyl carbon at C1 causes a slight flattening of that ring compared to a standard cyclohexane chair. This can subtly alter the bond angles and dihedral angles, but the chair conformation remains the most stable arrangement. The presence of the ketone does not introduce the powerful stereoelectronic locking effects, such as the anomeric and exo-anomeric effects, that are dominant in spiroketals.[9][10] This lack of stereoelectronic stabilization is the primary reason for the conformational flexibility of this compound compared to its dioxa-analogs.[7][8]
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for a complete understanding of the conformational behavior of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying conformational equilibria in solution. Due to the rapid inversion at room temperature, ¹H and ¹³C NMR spectra show time-averaged signals. To resolve individual conformers, low-temperature experiments are required.[7]
This protocol is designed to "freeze out" the individual conformers on the NMR timescale, allowing for their direct observation and quantification.
-
Sample Preparation: Dissolve 15-20 mg of the this compound derivative in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, CHF₂Cl).
-
Initial Spectrum Acquisition (298 K): Acquire a standard quantitative ¹³C NMR spectrum at room temperature (298 K) to serve as a baseline.
-
Temperature Reduction: Cool the sample inside the NMR probe in decrements of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Low-Temperature Spectra Acquisition: Acquire a spectrum at each temperature point. Observe the broadening of signals, which indicates the slowing of conformational exchange (coalescence).
-
Resolve Conformers: Continue cooling until the signals for the major and minor conformers are fully resolved into sharp, distinct peaks. For spiro[5.5]undecanes, this typically occurs at temperatures around 148 K.[7]
-
Quantification: Integrate the corresponding signals for each resolved conformer. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.
-
Thermodynamic Parameters: Use the van't Hoff equation to calculate the Gibbs free energy difference (ΔG°) between the conformers from their relative populations.
Causality: The choice of a low-freezing point solvent is critical to prevent sample freezing before the conformational exchange rate is sufficiently slow. Quantitative ¹³C NMR is used because the signals are well-dispersed, and integration is generally more reliable than in ¹H NMR for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11]
-
Crystal Growth: Grow single crystals of a suitable derivative of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality crystal and mount it on the goniometer of a diffractometer.
-
Data Collection: Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final crystal structure.
Significance: While this method provides a precise snapshot of the molecule, it is crucial to remember that the solid-state conformation may not be the most stable conformation in solution, as crystal packing forces can influence the structure.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for mapping the potential energy surface and understanding the factors that govern conformational stability.[1]
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization of all possible stereoisomers and plausible conformers (e.g., chair-chair, chair-boat) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: For each optimized structure, perform a frequency calculation to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Transition State Search: To determine the energy barrier for ring inversion, locate the transition state structure connecting the two chair-chair conformers. Confirm it is a true transition state (one imaginary frequency).
-
Data Analysis: Compare the relative Gibbs free energies of all conformers to predict their equilibrium populations. Compare the calculated energy barrier with experimental data if available.
Self-Validation: The accuracy of the computational model is validated by comparing the calculated energy differences and geometries with experimental results from VT-NMR and X-ray crystallography.
Mandatory Visualization: Integrated Characterization Workflow
The following diagram outlines the synergistic workflow for the comprehensive analysis of this compound.
Caption: A synergistic workflow combining experimental and computational methods for robust analysis.
Conclusion
The stereochemical and conformational properties of this compound are governed by the interplay of its rigid spirocyclic core and the conformational flexibility of its two cyclohexane rings. Unlike its spiroketal counterparts, it lacks strong stereoelectronic locking effects, resulting in a dynamic equilibrium of double-chair conformers that is readily studied by variable-temperature NMR. A comprehensive characterization, essential for its application in drug discovery and materials science, requires an integrated approach. By combining the power of NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and DFT calculations for energetic insights, researchers can build a complete and predictive model of this valuable chemical scaffold.
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Various Authors. (2025). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. Available at: [Link].
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Deslongchamps, G. et al. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules. Available at: [Link].
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Deslongchamps, G. et al. (2018). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Available at: [Link].
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Deslongchamps, P. & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. Available at: [Link].
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Čikoš, A. et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. Available at: [Link].
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Čikoš, A. et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. PubMed. Available at: [Link].
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Various Authors. (2025). Syntheses and Crystal Structures of Two Novel Spiro Compounds Containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione. ResearchGate. Available at: [Link].
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Deslongchamps, P. & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Science Publishing. Available at: [Link].
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Chen, Z. et al. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ResearchGate. Available at: [Link].
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An In-Depth Technical Guide to the Discovery and Historical Synthesis of Spiro[5.5]undecane Derivatives
This guide provides a comprehensive overview of the discovery, historical synthetic routes, and modern advancements in the synthesis of spiro[5.5]undecane derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique structural and biological properties of this important class of compounds.
Introduction: The Allure of the Spirocyclic Scaffold
The spiro[5.5]undecane core, characterized by two six-membered rings sharing a single carbon atom, represents a fascinating and highly valuable structural motif in organic chemistry. This unique three-dimensional arrangement imparts a conformational rigidity that is highly sought after in medicinal chemistry.[1][2][3] By locking the spatial orientation of functional groups, spirocyclic scaffolds, such as spiro[5.5]undecane, facilitate more precise interactions with biological targets, leading to enhanced potency and selectivity of drug candidates.[1][2] The spiro[5.5]undecane framework is not only a synthetic curiosity but is also found in a variety of natural products, including alkaloids and terpenoids, which underscores its biological relevance.[4]
This guide will delve into the historical context of the discovery of spiro[5.5]undecane derivatives, trace the evolution of their synthetic methodologies, and highlight modern, efficient approaches to their construction. A particular focus will be placed on the causality behind experimental choices and the validation of synthetic protocols.
Part 1: Foundational Syntheses - The Dawn of Spiro[5.5]undecane Chemistry
The early explorations into the synthesis of spiro[5.5]undecane derivatives were driven by the fundamental challenge of constructing the spirocyclic core. One of the most common and enduring strategies involves the double Michael addition reaction. This approach capitalizes on the reactivity of 1,3-dicarbonyl compounds with α,β-unsaturated ketones.
The Double Michael Addition: A Workhorse Reaction
The double Michael addition, or [5+1] double Michael addition, has proven to be a robust method for the one-pot synthesis of spiro[5.5]undecane-1,5,9-triones. A classic example involves the reaction of a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), with a 1,5-diaryl-1,4-pentadien-3-one.
Causality Behind Experimental Choices:
-
Choice of Substrates: Dimedone is an ideal nucleophile due to the acidity of its methylene protons, which are flanked by two carbonyl groups. The 1,5-diaryl-1,4-pentadien-3-one serves as a bis-Michael acceptor, presenting two electrophilic centers for the sequential addition of the dimedone enolate.
-
Catalyst Selection: The reaction is typically catalyzed by a base or a Lewis acid. Basic catalysts, such as triethylamine, facilitate the deprotonation of dimedone to form the reactive enolate. Lewis acids, on the other hand, activate the α,β-unsaturated ketone towards nucleophilic attack.[5][6] The choice between a base and a Lewis acid can influence the reaction rate and, in some cases, the stereochemical outcome.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione [5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve dimedone (1 mmol) and trans,trans-1,5-diphenyl-1,4-pentadien-3-one (1 mmol) in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., AlCl₃, ZnCl₂, or BF₃·OEt₂) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Catalyst | Solvent | Yield |
| Dimedone | 1 | Lewis Acid | Dichloromethane | Good to Excellent |
| trans,trans-1,5-diphenyl-1,4-pentadien-3-one | 1 | (e.g., AlCl₃) |
Diagram: Lewis Acid-Catalyzed Double Michael Addition
Caption: Lewis acid-catalyzed double Michael addition for spiro[5.5]undecane synthesis.
Part 2: Modern Synthetic Innovations
While the double Michael addition remains a cornerstone of spiro[5.5]undecane synthesis, modern organic chemistry has introduced several innovations to improve efficiency, stereoselectivity, and environmental friendliness. These include microwave-assisted synthesis and biocatalysis.
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[4][7] These benefits include dramatically reduced reaction times, often from hours to minutes, and improved yields with fewer byproducts.[4][7][8]
Causality Behind Experimental Choices:
-
Efficient Energy Transfer: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates. This is in contrast to conventional heating, which relies on slower conductive heat transfer.
-
Solvent and Catalyst Optimization: The choice of solvent and catalyst is crucial for successful microwave-assisted synthesis. Polar solvents are generally more efficient at absorbing microwave energy. The catalyst, often a base like triethylamine, works in concert with the microwave energy to promote the reaction.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione [4][7]
-
Reactant Preparation: In a microwave-safe vessel, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and triethylamine (catalytic amount) in a suitable solvent like dichloromethane.
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature and power for a short duration (e.g., 15-20 minutes).
-
Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the conventional method.
| Heating Method | Reaction Time | Yield |
| Conventional | 2-3 hours | Good |
| Microwave | 15-20 minutes | Up to 98%[4] |
Diagram: Comparison of Conventional and Microwave Synthesis
Caption: Time and yield comparison of conventional vs. microwave synthesis.
Biocatalysis: The Green and Stereoselective Approach
The quest for more sustainable and stereoselective synthetic methods has led to the exploration of enzymes as catalysts in organic synthesis. A notable development is the use of D-aminoacylase (DA) to catalyze the [5+1] double Michael addition for the synthesis of spiro[5.5]undecane derivatives.[9]
Causality Behind Experimental Choices:
-
Enzyme Promiscuity: D-aminoacylase, a hydrolase, exhibits catalytic promiscuity, meaning it can catalyze reactions other than its native biological function. This has been harnessed for the stereoselective synthesis of complex organic molecules.
-
Stereoselectivity: A significant advantage of this biocatalytic method is its high stereoselectivity, yielding almost exclusively the cis isomers of the spiro[5.5]undecane products.[9] This level of control is often difficult to achieve with traditional chemical catalysts.
-
Environmentally Benign Conditions: The reaction is performed in an organic solvent under mild conditions, making it an environmentally friendly alternative to methods that may require harsh reagents or high temperatures.[9]
Part 3: Biological Significance and Drug Development
The spiro[5.5]undecane scaffold is not merely a synthetic target; it is a privileged structure in drug discovery due to its presence in numerous biologically active compounds.
Diverse Biological Activities
Derivatives of spiro[5.5]undecane have demonstrated a wide range of biological activities, including:
-
Anticancer Properties: Certain spiro[5.5]undecane-1,5,9-trione derivatives have shown promising in vitro anticancer activity.[4][7] The rigid spirocyclic framework is believed to contribute to effective binding with biological targets involved in cancer pathways.
-
Antimicrobial and Antifungal Activity: Spiro heterocyclic compounds have been investigated for their potential as antimicrobial and antifungal agents.[10]
-
Anti-HIV Activity: Optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated as inhibitors of HIV-1.[11] Some of these compounds have shown better in vivo activity than the established antiretroviral drug azidothymidine (AZT).[11]
-
Pheromonal Activity: The 1,7-dioxaspiro[5.5]undecane is a known pheromone of the olive fruit fly, Dacus oleae, and has been synthesized for use in pest control.[12][13]
Diagram: Applications of Spiro[5.5]undecane Derivatives
Caption: Diverse biological applications of the spiro[5.5]undecane core.
Conclusion: A Scaffold with a Bright Future
The journey of the spiro[5.5]undecane core, from its initial discovery and synthesis to its current status as a privileged scaffold in drug discovery, is a testament to the ingenuity of organic chemists. The evolution of synthetic methodologies, from classical double Michael additions to modern microwave-assisted and biocatalytic approaches, has not only made these fascinating molecules more accessible but has also opened new avenues for the development of novel therapeutics. The inherent three-dimensionality and conformational rigidity of the spiro[5.5]undecane framework will undoubtedly continue to inspire the design and synthesis of new bioactive compounds with improved efficacy and selectivity.
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Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M., & Hossain, M. M. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
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Nanaki, S., Tsioptsias, C., Christodoulou, E., & Barmpalexis, P. (2021). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 26(11), 3321. [Link]
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Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
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Chen, J., et al. (2018). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron, 74(38), 5485-5491. [Link]
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Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[11][11]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282–7286. [Link]
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Ahmed, M. G., Ahmed, S. A., Romman, U., Akhter, K., & Halim, M. E. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[11][11]undecane-3-oxo (or thioxo)-1,5,9-triones. Bangladesh Chemical Society, 24, 135. [Link]
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Iriepa, I., et al. (2003). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Tetrahedron, 59(1), 151-158. [Link]
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Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
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Majumder, S., & Chattopadhyay, S. K. (1972). Spiro-Compounds. Synthesis and Dehydrogenation of Spiro (5,5) undecanes. Indian Journal of Chemistry, 10, 1113-1115. [Link]
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Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. [Link]
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Geromichalos, G. D., et al. (2016). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 36(10), 5259-5268. [Link]
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Wikipedia contributors. (2023, December 1). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. In Wikipedia, The Free Encyclopedia. [Link]
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Fletcher, M. T., et al. (2005). Spiroacetal Biosynthesis: (±)-1,7-Dioxaspiro[5.5]undecane in Bactrocera cacuminata and Bactrocera oleae (Olive Fruit Fly). Organic Letters, 7(23), 5221–5224. [Link]
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Gultyai, V. P. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. [Link]
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Martínez, R., & Rodríguez-Fraga, D. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 14, 1419–1454. [Link]
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Harding, K. E., Cooper, J. L., & Puckett, P. M. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 44(16), 2838–2841. [Link]
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de la Torre, M. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8003. [Link]
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Lee, S., & Hong, S. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules, 26(11), 3328. [Link]
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An In-depth Technical Guide to the Physical Properties of 1-Oxospiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Oxospiro[5.5]undecane, a spirocyclic ketone with significant potential in synthetic and medicinal chemistry. As a structural motif, the spiro[5.5]undecane core imparts unique three-dimensional characteristics to molecules, influencing their biological activity and pharmacokinetic profiles. This document collates available experimental and computed data on the key physical properties of 1-Oxospiro[5.5]undecane, including its molecular characteristics, spectral data, and safety information. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related spirocyclic compounds.
Introduction: The Significance of Spirocyclic Ketones
Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining increasing attention in drug discovery and materials science. The rigid, three-dimensional architecture of spirocycles offers a distinct advantage over more planar structures, enabling more precise and potent interactions with biological targets. 1-Oxospiro[5.5]undecane, a member of the spirocyclic ketone family, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in research and development.
Molecular and Physicochemical Properties
1-Oxospiro[5.5]undecane, also known by its systematic IUPAC name spiro[5.5]undecan-1-one, is a bicyclic ketone with the molecular formula C₁₁H₁₈O[1]. Its structure consists of two six-membered rings, a cyclohexane and a cyclohexanone ring, fused at a central quaternary carbon atom.
Core Molecular Data
A summary of the fundamental molecular properties of 1-Oxospiro[5.5]undecane is presented in the table below. These values are foundational for a range of calculations and experimental designs in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | PubChem CID: 573924[1] |
| Molecular Weight | 166.26 g/mol | PubChem CID: 573924[1] |
| Exact Mass | 166.135765193 Da | PubChem CID: 573924[1] |
| CAS Number | 1781-83-5 | PubChem CID: 573924[1] |
| IUPAC Name | This compound | PubChem CID: 573924[1] |
| Synonyms | 1-Oxospiro[5.5]undecane, Spiro(5.5)undecan-1-one | PubChem CID: 573924[1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.9 | PubChem CID: 573924[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem CID: 573924[1] |
The XLogP3 value suggests a moderate lipophilicity, indicating that 1-Oxospiro[5.5]undecane is likely to have good solubility in organic solvents and moderate permeability across biological membranes. The low topological polar surface area is also consistent with good membrane permeability.
Experimentally Determined Physical Properties
Comprehensive experimental data for the physical properties of 1-Oxospiro[5.5]undecane is limited in publicly accessible literature. The following sections will detail the standard methodologies for determining these properties, providing a framework for their experimental validation.
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. This section outlines the expected spectroscopic features of 1-Oxospiro[5.5]undecane and provides standardized protocols for acquiring these data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 1-Oxospiro[5.5]undecane is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the methylene protons of the two cyclohexane rings. The protons alpha to the carbonyl group will be shifted downfield relative to the other methylene protons.
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum of 1-Oxospiro[5.5]undecane is expected to show a signal for the carbonyl carbon in the downfield region (typically 200-220 ppm). The spiro carbon will appear as a quaternary signal, and the remaining methylene carbons will resonate in the aliphatic region. A ¹³C NMR spectrum is available on PubChem, recorded on a BRUKER AM-360 instrument[1].
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Oxospiro[5.5]undecane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of 1-Oxospiro[5.5]undecane will be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1705-1725 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of liquid or solid 1-Oxospiro[5.5]undecane directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Oxospiro[5.5]undecane, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (166.26). The fragmentation pattern can provide clues about the structure of the molecule. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center[1].
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of 1-Oxospiro[5.5]undecane in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method Development:
-
Select an appropriate GC column (e.g., a nonpolar column like DB-5ms).
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve good separation.
-
-
MS Method Development:
-
Set the mass spectrometer to scan over a relevant m/z range (e.g., 40-300 amu).
-
Use electron ionization (EI) at 70 eV.
-
-
Data Acquisition and Analysis: Inject the sample into the GC-MS system and acquire the data. Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. Based on the general properties of ketones, 1-Oxospiro[5.5]undecane is expected to be soluble in a wide range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its solubility in water is likely to be low due to the relatively large nonpolar hydrocarbon framework, although the polar carbonyl group may impart some slight aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of 1-Oxospiro[5.5]undecane to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the mixture to separate the solid and liquid phases.
-
Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy after derivatization).
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Oxospiro[5.5]undecane is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1].
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[1].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
1-Oxospiro[5.5]undecane is a valuable spirocyclic ketone with significant potential in various fields of chemical research. This technical guide has provided a consolidated overview of its known physical and chemical properties, along with detailed experimental protocols for their determination. While there is a need for more comprehensive experimental data, the information presented here serves as a solid foundation for researchers working with this and related spirocyclic compounds. The methodologies and safety information outlined are intended to promote best practices in the laboratory and to facilitate further exploration of the chemistry and applications of this intriguing class of molecules.
References
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PubChem. (n.d.). Spiro(5.5)undecan-1-one. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Navigating the Conformational Labyrinth: A Theoretical and Computational Guide to the Stability of Spiro[5.5]undecan-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[5.5]undecane framework, a ubiquitous motif in natural products and pharmacologically active compounds, presents a fascinating challenge in stereochemical analysis. The rigid yet complex conformational landscape governed by the spirocyclic fusion of two cyclohexane rings dictates the molecule's three-dimensional architecture and, consequently, its biological activity. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the stability of Spiro[5.5]undecan-1-one stereoisomers. We delve into the principles of conformational analysis, the application of Density Functional Theory (DFT) for accurate energy calculations, and a detailed, step-by-step protocol for determining the relative stabilities of the key chair-chair conformers. This guide is intended to serve as a practical resource for researchers engaged in the rational design and development of spiro-based molecular entities.
Introduction: The Stereochemical Nuances of Spiro[5.5]undecane Systems
Spirocycles, characterized by two rings sharing a single common atom, are privileged structures in medicinal chemistry. Their unique three-dimensional topology allows for the precise spatial orientation of substituents, making them attractive scaffolds for targeting complex biological receptors. Spiro[5.5]undecane, with its two fused six-membered rings, exists in a variety of conformations, primarily dictated by the chair and boat forms of the individual cyclohexane rings. The introduction of a carbonyl group at the 1-position, as in this compound, further influences the electronic and steric environment, impacting the relative stability of its stereoisomers.
The seemingly simple structure of this compound belies a complex interplay of steric and stereoelectronic effects that govern its conformational preferences. The relative orientation of the two rings can lead to distinct diastereomers, each with a unique energetic profile. Understanding these subtle energy differences is paramount for predicting molecular shape, reactivity, and ultimately, biological function.
The Conformational Landscape of this compound
The primary source of stereoisomerism in this compound arises from the different chair conformations that the two cyclohexane rings can adopt relative to each other. Considering the more stable chair conformations for each ring, we can identify three principal stereoisomers: the trans,trans (diequatorial), cis,trans (equatorial-axial), and cis,cis (diaxial) isomers, referring to the orientation of the C-C bonds of one ring relative to the other at the spiro center.
The presence of the carbonyl group at C1 introduces further conformational considerations. The planarity of the sp2-hybridized carbonyl carbon and the adjacent atoms can slightly distort the chair conformation of the substituted ring. Furthermore, electronic effects, such as the potential for hyperconjugation between the C-H bonds and the π* orbital of the carbonyl group, can influence the relative stability of the conformers.[1]
Theoretical Approach: Leveraging Density Functional Theory (DFT)
To quantitatively assess the relative stabilities of the this compound stereoisomers, we turn to the robust and widely validated methods of computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and energies of organic molecules.[2][3][4] By approximating the electron density of a system, DFT can provide reliable energetic information with a favorable balance of computational cost and accuracy.
For this analysis, we will employ the B3LYP hybrid functional, which has a proven track record for its performance in calculating the structures and energies of organic compounds.[5][6][7] This will be paired with a sufficiently large and flexible basis set, such as 6-311+G(d,p), to ensure an accurate description of the electronic structure.[6]
The core of our theoretical investigation will involve the following key steps for each stereoisomer:
-
Geometry Optimization: To find the lowest energy conformation for each isomer.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.
-
Single-Point Energy Calculation: To refine the electronic energy using a higher level of theory or a larger basis set if necessary.
The following diagram illustrates the computational workflow for determining the relative stability of the this compound stereoisomers.
Caption: Computational workflow for determining the relative stability of this compound stereoisomers.
Detailed Computational Protocol
This section provides a step-by-step methodology for performing the theoretical calculations using the Gaussian software package.[2]
4.1. Step 1: Building the Initial Structures
-
Construct the 3D models of the trans,trans, cis,trans, and cis,cis stereoisomers of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Ensure that the initial geometries reasonably represent the expected chair conformations of the cyclohexane rings.
-
Save the coordinates of each isomer in a format compatible with Gaussian (e.g., .gjf or .com).
4.2. Step 2: Geometry Optimization
-
For each isomer, create a Gaussian input file with the following route section: #p B3LYP/6-311+G(d,p) Opt
-
This command line specifies a geometry optimization (Opt) using the B3LYP functional and the 6-311+G(d,p) basis set.[8]
-
Submit the calculation to Gaussian. The program will iteratively adjust the molecular geometry to find the structure with the lowest potential energy.
4.3. Step 3: Frequency Calculation
-
Once the geometry optimization has successfully completed, perform a frequency calculation on the optimized structure to verify that it is a true minimum on the potential energy surface.
-
Use the optimized coordinates from the previous step and create a new Gaussian input file with the following route section: #p B3LYP/6-311+G(d,p) Freq
-
A true minimum will have no imaginary frequencies.[3] The output of this calculation will also provide the Gibbs free energy, which is crucial for comparing the relative stabilities of the isomers at a given temperature.
4.4. Step 4: Data Analysis
-
From the output file of the frequency calculation for each isomer, extract the value for the "Sum of electronic and thermal Free Energies."
-
The relative stability of the isomers can be determined by comparing their Gibbs free energies. The isomer with the lowest Gibbs free energy is the most stable.
-
The energy difference (ΔG) between any two isomers can be calculated as: ΔG = Gisomer_A - Gisomer_B
The following diagram illustrates the key stereoisomers of this compound.
Caption: Key chair-chair stereoisomers of this compound.
Predicted Stability and Data Presentation
Based on established principles of conformational analysis in cyclohexane systems, it is anticipated that steric hindrance will be the primary determinant of stability. Therefore, we can predict the following trend in stability:
trans,trans (diequatorial) > cis,trans (equatorial-axial) > cis,cis (diaxial)
The trans,trans isomer is expected to be the most stable as it minimizes steric interactions by placing the rings in a diequatorial-like arrangement. Conversely, the cis,cis isomer is predicted to be the least stable due to significant steric clash in the diaxial-like arrangement.
The results of the DFT calculations can be summarized in a clear and concise table for easy comparison.
| Stereoisomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| trans,trans | 0.00 | 0.00 | >95 |
| cis,trans | 1.5 - 2.5 | 1.5 - 2.5 | <5 |
| cis,cis | > 5.0 | > 5.0 | <1 |
Note: The values presented in this table are hypothetical and serve as a realistic representation of the expected computational results based on analogous systems reported in the literature.[9]
Conclusion and Future Directions
This technical guide has outlined a robust computational framework for the theoretical investigation of the stability of this compound stereoisomers. By employing Density Functional Theory, researchers can gain valuable insights into the conformational preferences of this important spirocyclic scaffold. The detailed protocol provided herein serves as a practical starting point for scientists in drug discovery and organic synthesis to apply these powerful computational tools to their own research.
Future studies could expand upon this work by:
-
Investigating the conformational landscape of substituted this compound derivatives to understand the influence of various functional groups on stability.
-
Exploring the transition states between the different conformers to elucidate the dynamics of conformational interconversion.
-
Applying these computational models to predict the stereochemical outcomes of reactions involving spiro[5.5]undecane systems.
By combining theoretical calculations with experimental validation, a deeper understanding of the structure-activity relationships of spiro-based compounds can be achieved, ultimately accelerating the development of novel and effective therapeutic agents.
References
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Faal, A., et al. (2010). Conformational behaviors of 1,7-dioxa-spiroundecane and its dithia and diselena analogs in relation to the anomeric effect. Journal of Molecular Structure: THEOCHEM, 942(1-3), 81-86.
- Wiberg, K. B., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11432-11445.
- Gaussian 16, Revision C.01, Frisch, M. J., et al. Gaussian, Inc., Wallingford CT, 2016.
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-603.
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Alabugin, I. V., et al. (2011). Conformational behaviors of 1,7-dioxa-spiroundecane and its dithia and diselena analogs in relation to the anomeric effect. Computational and Theoretical Chemistry, 965(2-3), 274-280.
- Johnson, E. R., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Deslongchamps, P., et al. (1981). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals. Canadian Journal of Chemistry, 59(7), 1105-1121.
- Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254.
- Mihiș, A., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Rev. Roum. Chim., 53(11), 1035-1041.
- Deslongchamps, P., et al. (1981). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects). Canadian Journal of Chemistry, 59(7), 1105-1131.
- Foresman, J. B., & Frisch, Æ. (2016). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, 2, 249.
- Wiberg, K. B. (1986). A theoretical analysis of the rotational barriers in substituted ethanes. Journal of the American Chemical Society, 108(19), 5817-5822.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab initio molecular orbital theory. John Wiley & Sons.
-
Yale University. (n.d.). Spiro Compounds. Retrieved from [Link]
- Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11928-11936.
- Dapprich, S., et al. (1999). A new ONIOM implementation in Gaussian 98. Part I. The calculation of energies, gradients, vibrational frequencies and electric moments. Journal of Molecular Structure: THEOCHEM, 461-462, 1-21.
-
University of Illinois Urbana-Champaign. (2020). Tutorial - Quantum Chemistry - Intro to Gaussian Part II. Retrieved from [Link]
- Houk, K. N., et al. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Chemical Society Reviews, 50(13), 7487-7517.
- Sharma, A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 258, 115598.
- Pejov, L. (2004). Theoretical study of the stability of hexachloro- and hexafluorocyclohexane isomers. Glasnik hemičara i tehnologa Bosne i Hercegovine, 23(2), 131-137.
- Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. (2025). Chem. Proc., 18, 108.
- Grosu, I., Mager, S., & Plé, G. (1995). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357.
- Oliveira, B. G., et al. (2014). The role of carbonyl and thiocarbonyl groups in the conformational isomerism of haloacetones and halothioacetones. Journal of Molecular Modeling, 20(3), 2137.
- Grosu, I., Mager, S., & Plé, G. (1995). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (7), 1351-1357.
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Methodological & Application
Application Notes & Protocols: The Spiro[5.5]undecane Motif in Natural Product Total Synthesis
Abstract: The spiro[5.5]undecane framework is a prevalent and challenging structural motif found in a diverse array of natural products, including terpenoids, alkaloids, and polyketides.[1] Its rigid, three-dimensional architecture is crucial for biological activity but presents significant hurdles for synthetic chemists. This guide provides an in-depth analysis of the strategic use of spiro[5.5]undecane-1-one and related derivatives as versatile building blocks in the total synthesis of complex natural products. We will explore key retrosynthetic disconnections, detail field-proven protocols for crucial transformations, and present case studies that highlight the power of this synthetic strategy.
Strategic Importance of the Spiro[5.5]undecane Core
The spiro[5.5]undecane skeleton is more than just a synthetic challenge; it's a strategic linchpin. Its conformational rigidity, stemming from the shared quaternary spirocenter, allows chemists to exert remarkable control over stereochemistry at distal positions. By starting with a pre-formed spiro[5.5]undecane building block, such as the commercially available spiro[5.5]undecan-1-one, a synthetic route can bypass the often low-yielding and poorly selective cyclization steps typically required to form the spirocycle late-stage.[2][3][4]
Key Strategic Advantages:
-
Stereochemical Relay: The fixed spatial arrangement of the two cyclohexane rings allows the stereochemistry of one ring to directly influence reactions on the other.
-
Reduced Conformational Complexity: Compared to acyclic or monocyclic precursors, the spirocycle has fewer degrees of freedom, simplifying the prediction of reaction outcomes.
-
Convergent Synthesis: It enables a convergent approach where complex fragments are appended to a rigid core, often leading to higher overall yields.
Case Study: The Chamigrene Sesquiterpenoids
The chamigrenes are a large family of sesquiterpenoids, many of which are halogenated and exhibit diverse biological activities.[2] A common feature is the spiro[5.5]undecane core. The synthesis of laurencenone C by Zhu et al. provides an excellent example of a strategy that builds the spirocycle through a key base-catalyzed aldol condensation, demonstrating a foundational method for accessing this framework.[2]
Retrosynthetic Analysis & Workflow
The core disconnection for many spiro[5.5]undecane-containing natural products involves breaking a C-C bond adjacent to the spirocenter, often revealing a more straightforward precursor. A typical retrosynthesis might trace back to a functionalized this compound, which itself can be formed through powerful annulation reactions.
Caption: Retrosynthetic approach to spiro[5.5]undecane natural products.
Key Methodologies and Protocols
The true utility of this compound lies in its reactivity. The ketone functionality serves as a handle for a wide range of transformations, including enolate formation, alpha-functionalization, reductions, and cycloadditions.
Protocol 1: Asymmetric Robinson Annulation for Enantioselective Core Synthesis
The Robinson annulation is a classic and powerful method for constructing six-membered rings. The use of a chiral catalyst, such as proline, allows for the enantioselective synthesis of the spiro[5.5]undecane core from achiral starting materials.[5] This protocol is foundational for building chiral complexity from the ground up.
Reaction: Cyclohexane-1,3-dione + Methyl Vinyl Ketone → Chiral Spiro[5.5]undecene-1,7-dione
Step-by-Step Protocol:
-
Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add (S)-Proline (0.15 equiv.) and the solvent (e.g., DMSO or DMF, 5 mL). Stir until the catalyst is fully dissolved.
-
Reactant Addition: Add cyclohexane-1,3-dione (1.0 equiv.) to the flask. Stir the mixture at room temperature for 20 minutes.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl vinyl ketone (1.2 equiv.) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent undesired polymerization or side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting diketone is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral enone.
Expected Outcome: This protocol typically yields the desired spirocyclic enone in good yield (60-80%) and high enantiomeric excess (>90% ee).
Protocol 2: Stereoselective Reduction of a Spirocyclic Ketone
Once the spiro[5.5]undecane core is established, stereoselective reduction of a ketone is often a critical step to install a key hydroxyl group. The choice of reducing agent is paramount for controlling the facial selectivity of the hydride attack, which is dictated by the steric environment of the rigid spirocycle.
Reaction: Spiro[5.5]undecane-1,9-dione → 9-Hydroxy-spiro[5.5]undecan-1-one
Step-by-Step Protocol:
-
Setup: Dissolve the spiro[5.5]undecane-1,9-dione precursor (1.0 equiv.) in anhydrous methanol (or THF) in a flame-dried, argon-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: Low temperature is essential to maximize the kinetic control and achieve high diastereoselectivity.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 10 minutes. For greater selectivity with more hindered ketones, a bulkier reagent like L-Selectride® can be used.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction by the slow, dropwise addition of acetone (to consume excess hydride), followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction & Purification: Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the desired diastereomer of the alcohol.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (axial:equatorial) | Yield (%) |
| NaBH₄ | 0 | 5:1 | ~95% |
| NaBH₄ | -78 | 10:1 | ~92% |
| L-Selectride® | -78 | >20:1 | ~88% |
| K-Selectride® | -78 | >20:1 | ~85% |
| Data is representative and compiled from typical outcomes in related systems. |
Advanced Applications: Spirocycles in Alkaloid Synthesis
The principles applied to terpenoids are equally valid in the synthesis of complex alkaloids. The total synthesis of (-)-Tuberostemonine , a pentacyclic alkaloid, showcases a sophisticated strategy where the core structure, containing a spiro-fused lactone, is assembled with high stereocontrol.[6][7][8] While not starting from a simple this compound, the strategies for stereoselectively attaching rings and functional groups to a rigid core are directly analogous and highlight the advanced application of these concepts.[7][8]
Caption: A generalized workflow for natural product synthesis using a spiro[5.5]undecane core.
Trustworthiness & Validation
The protocols described herein are based on established, peer-reviewed chemical transformations. For any synthesis, validation is critical. The identity and purity of all intermediates and the final product must be confirmed through a combination of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the carbon skeleton, connectivity, and relative stereochemistry.
-
Mass Spectrometry (HRMS): To confirm the elemental composition (molecular formula).
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for ketones, O-H stretch for alcohols).
-
Chiral HPLC or SFC: To determine the enantiomeric or diastereomeric purity of chiral compounds.
By following these rigorous validation steps, researchers can ensure the trustworthiness and reproducibility of their synthetic routes.
References
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Application Note: Synthesis of Spiro[5.5]undecanes via Robinson Annulation
Introduction
The spiro[5.5]undecane framework is a prevalent structural motif in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture, characterized by a central quaternary carbon connecting two six-membered rings, imparts distinct physical and biological properties. The Robinson annulation, a cornerstone of carbocyclic ring formation in organic synthesis, offers a powerful and convergent strategy for the construction of these intricate spirocyclic systems.[1] This application note provides a detailed experimental protocol and theoretical background for the synthesis of spiro[5.5]undecanes, tailored for researchers, scientists, and professionals in drug development.
The Robinson annulation is a tandem reaction that elegantly combines a Michael addition with an intramolecular aldol condensation to forge a new six-membered ring.[2][3] While classically employed for the synthesis of fused bicyclic systems, such as the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, this methodology can be strategically adapted for spirocyclization.[1][4] The key to forming a spiro[5.5]undecane lies in the selection of a cyclic ketone precursor that facilitates the initial Michael addition at a carbon destined to become the spiro center, followed by an intramolecular cyclization.
Mechanistic Rationale: The Path to Spirocyclization
The formation of a spiro[5.5]undecane via Robinson annulation proceeds through a two-step sequence. The overall transformation involves the creation of two new carbon-carbon bonds and a new six-membered ring appended at a single carbon atom of the original cyclic ketone.
Step 1: The Michael Addition
The reaction is initiated by the base-catalyzed formation of an enolate from a suitable cyclic ketone, such as cyclohexane-1,3-dione. This enolate then acts as a nucleophile in a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). This crucial step establishes the quaternary spirocenter. The choice of a symmetrical starting material like cyclohexane-1,3-dione simplifies the reaction by avoiding issues of regioselectivity in the initial enolization.
Step 2: Intramolecular Aldol Condensation
The resulting 1,5-diketone intermediate, under the influence of the base, undergoes an intramolecular aldol condensation. An enolate is formed from the newly introduced ketone, which then attacks the carbonyl group of the original cyclic dione. The subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated spiro[5.5]undecane derivative.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for the synthesis of a representative spiro[5.5]undecane derivative.
Figure 1: Mechanism of Spiro[5.5]undecane Formation.
Figure 2: Experimental Workflow Overview.
Detailed Experimental Protocol
This protocol describes the synthesis of a spiro[5.5]undecane derivative using cyclohexane-1,3-dione and methyl vinyl ketone.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Cyclohexane-1,3-dione | 112.13 | 1.0 |
| Methyl vinyl ketone (MVK) | 70.09 | 1.2 |
| Sodium ethoxide (NaOEt) | 68.05 | 1.1 |
| Anhydrous Ethanol | - | - |
| 5% Hydrochloric Acid (aq.) | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate | - | - |
| Dichloromethane (DCM) | - | - |
| Ethyl Acetate | - | - |
| Hexane | - | - |
| Silica Gel (230-400 mesh) | - | - |
Reaction Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexane-1,3-dione (1.0 eq.) in anhydrous ethanol (100 mL).
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq.) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the complete formation of the enolate.
-
Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 eq.) to the reaction mixture using a dropping funnel over a period of approximately 20 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by adding 5% aqueous hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified spiro[5.5]undecenone product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 40-60% (literature yields for similar Robinson annulations can vary) |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR | Signals corresponding to the α,β-unsaturated ketone system and aliphatic protons. |
| ¹³C NMR | Carbonyl signals (~200 ppm), olefinic signals, and a quaternary spiro carbon. |
| IR Spectroscopy | Strong C=O stretch (~1670 cm⁻¹), C=C stretch (~1620 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to the spiro[5.5]undecenone product. |
Troubleshooting:
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time. Polymerization of MVK is a common side reaction; ensure it is freshly distilled and added slowly to the reaction mixture.
-
Multiple Products: The formation of side products can result from self-condensation of the starting materials. Careful control of stoichiometry and reaction temperature is crucial. Purification by column chromatography should effectively separate the desired product.
-
Incomplete Dehydration: If the β-hydroxy ketone intermediate is isolated, it can be dehydrated by treatment with a mild acid or base with heating.
Conclusion
The Robinson annulation provides an effective and versatile method for the synthesis of the spiro[5.5]undecane core structure. This application note offers a comprehensive guide, from the underlying mechanism to a detailed experimental protocol, to aid researchers in the successful implementation of this valuable synthetic transformation. The strategic application of this classic reaction continues to be a powerful tool in the construction of complex molecular architectures relevant to medicinal chemistry and natural product synthesis.
References
-
Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288. ([Link])
-
Wikipedia. (2024). Robinson annulation. ([Link])
-
Master Organic Chemistry. (2018). The Robinson Annulation. ([Link])
-
NIST. (n.d.). Spiro[5.5]undeca-1,8-dien-3-one. In NIST Chemistry WebBook. ([Link])
-
PubChem. (n.d.). Spiro[5.5]undec-1-en-3-one. ([Link])
-
Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. ([Link])
-
Study.com. (n.d.). Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation. Give all of the neutral intermediates (not a mechanism). ([Link])
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. ([Link])
Sources
Application Notes and Protocols for the Diastereoselective Reduction of Spiro[5.5]undecan-1-one
Abstract
The reduction of ketones to alcohols is a cornerstone transformation in organic synthesis. For spirocyclic ketones such as spiro[5.5]undecan-1-one, the rigid, conformationally locked framework introduces a significant stereochemical challenge. The facial selectivity of hydride attack dictates the formation of one of two diastereomeric alcohols: syn-spiro[5.5]undecan-1-ol or anti-spiro[5.5]undecan-1-ol. This application note provides a comprehensive guide to controlling the diastereoselectivity of this reduction. We present detailed protocols for a suite of reducing agents, from common borohydrides to sterically demanding reagents and catalytic methods. The underlying principles of stereocontrol, grounded in established models of cyclic ketone reduction, are elucidated to provide researchers with a predictive framework for their synthetic strategies.
Introduction: The Stereochemical Challenge
This compound possesses a cyclohexane ring fused at a spiro center. This fusion locks the cyclohexane ring containing the carbonyl group into a rigid chair conformation. Consequently, the two faces of the planar carbonyl group are not equivalent. Nucleophilic attack by a hydride reagent can occur from either the axial or the equatorial face, leading to the formation of two distinct diastereomeric alcohols. The stereochemical outcome is dictated by the trajectory of the incoming hydride, which is influenced by steric and electronic factors.
Understanding and controlling the diastereoselectivity of this reduction is crucial for the synthesis of complex natural products and pharmaceutical agents where the specific stereochemistry of a hydroxyl group can be critical for biological activity. This guide will use the well-established 4-tert-butylcyclohexanone as a predictive model, as its conformationally locked nature closely mimics the steric environment of this compound.[1][2][3]
Diastereoselective Reduction Protocols
Protocol 1: Sodium Borohydride Reduction for Preferential Formation of the anti-Alcohol
Sodium borohydride (NaBH₄) is a mild and versatile reducing agent, widely used for the reduction of aldehydes and ketones.[1][4] Due to its relatively small size, the hydride nucleophile preferentially attacks the carbonyl from the sterically less hindered axial face, leading to the formation of the equatorial alcohol, which in this case is the anti-diastereomer.[5]
Experimental Protocol:
-
To a solution of this compound (1.0 g, 6.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask, cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Slowly add sodium borohydride (0.27 g, 7.2 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (10 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to separate the diastereomers and obtain the pure anti-spiro[5.5]undecan-1-ol.
Causality and Stereochemical Rationale:
The stereochemical outcome of the NaBH₄ reduction is a classic example of kinetic control. The axial approach of the small hydride nucleophile is sterically favored over the equatorial approach, which would encounter greater steric hindrance from the axial hydrogen atoms at the C3 and C5 positions. This leads to the preferential formation of the thermodynamically more stable equatorial alcohol (anti-isomer).[5]
Protocol 2: L-Selectride® Reduction for Preferential Formation of the syn-Alcohol
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent. Its significant bulk prevents axial attack on the carbonyl. Consequently, the hydride is delivered from the less sterically encumbered equatorial face, resulting in the formation of the axial alcohol, the syn-diastereomer, as the major product.[2][3]
Experimental Protocol:
-
In a flame-dried, 100 mL two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 6.0 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (7.2 mL of a 1.0 M solution in THF, 7.2 mmol, 1.2 equivalents) via syringe over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of water (5 mL), followed by 3 M sodium hydroxide (5 mL), and finally 30% hydrogen peroxide (5 mL), ensuring the temperature does not rise significantly.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to isolate the syn-spiro[5.5]undecan-1-ol.
Causality and Stereochemical Rationale:
The large tri-sec-butylborohydride anion experiences severe steric repulsion from the axial hydrogens at C3 and C5, making the axial trajectory for hydride delivery energetically unfavorable. The equatorial attack, while leading to the thermodynamically less stable axial alcohol (syn-isomer), is the kinetically preferred pathway for bulky reducing agents.[2][3]
Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method that utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[6][7] This reaction is reversible and generally proceeds under thermodynamic control, favoring the more stable alcohol diastereomer.
Experimental Protocol:
-
To a 100 mL round-bottom flask equipped with a distillation head, add this compound (1.0 g, 6.0 mmol) and anhydrous isopropanol (40 mL).
-
Add aluminum isopropoxide (1.84 g, 9.0 mmol, 1.5 equivalents).
-
Heat the mixture to a gentle reflux.
-
Slowly distill off the acetone byproduct to drive the equilibrium towards the product alcohol. Continue the distillation until no more acetone is detected (e.g., by 2,4-dinitrophenylhydrazine test). This may take several hours.
-
After completion, cool the reaction mixture to room temperature and hydrolyze by adding 2 M sulfuric acid (20 mL).
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product mixture by column chromatography to isolate the alcohol products.
Causality and Stereochemical Rationale:
The MPV reduction proceeds via a six-membered cyclic transition state involving the aluminum catalyst, the ketone, and the isopropoxide.[6] The reaction is reversible, and by removing the acetone byproduct, the equilibrium is shifted towards the products. Under these conditions, the reaction favors the formation of the thermodynamically most stable alcohol, which is the equatorial (anti) isomer.
Summary of Expected Diastereoselectivity
| Reducing Agent | Primary Attack Vector | Kinetic/Thermodynamic Control | Major Product | Predicted Diastereomeric Ratio (anti:syn) |
| Sodium Borohydride (NaBH₄) | Axial | Kinetic | anti-Spiro[5.5]undecan-1-ol | ~88:12[2] |
| L-Selectride® | Equatorial | Kinetic | syn-Spiro[5.5]undecan-1-ol | ~8:92[2] |
| Meerwein-Ponndorf-Verley | N/A | Thermodynamic | anti-Spiro[5.5]undecan-1-ol | ~77:23[2] |
Note: Diastereomeric ratios are based on the reduction of the analogous 4-tert-butylcyclohexanone system and may vary for this compound.
Visualization of Reaction Pathways
General Reduction Scheme
Caption: Pathways of hydride attack on this compound.
Purification and Characterization
The separation of the syn and anti diastereomers of spiro[5.5]undecan-1-ol can typically be achieved by flash column chromatography on silica gel, as the two isomers will have different polarities and thus different retention factors (Rf). The progress of the separation can be monitored by TLC.
The identity and ratio of the diastereomers can be determined by ¹H NMR spectroscopy. The proton attached to the carbon bearing the hydroxyl group (H-1) will exhibit a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position. Typically, an axial proton will appear at a higher field (lower ppm) and show large axial-axial coupling constants, while an equatorial proton will be at a lower field (higher ppm) with smaller coupling constants.
Conclusion
The reduction of this compound offers a practical and insightful case study into the principles of stereoselective synthesis. By carefully selecting the reducing agent, researchers can exert a high degree of control over the diastereochemical outcome. Small, unhindered reagents like sodium borohydride favor the formation of the anti-alcohol via axial attack, while bulky reagents such as L-Selectride® produce the syn-alcohol through equatorial attack. The MPV reduction, operating under thermodynamic control, also yields the more stable anti-isomer. These protocols provide a robust foundation for the synthesis of stereochemically defined spiro[5.5]undecan-1-ol derivatives for applications in drug discovery and natural product synthesis.
References
-
Wikipedia. Meerwein–Ponndorf–Verley reduction. [Link]
-
Grokipedia. Meerwein–Ponndorf–Verley reduction. [Link]
-
The Catalyst. Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. [Link]
-
Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. [Link]
-
Chemistry LibreTexts. Enantioselective Carbonyl Reductions. [Link]
-
Odinity. Hydride Reduction Reactions: Experiment. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spiro[5.5]undecane | C11H20 | CID 135983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Spiro[5.5]undecan-1-one
Introduction: The Strategic Value of Spiro[5.5]undecan-1-one in Heterocyclic Chemistry
Spirocyclic frameworks are a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced pharmacological properties. Among the myriad of spirocyclic building blocks, this compound stands out as a versatile and readily accessible precursor for the synthesis of a diverse array of heterocyclic compounds. Its rigid bicyclic system provides a robust scaffold upon which various heterocyclic rings can be constructed, leading to novel chemical entities with potential applications in drug discovery and materials science. This guide provides detailed protocols and insights into the synthesis of several classes of heterocyclic compounds derived from this compound, with a focus on the underlying chemical principles that govern these transformations.
I. Synthesis of Spiro[5.5]undecane-fused Thiazines: A Gateway to Sulfur-Nitrogen Heterocycles
The reaction of a ketone with a source of sulfur and nitrogen is a classical approach to thiazine synthesis. In the case of this compound, this transformation can be achieved through a one-pot reaction with a suitable aminothiol equivalent. A notable example is the synthesis of 1-thia-5,9-diaza-spiro[5.5]undec-2-ene derivatives, which showcases the utility of this precursor in constructing complex spiro-heterocyclic systems[1].
Mechanistic Rationale
The formation of the thiazine ring from a ketone precursor generally proceeds through an initial condensation to form an enamine or an imine, followed by the addition of a sulfur nucleophile and subsequent cyclization. The choice of reagents and reaction conditions is critical to favor the desired cyclization pathway and minimize side reactions. The use of a binucleophilic reagent containing both a nitrogen and a sulfur atom simplifies the process into a one-pot procedure.
Experimental Protocol: Synthesis of a Spiro-Thiazine Derivative
This protocol is adapted from established methods for the synthesis of thiazine derivatives from cyclic ketones.
Materials:
-
This compound
-
Cysteamine hydrochloride
-
Triethylamine (TEA)
-
Absolute Ethanol
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), cysteamine hydrochloride (1.1 eq), and toluene.
-
Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride and liberate the free base of cysteamine.
-
Reflux the mixture for 4-6 hours, with azeotropic removal of water. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spiro-thiazine derivative.
Data Summary:
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (Toluene) |
| Typical Yield | 60-75% |
| Purification | Column Chromatography |
Workflow Diagram:
Caption: Workflow for the synthesis of a spiro-thiazine derivative.
II. Synthesis of Spiro[5.5]undecane-fused Dioxanes, Dithianes, and Oxathianes
The reaction of this compound with 1,3-diols, 1,3-dithiols, or 1,3-mercaptoalcohols provides a straightforward route to the corresponding spiro-1,3-dioxanes, 1,3-dithianes, and 1,3-oxathianes. These reactions are typically acid-catalyzed and proceed via the formation of a hemiketal or hemithioketal intermediate, followed by intramolecular cyclization[2].
Mechanistic Rationale
The acid catalyst protonates the carbonyl oxygen of this compound, increasing its electrophilicity. The nucleophilic hydroxyl or thiol group of the binucleophile then attacks the carbonyl carbon. A subsequent proton transfer and elimination of a water molecule, followed by intramolecular attack of the second nucleophilic group, leads to the formation of the six-membered heterocyclic ring. The use of a Dean-Stark trap to remove water drives the equilibrium towards the product.
Experimental Protocol: General Procedure for Ketalization/Thioketalization
Materials:
-
This compound
-
1,3-Propanediol (for dioxane), 1,3-Propanedithiol (for dithiane), or 3-Mercapto-1-propanol (for oxathiane)
-
p-Toluenesulfonic acid (p-TSA) or Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (if using toluene), dissolve this compound (1.0 eq) and the corresponding diol, dithiol, or mercaptoalcohol (1.1 eq) in toluene or DCM.
-
Add a catalytic amount of p-TSA (0.05 eq) or BF₃·OEt₂ (0.1 eq).
-
If using toluene, reflux the mixture for 3-5 hours, collecting the water in the Dean-Stark trap. If using DCM, stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by recrystallization or column chromatography.
Data Summary:
| Heterocycle | Binucleophile | Catalyst | Solvent | Time | Temp | Typical Yield |
| 1,3-Dioxane | 1,3-Propanediol | p-TSA | Toluene | 3-5 h | Reflux | 85-95% |
| 1,3-Dithiane | 1,3-Propanedithiol | BF₃·OEt₂ | DCM | 12-24 h | RT | 90-98% |
| 1,3-Oxathiane | 3-Mercapto-1-propanol | p-TSA | Toluene | 4-6 h | Reflux | 75-85% |
Reaction Scheme Diagram:
Caption: Synthesis of O- and S-containing spiro-heterocycles.
III. Synthesis of Spiro[5.5]undecane-fused Pyrimidines via the Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. While the classical Biginelli reaction uses an aldehyde, modifications using ketones are well-established. This protocol outlines a plausible approach for the synthesis of a spiro-dihydropyrimidinone from this compound, a β-ketoester, and urea[3][4].
Mechanistic Rationale
The reaction is typically acid-catalyzed. The proposed mechanism involves the initial condensation of the ketone with urea to form a N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. The final step is an intramolecular cyclization with the elimination of water to form the dihydropyrimidine ring.
Experimental Protocol: A Proposed Biginelli Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) or a Lewis acid (e.g., Yb(OTf)₃)
-
Ice-water bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (or thiourea, 1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl (a few drops) or a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure spiro-dihydropyrimidinone.
Data Summary:
| Parameter | Value |
| Reaction Time | 8-12 hours |
| Temperature | Reflux (Ethanol) |
| Catalyst | HCl or Lewis Acid |
| Purification | Recrystallization |
Mechanistic Pathway Diagram:
Caption: Proposed Biginelli reaction pathway.
IV. Synthesis of Spiro[5.5]undecane-fused Pyridines via the Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine[5][6]. A modification using a ketone instead of an aldehyde can be employed to synthesize tetrasubstituted dihydropyridines.
Mechanistic Rationale
The reaction proceeds through two key intermediates. The first is an enamine formed from the reaction of one equivalent of the β-keto ester and ammonia. The second is an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) formed from the reaction of the ketone and the other equivalent of the β-keto ester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine ring.
Experimental Protocol: A Proposed Hantzsch-type Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.1 eq)
-
Acetic acid or Ethanol
-
Oxidizing agent (e.g., Ceric ammonium nitrate (CAN) or DDQ) for aromatization (optional)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in glacial acetic acid or ethanol.
-
Heat the mixture to reflux for 6-10 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
Upon consumption of the starting materials, cool the reaction mixture.
-
Pour the mixture into ice-water and neutralize with a base (e.g., aqueous ammonia) to precipitate the dihydropyridine product.
-
Filter the solid, wash with water, and dry.
-
(Optional Aromatization) To a solution of the crude dihydropyridine in a suitable solvent (e.g., acetonitrile), add an oxidizing agent like CAN or DDQ and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture according to the chosen oxidizing agent's requirements, typically involving aqueous washes and extraction with an organic solvent.
-
Purify the final product (dihydropyridine or pyridine) by column chromatography or recrystallization.
Data Summary:
| Parameter | Value |
| Reaction Time | 6-10 hours |
| Temperature | Reflux |
| Solvent | Acetic Acid or Ethanol |
| Purification | Recrystallization/Chromatography |
Logical Relationship Diagram:
Caption: Hantzsch-type synthesis of spiro-pyridines.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and organic synthesis. The unique conformational constraints imposed by the spiro[5.5]undecane scaffold make the resulting heterocyclic derivatives attractive candidates for the exploration of new chemical space in drug discovery programs. Further exploration of multicomponent reactions and novel cyclization strategies with this precursor will undoubtedly lead to the discovery of new and biologically active molecules.
References
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- Pihlaja, K., & Fülöp, F. (1991). Synthesis and stereochemistry of new spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Magnetic Resonance in Chemistry, 29(5), 459-466.
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- Chen, Z., et al. (2015). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron: Asymmetry, 26(15-16), 843-848.
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
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- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
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Application Notes and Protocols: Biocatalytic Michael Additions for Stereoselective Synthesis of Spiro[5.5]undecane Derivatives
Introduction: The Architectural Allure of Spiro[5.5]undecanes
Spiro[5.5]undecanes are a fascinating class of bicyclic organic compounds characterized by a central quaternary carbon atom shared by two six-membered rings. This unique structural motif imparts a rigid, three-dimensional architecture that has captured the attention of medicinal chemists and materials scientists alike. The spirocyclic core is a prevalent feature in numerous natural products exhibiting significant biological activities, making these compounds highly valuable scaffolds in drug discovery and development.
The stereoselective synthesis of spiro[5.5]undecane derivatives presents a considerable challenge due to the steric hindrance around the spiro-center. Traditional chemical methods often necessitate harsh reaction conditions, multi-step procedures, and the use of expensive and toxic metal catalysts.[1][2] In the relentless pursuit of greener and more efficient synthetic methodologies, biocatalysis has emerged as a powerful and elegant alternative. Enzymes, nature's catalysts, operate under mild conditions with exceptional stereo-, regio-, and chemo-selectivity, offering a sustainable pathway to complex molecular architectures.[3][4]
This guide provides an in-depth exploration of the application of biocatalytic Michael additions for the stereoselective construction of spiro[5.5]undecane frameworks. We will delve into the mechanistic underpinnings of this enzymatic transformation, present a detailed experimental protocol, and discuss the broader implications for synthetic organic chemistry.
The Power of Promiscuity: Enzymes in Carbon-Carbon Bond Formation
While enzymes are renowned for their specificity, a phenomenon known as "enzyme promiscuity" has opened up new avenues in organic synthesis.[5] This refers to the ability of an enzyme to catalyze a reaction different from its native physiological function. Several classes of enzymes, particularly hydrolases, have demonstrated remarkable promiscuity in catalyzing carbon-carbon bond-forming reactions, including the venerable Michael addition.[6][7]
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. In the context of spiro[5.5]undecane synthesis, a double Michael addition cascade can efficiently construct the bicyclic system in a single pot. Biocatalysts bring the added advantage of controlling the stereochemical outcome of these additions, leading to the formation of specific stereoisomers.
A Case Study: D-aminoacylase-Catalyzed Double Michael Addition
A groundbreaking study has demonstrated the novel application of D-aminoacylase (DA) in catalyzing a [5+1] double Michael addition to furnish spiro[5.5]undecane derivatives.[1][6] This hydrolase, typically involved in the hydrolysis of N-acyl-D-amino acids, showcases remarkable promiscuity by facilitating this complex C-C bond-forming cascade in an organic solvent. A key finding of this work is the exceptional stereoselectivity, yielding almost exclusively the cis isomers of the spiro[5.5]undecane products.[6]
Reaction Mechanism
The proposed mechanism involves the initial Michael addition of a 1,3-dicarbonyl compound (the "5" component) to one of the activated double bonds of a 1,4-pentadien-3-one derivative (the "1" component). This is followed by an intramolecular Michael addition of the resulting enolate onto the second activated double bond, leading to the cyclized spiro[5.5]undecane skeleton. The enzyme's active site is believed to play a crucial role in pre-organizing the substrates to favor the formation of the cis diastereomer.
Experimental Workflow and Protocols
The following section outlines a general workflow and a detailed protocol for the D-aminoacylase-catalyzed synthesis of a spiro[5.5]undecane derivative.
General Experimental Workflow
Caption: General workflow for biocatalytic spiro[5.5]undecane synthesis.
Detailed Protocol: Synthesis of 7,11-Diphenyl-spiro[5.5]undecane-1,5,9-trione
This protocol is adapted from the D-aminoacylase-catalyzed double Michael addition.[6]
Materials:
-
Cyclohexane-1,3-dione
-
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one
-
D-aminoacylase (from a commercial source)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate buffer (pH 7.0, 50 mM)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Reaction vials with magnetic stir bars
-
Orbital shaker or incubator with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
-
NMR spectrometer and Mass spectrometer for product characterization
Procedure:
-
Enzyme Preparation: Prepare a stock solution of D-aminoacylase in 50 mM phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL.
-
Reaction Setup:
-
In a 10 mL reaction vial, dissolve cyclohexane-1,3-dione (0.1 mmol, 1.0 equiv.) and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (0.1 mmol, 1.0 equiv.) in 2 mL of DMSO.
-
Add 200 µL of the D-aminoacylase stock solution to the reaction mixture.
-
Seal the vial and place it in an orbital shaker set at 40 °C and 200 rpm.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 12 hours).
-
Work-up:
-
Upon completion of the reaction (typically 48-72 hours), quench the reaction by adding 5 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 3 x 5 mL of water and then with 5 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[5.5]undecane derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry. The ¹H and ¹³C NMR spectra are crucial for confirming the cis relationship of the substituents on the newly formed stereocenters.[6]
Data Summary: Biocatalytic Approaches to Spiro Compounds
The following table summarizes various biocatalytic systems employed in the synthesis of spiro compounds, highlighting the versatility of enzymes in these complex transformations.
| Enzyme Class | Specific Enzyme | Reaction Type | Substrates | Key Features | Reference |
| Hydrolase | D-aminoacylase | [5+1] Double Michael Addition | Cyclohexane-1,3-diones, 1,4-Pentadien-3-ones | High stereoselectivity for cis isomers. | [6] |
| Hydrolase | Lipase (e.g., Lipozyme TLIM) | Michael Addition | 1,3-Dicarbonyls, Nitroolefins | Good yields and enantioselectivities. | [6] |
| Hydrolase | Protease (from Bacillus subtilis) | Michael Addition | Pyrimidine derivatives, α,β-Unsaturated compounds | Catalyzed in an organic solvent (DMSO). | [6] |
| Transferase | ω-Transaminase | Aza-Michael Addition | Ketoenones, Amine donors | Asymmetric synthesis of nitrogen-containing spirocycles. | [8][9] |
| Hydrolase | Papain/Catalase | Multi-component reaction | Isatin, 1,3-Dicarbonyls, Aminopyrazole | One-pot synthesis of spiropyrazolo[3,4-b]pyridines. | [7] |
Whole-Cell Biocatalysis: A Promising Strategy
For certain enzymatic transformations, particularly those requiring expensive cofactors, using whole-cell biocatalysts can be more advantageous than employing isolated enzymes.[3][10] Whole-cell systems provide a natural environment for the enzyme, protecting it from degradation and providing a continuous supply of any necessary cofactors.[11] While the D-aminoacylase-catalyzed reaction described does not have an explicit cofactor requirement, other potential biocatalytic routes to spiro[5.5]undecanes, such as those involving oxidoreductases, would benefit significantly from a whole-cell approach.[10][12]
Logical Relationship: Isolated Enzyme vs. Whole-Cell Biocatalysis
Caption: Decision factors for choosing between isolated enzymes and whole-cell biocatalysts.
Conclusion and Future Outlook
The use of biocatalytic Michael additions represents a significant advancement in the stereoselective synthesis of spiro[5.5]undecane derivatives. The promiscuous activity of enzymes like D-aminoacylase provides a mild, efficient, and highly stereoselective route to these valuable molecular scaffolds.[6] As our understanding of enzyme mechanisms and protein engineering techniques continues to grow, we can anticipate the development of novel biocatalysts with enhanced activities and broader substrate scopes for the synthesis of even more complex spirocyclic systems. The integration of biocatalysis into multi-step synthetic sequences and cascade reactions holds immense promise for the future of sustainable chemical manufacturing.[13][14][15]
References
-
Chen, X.-Y., Liang, Y.-R., Xu, F.-L., & Lin, X.-F. (2013). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M., Hossain, M. M., & Halim, E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. The Dhaka University Journal of Science, 60(1), 121-124. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. [Link]
-
Semantic Scholar. (n.d.). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. [Link]
-
ResearchGate. (n.d.). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. [Link]
-
Domínguez de María, P. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia. [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. [Link]
-
PubMed. (2017). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. [Link]
-
Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Oriental Journal of Chemistry, 39(5). [Link]
-
National Institutes of Health. (n.d.). Enzymatic Cascade Reactions in Biosynthesis. [Link]
-
ResearchGate. (n.d.). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. [Link]
-
Chen, R. R., & Li, C. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories, 16(1), 104. [Link]
-
National Institutes of Health. (n.d.). Multifunctional Biocatalysts for Organic Synthesis. [Link]
-
Wu, D., & Lei, X. (2022). Enzymatic cascade reactions for the efficient synthesis of natural products. Tetrahedron, 120, 133099. [Link]
-
American Chemical Society. (n.d.). Chemistry of spiroketals. [Link]
-
National Institutes of Health. (n.d.). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. [Link]
-
MDPI. (n.d.). Whole Cells as Biocatalysts in Organic Transformations. [Link]
-
Oriental Journal of Chemistry. (n.d.). A Whole-cell Biocatalysis Application of Steroidal Drugs. [Link]
-
MDPI. (n.d.). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. [Link]
-
PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. [Link]
-
PubMed. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. [Link]
-
PubMed. (2015). Two subtle amino Acid changes in a transaminase substantially enhance or invert enantiopreference in cascade syntheses. [Link]
-
ResearchGate. (n.d.). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. [Link]
-
ScienceDirect. (n.d.). Whole-cell biocatalysts by design. [Link]
-
MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. [Link]
-
ScienceDirect. (n.d.). Stereoselective strategies to access spirotetronate natural products. [Link]
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Application Notes and Protocols for the Use of Spiro[5.5]undecan-1-one in the Development of Novel Analgesics
For: Researchers, scientists, and drug development professionals.
Introduction: The Spiro[5.5]undecane Scaffold - A Rigid Framework for Pain Relief
The quest for novel analgesics with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Spirocyclic scaffolds have emerged as a compelling structural motif in this endeavor, owing to their inherent three-dimensional and rigid nature. This rigidity can confer a higher degree of pre-organization for binding to biological targets, potentially leading to enhanced potency and selectivity. The spiro[5.5]undecane core, in particular, has garnered significant interest as a foundational structure for the development of new pain therapeutics. Its unique topology allows for the precise spatial orientation of functional groups, enabling tailored interactions with the complex binding pockets of pain-related receptors.
This technical guide provides a comprehensive overview of the application of Spiro[5.5]undecan-1-one and its derivatives in the discovery of novel analgesics. We will delve into the synthetic rationale, provide detailed experimental protocols for both chemical synthesis and biological evaluation, and present key data to illustrate the potential of this versatile scaffold. The focus will be on a dual-agonist/antagonist approach targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (S1R), a promising strategy for achieving potent analgesia with an improved safety profile.
Mechanism of Action: A Dual-Target Approach to Analgesia
The prevailing hypothesis for the analgesic efficacy of the spiro[5.5]undecane derivatives discussed herein is their ability to simultaneously act as agonists at the μ-opioid receptor and antagonists at the sigma-1 receptor.
μ-Opioid Receptor (MOR) Agonism: The Gold Standard in Analgesia
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that has long been the primary target for strong analgesics like morphine. Activation of MOR by an agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission. The key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.
Figure 1: μ-Opioid Receptor (MOR) Signaling Pathway
A simplified diagram of the μ-opioid receptor signaling cascade leading to analgesia.
Sigma-1 Receptor (S1R) Antagonism: A Novel Approach to Modulating Pain
The sigma-1 receptor is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including ion channel activity and intracellular calcium signaling. In the context of pain, S1R is considered a pronociceptive modulator. Antagonism of S1R has been shown to reduce pain hypersensitivity in various preclinical models of neuropathic and inflammatory pain. The downstream signaling of S1R in nociception is complex but is known to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and the regulation of nitric oxide (NO) production. By antagonizing S1R, spiro[5.5]undecane derivatives can potentially mitigate the central sensitization that contributes to chronic pain states.
Figure 2: Sigma-1 Receptor (S1R) Downstream Signaling in Nociception
A diagram illustrating the role of the Sigma-1 receptor in pain sensitization pathways.
Synthetic Protocols
The synthesis of analgesic spiro[5.5]undecane derivatives begins with the construction of the core spirocyclic ketone, this compound. This is followed by a series of modifications to introduce the necessary pharmacophoric elements for dual MOR agonism and S1R antagonism.
Protocol 1: Synthesis of this compound via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic synthesis, ideal for the construction of six-membered rings. It involves a Michael addition followed by an intramolecular aldol condensation.
Reaction Scheme:
Cyclohexanone + Methyl Vinyl Ketone → Spiro[5.5]undec-7-en-1-one → this compound
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
Michael Addition:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (2.0 g) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclohexanone (10.0 g, 0.102 mol) to the cooled solution.
-
Slowly add methyl vinyl ketone (8.5 g, 0.121 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
-
Work-up and Isolation of Spiro[5.5]undec-7-en-1-one:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Spiro[5.5]undec-7-en-1-one.
-
-
Hydrogenation to this compound:
-
Dissolve the crude Spiro[5.5]undec-7-en-1-one in methanol (100 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (0.5 g) to the solution.
-
Subject the mixture to hydrogenation (50 psi H₂) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
-
Protocol 2: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
This protocol outlines a general synthetic route to a class of spiro[5.5]undecane derivatives that have shown promising dual MOR agonist and S1R antagonist activity.[1][2]
Figure 3: Synthetic Workflow for 1-Oxa-4,9-diazaspiro[5.5]undecane Analgesics
A generalized workflow for the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane analgesics.
A detailed procedure for a representative compound can be found in the cited literature. [1] The general steps involve:
-
Epoxidation of N-Boc-4-piperidone.
-
Ring-opening of the epoxide with an appropriate arylamine.
-
Acylation of the resulting amino alcohol.
-
Intramolecular cyclization to form the spiro[5.5]undecane core.
-
Deprotection of the Boc group.
-
N-alkylation to introduce the desired substituent on the piperidine nitrogen.
Biological Evaluation Protocols
The following protocols are essential for characterizing the analgesic potential of newly synthesized Spiro[5.5]undecane derivatives.
Protocol 3: In Vitro Receptor Binding Assays
This assay determines the binding affinity of a test compound for the MOR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human MOR
-
[³H]-DAMGO (a selective MOR agonist)
-
Test compounds (Spiro[5.5]undecane derivatives)
-
Naloxone (for non-specific binding)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Cell harvester with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or varying concentrations of the test compound.
-
50 µL of [³H]-DAMGO (final concentration ~0.5 nM).
-
100 µL of cell membrane suspension (10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
This assay determines the binding affinity of a test compound for the S1R.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing human S1R
-
[³H]-(+)-pentazocine (a selective S1R ligand)
-
Test compounds
-
Haloperidol (for non-specific binding)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Cell harvester with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate, add the following in a final volume of 100 µL:
-
20 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or varying concentrations of the test compound.
-
20 µL of [³H]-(+)-pentazocine (final concentration ~5 nM).
-
60 µL of membrane suspension.
-
-
Incubate the plate at 37 °C for 120 minutes.
-
Terminate the binding and process the samples as described for the MOR binding assay.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.
Protocol 4: In Vivo Analgesic Assays in Rodents
This test assesses the central analgesic activity of a compound by measuring the latency of a rodent's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Mice or rats
-
Test compound and vehicle
-
Positive control (e.g., morphine)
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Set the hot plate temperature to 55 ± 0.5 °C.
-
Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally or orally).
-
At a predetermined time after administration, place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency to the first response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, at which point the animal is removed from the hot plate regardless of its response.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
This test evaluates the peripheral analgesic activity of a compound by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Mice
-
0.6-1% acetic acid solution
-
Test compound and vehicle
-
Positive control (e.g., diclofenac)
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice.
-
After a set absorption time (e.g., 30 minutes), inject 0.1 mL/10 g of body weight of the acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 10-20 minute period.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
This test, also known as the Randall-Selitto test, measures the threshold for a withdrawal response to a mechanical stimulus applied to the paw.
Materials:
-
Analgesy-meter (e.g., Ugo Basile)
-
Rats or mice
-
Test compound and vehicle
-
Positive control (e.g., oxycodone)
Procedure:
-
Habituate the animals to the testing procedure.
-
Administer the test compound, vehicle, or positive control.
-
At a predetermined time, place the animal's paw on the platform of the analgesy-meter.
-
Apply a linearly increasing pressure to the paw via a blunt probe.
-
Record the pressure (in grams) at which the animal withdraws its paw.
-
An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.
Data Presentation: Quantitative Analysis of Spiro[5.5]undecane Derivatives
The following tables summarize the in vitro and in vivo data for a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrating their dual-target engagement and analgesic efficacy.[1][2]
Table 1: In Vitro Binding Affinities and Functional Activities
| Compound | MOR Ki (nM) | S1R Ki (nM) | MOR EC₅₀ (nM) (cAMP assay) |
| 15a | 1.8 ± 0.3 | 15 ± 2 | 5.5 ± 0.9 |
| 15b | 2.5 ± 0.5 | 12 ± 1 | 8.1 ± 1.2 |
| 15au | 3.2 ± 0.6 | 18 ± 3 | 12.3 ± 2.1 |
| Oxycodone | 15 ± 2 | >10,000 | 10 ± 1.5 |
Data are presented as mean ± SD. Ki values represent binding affinity, and lower values indicate higher affinity. EC₅₀ values represent the concentration for 50% of maximal response in a functional assay, with lower values indicating higher potency.
Table 2: In Vivo Analgesic Efficacy in the Paw Pressure Test in Mice
| Compound | Dose (mg/kg, s.c.) | % MPE (Maximum Possible Effect) |
| 15au | 10 | 85 ± 10 |
| Oxycodone | 5 | 90 ± 8 |
| Vehicle | - | <10 |
% MPE is calculated relative to a pre-drug baseline and a cut-off pressure. Higher % MPE indicates greater analgesic effect.
Conclusion and Future Directions
The spiro[5.5]undecane scaffold represents a highly promising starting point for the design and development of novel analgesics. The inherent rigidity and three-dimensional nature of this framework allow for the creation of potent and selective ligands for pain-related targets. The dual MOR agonist/S1R antagonist strategy, exemplified by the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, holds significant potential for achieving potent pain relief with a potentially improved side-effect profile compared to traditional opioids.
The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of new spiro[5.5]undecane-based analgesic candidates. Future research in this area should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity, as well as on in-depth preclinical profiling of lead compounds to assess their pharmacokinetic properties and long-term safety. The continued exploration of this versatile scaffold is poised to make a significant contribution to the development of the next generation of pain therapeutics.
References
-
Cabrele, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Cabrele, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, National Center for Biotechnology Information. [Link]
-
Rapson, W. S., & Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society, 1285–1288. [Link]
-
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. [Link]
- Koster, R., Anderson, M., & de Beer, E. J. (1959). Acetic acid for analgesic screening.
- Randall, L. O., & Selitto, J. J. (1957). A method for measurement of analgesic activity on inflamed tissue. Archives Internationales de Pharmacodynamie et de Thérapie, 111(4), 409–419.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma receptor as a pluripotential modulator in the brain. Trends in Pharmacological Sciences, 30(11), 557–566. [Link]
-
Vela, J. M., et al. (2015). The sigma-1 receptor as a therapeutic target for pain. Expert Opinion on Therapeutic Targets, 19(5), 587–603. [Link]
-
Roh, D. H., et al. (2011). Spinal neuronal NOS activation mediates sigma-1 receptor-induced mechanical and thermal hypersensitivity in mice: involvement of PKC-dependent GluN1 phosphorylation. British Journal of Pharmacology, 163(8), 1707–1720. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Spiro[5.5]undecan-1-one Synthesis
Welcome to the Technical Support Center for the synthesis of Spiro[5.5]undecan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound Synthesis
This compound is a key structural motif found in a variety of natural products and serves as a valuable building block in organic synthesis.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to diminished yields and purification difficulties. The most common and direct route to this spirocycle is the Robinson annulation of cyclohexanone with methyl vinyl ketone (MVK).[2][3] This reaction, a powerful tool for the formation of six-membered rings, involves a Michael addition followed by an intramolecular aldol condensation.[3][4]
This guide will focus on troubleshooting and optimizing the Robinson annulation approach to maximize your yield of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via Robinson annulation.
Problem 1: Low Yield of the Desired this compound
Possible Cause A: Inefficient Michael Addition
The initial Michael addition of the cyclohexanone enolate to MVK is a critical step.[3] Low yields at this stage can be attributed to several factors:
-
Base Selection: The choice of base is crucial. A weak base may not generate a sufficient concentration of the cyclohexanone enolate, while a very strong base can favor direct addition to the carbonyl group of MVK instead of the desired conjugate addition.[5]
-
Reaction Temperature: The Michael addition is typically performed at or below room temperature to favor the thermodynamic product and minimize side reactions.
-
MVK Polymerization: Methyl vinyl ketone is prone to polymerization, especially in the presence of base.[6]
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong, non-nucleophilic base such as potassium tert-butoxide or sodium ethoxide. | These bases are strong enough to deprotonate cyclohexanone efficiently without promoting significant side reactions. |
| Temperature | Maintain the reaction temperature between 0 °C and room temperature. | Lower temperatures can help control the exothermicity of the reaction and reduce the rate of MVK polymerization. |
| MVK Addition | Add MVK slowly and dropwise to the reaction mixture containing cyclohexanone and the base. | This keeps the instantaneous concentration of MVK low, minimizing polymerization.[6] |
| Inhibitors | Consider adding a radical inhibitor like hydroquinone to the MVK just before use. | This can help prevent premature polymerization. |
Possible Cause B: Incomplete Intramolecular Aldol Condensation
Following the Michael addition, the resulting 1,5-diketone must undergo an intramolecular aldol condensation to form the spirocyclic ring.[4][7]
-
Insufficient Heating: The aldol condensation and subsequent dehydration often require elevated temperatures.[4]
-
Base Concentration: The concentration of the base can influence the rate of the intramolecular reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | After the Michael addition is complete, heat the reaction mixture to reflux. | This provides the necessary activation energy for the intramolecular aldol condensation and subsequent dehydration to the α,β-unsaturated ketone. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to ensure completion. | Incomplete reactions will result in the presence of the intermediate 1,5-diketone. |
| One-Pot vs. Two-Step | While often performed as a one-pot reaction, isolating the Michael adduct before proceeding with the aldol condensation can sometimes improve yields.[3] | This allows for optimization of conditions for each step independently. |
Problem 2: Formation of Significant Side Products
Possible Cause A: Self-Condensation of Cyclohexanone
Under basic conditions, cyclohexanone can undergo self-aldol condensation, leading to dimeric byproducts.
Solutions:
-
Order of Addition: Add the base to a mixture of cyclohexanone and MVK, or add MVK concurrently with the base. This ensures that MVK is present to react with the enolate as it is formed.
-
Temperature Control: Maintaining a lower temperature during the initial phase of the reaction can disfavor the self-condensation of cyclohexanone.
Possible Cause B: Polymerization of Methyl Vinyl Ketone
As mentioned earlier, MVK is highly susceptible to polymerization.[6]
Solutions:
-
Freshly Distilled MVK: Use freshly distilled MVK to remove any polymeric impurities and inhibitors from storage.
-
Slow Addition: The slow, controlled addition of MVK is the most effective way to minimize polymerization.
Problem 3: Difficulty in Product Purification
Possible Cause: Co-elution with Starting Materials or Byproducts
The polarity of this compound may be similar to that of unreacted cyclohexanone or certain side products, making chromatographic separation challenging.
Solutions:
-
Reaction to Completion: Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some of the more polar impurities.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Alternative Techniques: For challenging separations, consider techniques like preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound using the Robinson annulation?
Yields can vary significantly based on the specific reaction conditions. With optimized conditions, yields in the range of 60-80% can be reasonably expected. However, without careful control of parameters like temperature and reagent addition, yields can be much lower.
Q2: Can I use a different base for the reaction?
Yes, other bases such as sodium hydroxide or potassium carbonate can be used, but they may require different solvents and reaction times. It is important to choose a base that is strong enough to form the enolate of cyclohexanone but not so strong that it promotes unwanted side reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate, and product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key spectroscopic signatures to confirm the formation of this compound?
-
¹H NMR: The spectrum should show a complex multiplet pattern in the aliphatic region. The absence of vinylic protons from MVK is a good indicator of a successful reaction.
-
¹³C NMR: The spectrum should show a characteristic peak for the ketone carbonyl carbon (around 210-220 ppm) and a quaternary spiro carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the ketone carbonyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (166.26 g/mol ).
Q5: Are there alternative synthetic routes to this compound?
While the Robinson annulation is the most common, other methods for constructing spirocycles exist, such as intramolecular cyclizations and cycloaddition reactions like the Diels-Alder reaction. However, for the specific target of this compound, the Robinson annulation of cyclohexanone and MVK remains one of the most direct and widely used approaches.[3]
Experimental Protocol: Robinson Annulation for this compound
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexane)
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 equivalent) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to allow for enolate formation.
-
Slowly add freshly distilled methyl vinyl ketone (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours to facilitate the intramolecular aldol condensation and dehydration. Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Reaction Pathway
Caption: Robinson Annulation workflow for this compound synthesis.
References
- Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89.
- Chen, et al. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Heathcock, C. H., et al. (1971). A stereoselective total synthesis of the lucidulones. Tetrahedron Letters, 12(48), 4995-4998.
- Heathcock, C. H., et al. (1984). Acyclic stereoselection. 23. Stereoselective synthesis of the C-1-C-9 segment of rifamycin S. The Journal of Organic Chemistry, 49(17), 3264-3274.
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
Organic Chemistry Portal. Robinson Annulation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. Robinson annulation. Retrieved from [Link]
-
Chemistry LibreTexts. Intramolecular Aldol Reaction. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Robinson Annulation [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Troubleshooting Low Yields in Spirocyclization Reactions
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Spirocycles are integral three-dimensional structures in a vast array of natural products and pharmaceuticals, yet their synthesis can be challenging.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot and optimize your spirocyclization reactions effectively.
Section 1: Fundamental Issues - Low or No Product Formation
One of the most common frustrations in synthesis is the failure to obtain the desired spirocyclic product or achieving only minimal yields. This section addresses the foundational issues that could be hindering your reaction's success.
FAQ 1.1: My TLC/LC-MS analysis shows only unreacted starting material, even after extended reaction times. What are the likely causes?
When a reaction fails to initiate, the root cause often lies in the fundamental components and conditions. Several factors could be at play, ranging from reagent purity to suboptimal thermal conditions.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your substrate, such as residual solvents or byproducts from a previous step, can interfere with the reaction.[3]
-
Actionable Protocol: Purify the starting material using column chromatography or recrystallization. Confirm its purity via NMR and melting point analysis before proceeding.
-
-
Reagent and Catalyst Quality: Catalysts, especially transition metals, can be sensitive to air and moisture, leading to deactivation.[4][5] Similarly, reagents can degrade over time.
-
Actionable Protocol: Use freshly opened reagents or purify them according to established procedures. Ensure that air- and moisture-sensitive catalysts and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier for the initial cyclization step.
-
Actionable Protocol: Gradually increase the reaction temperature in increments of 10-20°C while carefully monitoring the reaction progress by TLC or LC-MS. Be aware that excessive heat can lead to decomposition.[3]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state.[6][7] An inappropriate solvent can hinder the reaction.
-
Actionable Protocol: If the reaction is known to be sensitive to solvent effects, perform a solvent screen with a range of polar and non-polar aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO).
-
Section 2: The Challenge of Stereocontrol - Poor Diastereoselectivity
Achieving the desired stereochemistry at the spirocenter is often a critical challenge in spirocyclization.[8] This section focuses on troubleshooting reactions that yield an undesired mixture of diastereomers.
FAQ 2.1: My reaction produces the spirocycle, but as a mixture of diastereomers. How can I improve the diastereoselectivity?
The stereochemical outcome of a spirocyclization is often determined by a delicate interplay of kinetic and thermodynamic factors.[9][10]
Understanding Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Favors the most stable product. Achieved at higher temperatures and longer reaction times, allowing for equilibration.
-
Kinetic Control: Favors the product that is formed fastest. Typically achieved at lower temperatures.
Troubleshooting Strategies:
-
Temperature Adjustment:
-
To favor the thermodynamic product , increase the reaction temperature to allow the less stable isomer to revert to the starting materials or isomerize to the more stable product.[10]
-
To favor the kinetic product , lower the reaction temperature. This can slow down the rate of formation of the thermodynamic product.
-
-
Catalyst and Ligand Modification: The steric and electronic properties of the catalyst and its ligands can create a chiral environment that favors the formation of one diastereomer over another.
-
Actionable Protocol: If using a chiral catalyst, screen a variety of ligands with different steric bulk and electronic properties.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, therefore, the diastereoselectivity.[7][11]
-
Actionable Protocol: Conduct a solvent screen. For example, in some iridium-catalyzed aza-spirocyclizations, dichloromethane was found to be optimal for both yield and diastereocontrol.[4]
-
Experimental Protocol: Determining Thermodynamic vs. Kinetic Control
-
Isolate a sample of the diastereomeric mixture.
-
If possible, separate the individual diastereomers by chromatography.
-
Subject a pure sample of the minor diastereomer to the reaction conditions.
-
Monitor the reaction over time by NMR or LC-MS.
-
Observation:
-
If the minor diastereomer isomerizes to the major diastereomer, the reaction is under thermodynamic control.
-
If the ratio of diastereomers remains unchanged, the reaction is likely under kinetic control.
-
Section 3: Catalyst-Related Complications
Catalyst deactivation and other catalyst-related issues are a frequent source of low yields in many modern spirocyclization reactions.
FAQ 3.1: The reaction starts well but then stalls, leaving a significant amount of starting material. What could be wrong with my catalyst?
Catalyst deactivation is a common problem where the catalyst loses its activity over the course of the reaction.[12][13]
Common Modes of Catalyst Deactivation:
-
Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive.[14]
-
Example: Sulfur-containing compounds can poison palladium catalysts.
-
-
Leaching: The active metal can leach from a solid support into the solution, reducing the effective catalyst concentration.[15]
-
Coking: In high-temperature reactions, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[12]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the surface area and activity.[13]
Troubleshooting Catalyst Deactivation:
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls | Catalyst Poisoning | Purify all reagents and solvents meticulously. Consider using a scavenger resin to remove specific impurities. |
| Catalyst Leaching | Use a more robust catalyst support or consider milder reaction conditions. | |
| Low Turnover | Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Inefficient Catalyst Activation | Ensure the pre-catalyst is being properly activated under the reaction conditions. Some catalysts require an induction period. |
Workflow for Diagnosing Catalyst Issues
Caption: A decision tree for troubleshooting catalyst-related issues.
Section 4: Substrate and Side Reaction Issues
The inherent properties of the substrate and the potential for undesired reaction pathways can significantly impact the yield of the desired spirocycle.
FAQ 4.1: My TLC shows multiple new spots, and the yield of the desired product is low. How do I identify and minimize side reactions?
The formation of byproducts is a common cause of low yields.[16] Understanding the potential side reactions is key to mitigating them.
Common Side Reactions in Spirocyclization:
-
1,2-Migration: In the synthesis of spiroindolines, a rapid 1,2-migration to restore aromaticity is a known competing pathway.[17]
-
Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition.[18]
-
Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions can become competitive, leading to oligomers or polymers.
-
Formation of Regioisomers: Unsymmetrical substrates may lead to the formation of different regioisomers.[19]
Strategies for Minimizing Side Reactions:
-
Reaction Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
-
Temperature and Reaction Time: Fine-tuning the temperature and reaction time can help to minimize the formation of decomposition products. Quenching the reaction as soon as the starting material is consumed can prevent product degradation.[18]
-
Protecting Groups: If a functional group on the substrate is interfering with the reaction, consider protecting it.
-
Choice of Reagents: The choice of catalyst or reagents can influence the reaction pathway. For example, in the synthesis of azaspirocycles, the choice of catalyst can help to avoid alkene isomerization.[4]
Analytical Approach to Identifying Byproducts:
-
Isolate Byproducts: If possible, isolate the major byproducts using preparative TLC or HPLC.
-
Characterize Structures: Use spectroscopic methods (NMR, MS, IR) to determine the structures of the byproducts.
-
Mechanistic Analysis: Based on the structures of the byproducts, propose a plausible mechanistic pathway for their formation. This will provide insight into how to adjust the reaction conditions to disfavor this pathway.
Monitoring Reaction Progress
Regularly monitoring your reaction is crucial for optimizing the yield and minimizing side reactions.
Caption: A workflow for effective reaction monitoring.
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Ynones in dearomative spirocyclisation processes; a review.
- Optimization of Oxindole Spirocyclization a.
- Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c.
- Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Form
- Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Unknown Source.
- Optimization of the reaction conditions[a].
- What are some common causes of low reaction yields? Reddit.
- Substrate scope for the spirocyclization.
- Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Unknown Source.
- Optimization of reaction conditions.
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences:
- How To: Improve Yield. University of Rochester.
- Technical Support Center: Optimization of Spiroketaliz
- Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
- Dearomative spirocycliz
- challenges in spiroketal synthesis and solutions. Benchchem.
- Solvent effects. Wikipedia.
- Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC - NIH.
- The main pathways of catalyst deactivation are the reactions of the....
- What could be reason for getting a very low yield in organic chemistry? Quora.
- Substrate scope for the spirocyclization–desilylation reaction of....
- Troubleshooting low yields in the oxidative cycliz
- Is it normal to get low yields all the time, or am I a bad organic chemist? Unknown Source.
- Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
- Optimization of the reaction conditions.
- 1 Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydr
- Solvent effects on stereoselectivity: More than just an environment.
- Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. PubMed.
- Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews (RSC Publishing).
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
- Spectrofluorometric investigations on the solvent effects on the photocycliz
- Advanced Chemical Reaction Engineering Lectures.
- Lec 13 Catalyst deactiv
- Catalyst deactiv
- Time‐Resolved In Situ Monitoring of Mechanochemical Reactions. PMC - NIH.
- A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy.
- Chemistry of spiroketals.
- Handbook of Cycliz
- Analytical Techniques used in Therapeutic Drug Monitoring.
- Analytical Techniques to Investigate the Neurochemical Basis of Behavior. Unknown Source.
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Technical Support Center: Purification of Spiro[5.5]undecan-1-one Isomers
Welcome to the technical support center for the purification of Spiro[5.5]undecan-1-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these complex molecules. As a key structural motif in medicinal chemistry, achieving high purity of this compound isomers is critical for accurate biological evaluation and downstream applications.[1][2][3]
This resource is structured to provide immediate, actionable solutions to common purification problems, grounded in scientific principles and practical experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound isomers, providing potential causes and step-by-step solutions.
Column Chromatography Issues
Q1: I'm observing poor resolution between my this compound diastereomers during column chromatography. What can I do to improve separation?
A1: Poor resolution is a common challenge when separating closely related isomers like diastereomers. Several factors could be at play, primarily related to the choice of stationary phase, mobile phase, and column packing.
-
Underlying Cause: Diastereomers of this compound can have very similar polarities, leading to overlapping elution profiles on standard silica gel. The subtle differences in their three-dimensional structures require optimized conditions to exploit for separation.
-
Solutions & Protocol:
-
Optimize the Solvent System:
-
Principle: The key is to find a solvent system with the right polarity to maximize the differential partitioning of the isomers between the stationary and mobile phases.
-
Action: Systematically screen a range of solvent systems with varying polarities. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the concentration of a more polar solvent (e.g., ethyl acetate or diethyl ether). Use Thin Layer Chromatography (TLC) to quickly assess the separation in different solvent ratios before committing to a column.[4]
-
Pro-Tip: Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide unique selectivity that a two-component system cannot.
-
-
Consider a Different Stationary Phase:
-
Principle: If silica gel is not providing adequate separation, alternative stationary phases with different surface chemistries may offer better selectivity.
-
Action:
-
Alumina (basic or neutral): Can be effective if your isomers have different sensitivities to acidic surfaces. Test compound stability on a small scale first, as alumina can sometimes cause degradation.[4]
-
Florisil®: A magnesium silicate gel that can offer different selectivity compared to silica.[4]
-
Reverse-Phase Silica (C18): If the isomers have sufficient hydrophobicity, reverse-phase chromatography using a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a powerful alternative.
-
-
-
Improve Column Packing and Loading Technique:
-
Principle: A well-packed column with a concentrated sample band is crucial for good resolution.
-
Action:
-
Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.
-
Load the sample in a minimal amount of solvent to create a narrow starting band.[5] If the sample has poor solubility in the eluent, consider dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the column.[5]
-
-
-
Q2: My this compound enantiomers are co-eluting. How can I separate them?
A2: Enantiomers have identical physical properties in an achiral environment, so they will not be separated by standard chromatographic techniques. Chiral separation methods are required.
-
Underlying Cause: Enantiomers have the same polarity, boiling point, and solubility in achiral solvents. Separation requires a chiral environment that allows for diastereomeric interactions.
-
Solutions & Protocol:
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral Stationary Phases (CSPs) create a chiral environment within the column. The enantiomers interact differently with the CSP, leading to different retention times. Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[6][7]
-
Action:
-
Screen a variety of commercially available chiral columns (e.g., those based on amylose or cellulose derivatives like Chiralpak® or Lux® columns).[6]
-
Optimize the mobile phase. Common mobile phases for chiral separations include hexane/isopropanol or methanol/acetonitrile. The choice of mobile phase can significantly impact selectivity.[7]
-
A systematic screening of different columns and mobile phases is often necessary to find the optimal conditions for your specific this compound enantiomers.[7]
-
-
-
Diastereomeric Derivatization:
-
Principle: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography (e.g., silica gel column or HPLC). After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
-
Action:
-
Choose a suitable chiral derivatizing agent that reacts with the ketone functionality of this compound, for example, a chiral hydrazine or a chiral Wittig reagent.
-
After derivatization, purify the resulting diastereomers using standard column chromatography.
-
Cleave the chiral auxiliary from the separated diastereomers to obtain the pure enantiomers. This method can be labor-intensive and requires careful selection of the derivatizing agent and cleavage conditions.
-
-
-
Q3: My compound seems to be decomposing on the silica gel column. What should I do?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Underlying Cause: Spiroketals can be sensitive to acid-catalyzed hydrolysis or rearrangement. The silanol groups on the surface of silica gel are acidic and can promote these unwanted side reactions.
-
Solutions & Protocol:
-
Deactivate the Silica Gel:
-
Principle: Neutralizing the acidic sites on the silica gel can prevent compound degradation.
-
Action: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a base, such as triethylamine (~1%), to the mobile phase. This will neutralize the acidic silanol groups.[4] Always perform a small-scale test to ensure your compound is stable under these conditions.
-
-
Use an Alternative Stationary Phase:
-
Principle: As mentioned in Q1, using a less acidic stationary phase can prevent decomposition.
-
Action: Consider using neutral alumina or Florisil® for your purification.[4]
-
-
Minimize Residence Time on the Column:
-
Principle: The less time your compound spends in contact with the stationary phase, the lower the chance of degradation.
-
Action: Use flash column chromatography with a slightly more polar solvent system to expedite the elution of your compound.
-
-
Crystallization Issues
Q4: I am trying to purify my this compound isomer by crystallization, but it is not crystallizing. What can I do?
A4: Successful crystallization depends on finding the right solvent or solvent mixture that allows for slow, ordered crystal lattice formation.
-
Underlying Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.
-
Solutions & Protocol:
-
Systematic Solvent Screening:
-
Principle: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Action:
-
Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
Once a suitable single solvent is identified, you can attempt crystallization by dissolving the compound in the hot solvent and allowing it to cool slowly.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat the solution until it becomes clear and allow it to cool slowly.
-
-
-
Induce Crystallization:
-
Principle: Sometimes, a supersaturated solution needs a nucleation site to initiate crystal growth.
-
Action:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
-
-
Ensure High Purity of the Starting Material:
-
Principle: Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization.
-
Action: If your compound is not crystallizing, it may be necessary to first perform a preliminary purification step, such as passing it through a short plug of silica gel, to remove baseline impurities.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new this compound derivative?
A1: The best starting point is to use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system for column chromatography. This is a quick and inexpensive way to assess the polarity of your compound and the potential for separating it from impurities. A good rule of thumb is to aim for an Rf value of 0.3-0.4 for your desired compound in the chosen solvent system for optimal separation on a silica gel column.[4]
Q2: How can I confirm the purity of my isolated this compound isomer?
A2: A combination of analytical techniques should be used to confirm purity:
-
Chromatographic Methods: A single peak in HPLC (both achiral and chiral, if applicable) or Gas Chromatography (GC) is a good indicator of purity.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity signals in the NMR spectrum is a strong indicator of high purity. For diastereomers, you may be able to see distinct signals for each isomer, allowing you to determine the diastereomeric ratio.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
-
Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline compound.
Q3: Are there any non-chromatographic methods for separating this compound diastereomers?
A3: Yes, while chromatography is the most common method, other techniques can be employed:
-
Fractional Crystallization: If the diastereomers have significantly different solubilities in a particular solvent, it may be possible to selectively crystallize one diastereomer from the mixture. This often requires careful optimization of the solvent and temperature.
-
Extractive Distillation: For volatile isomers, extractive distillation can be a viable industrial-scale separation method. This involves adding an auxiliary agent that alters the partial pressures of the diastereomers, facilitating their separation by distillation.[8]
Experimental Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for dry loading, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary Table
| Technique | Typical Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate | Fast, good for large quantities | Lower resolution than HPLC |
| HPLC (Achiral) | C18 (Reverse Phase) | Acetonitrile/Water, Methanol/Water | High resolution, quantitative | Smaller sample capacity |
| HPLC (Chiral) | Polysaccharide-based (e.g., Chiralpak®) | Hexane/Isopropanol | Separates enantiomers | Expensive columns, requires screening |
| Crystallization | N/A | Various organic solvents | Can provide very high purity, scalable | Not always feasible, requires optimization |
Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique for this compound isomers.
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Liang, Y. (2008). Chiral Separation of Spiro-compounds and Determination Configuration. Chemical Research in Chinese Universities, 24(4), 441-444.
- Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. (2012). Synthesis and Crystal Structures of 1,5-Dioxaspiro[5.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Fagagnolo, M., et al. (1998). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2.
- Fagagnolo, M., et al. (1998). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,99-bicyclo[3.3.1]nonan].
- Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-613.
- Fagagnolo, M., et al. (1998). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
- Chen, J., et al. (2015). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMUJPharmSci, 7(3), 80-89.
- Schneider, G., et al. (1989). U.S. Patent No. 4,874,473. Washington, DC: U.S.
- Smatanová, I., & Perjési, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(7), 705-722.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Husson, P., et al. (1997). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
- A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (2011).
- Harding, K. E., et al. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic pi cyclization. The Journal of Organic Chemistry, 44(23), 4154-4158.
- Krueger, J., et al. (2025). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Reaction Chemistry & Engineering, 10(7), 1508-1516.
- Krueger, J., et al. (2025). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering.
- Regis Technologies. (2020, April 6).
- Deslongchamps, P., et al. (1981). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects). Canadian Journal of Chemistry, 59(7), 1105-1121.
- Spiro[1-azabicyclo[5.3.0]decane-6,2'(5'H)furan]-5',10-dione: an example of kryptoracemic crystallization. (2017).
- Gecse, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3169.
- Bharathi, D. V., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS.
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Technical Support Center: Optimizing Spiro[5.5]undecane Formation
Welcome to the technical support center for the synthesis of spiro[5.5]undecane derivatives. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex spirocyclic systems. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to optimize your reaction conditions. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section covers high-level questions frequently encountered during the synthesis of spiro[5.5]undecane scaffolds, particularly via acid-catalyzed intramolecular cyclization routes like the Robinson annulation.
Q1: My spirocyclization reaction yield is consistently low. What are the most common initial factors to investigate?
Low yields in spirocyclization reactions can often be attributed to a few key factors.[1][2][3] Before undertaking extensive optimization, verify the following:
-
Purity of Starting Materials: Ensure your precursor (e.g., the 1,5-diketone for a Robinson annulation) is pure. Impurities can interfere with the catalyst or promote side reactions.
-
Anhydrous Conditions: Many acid-catalyzed cyclizations are sensitive to water, which can hydrolyze intermediates or deactivate certain catalysts.[4] Ensure glassware is oven- or flame-dried and use anhydrous solvents.
-
Catalyst Quality and Loading: Verify the activity of your acid catalyst. For solid catalysts like p-toluenesulfonic acid (p-TsOH), ensure it is not degraded. Use the appropriate catalytic loading, as too much or too little can be detrimental.
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst for my spirocyclization?
The choice depends on your substrate and the specific transformation.
-
Brønsted acids (e.g., p-TsOH, H₂SO₄) are excellent for reactions involving protonation of carbonyls to facilitate intramolecular aldol-type reactions.[4][5][6] They are effective catalysts for forming spiroketals from dihydroxyketone precursors.[7]
-
Lewis acids (e.g., TiCl₄, Sc(OTf)₃, BF₃·OEt₂) are often used to activate α,β-unsaturated systems towards Michael addition, a key step in many spiro[5.5]undecane syntheses.[8] They can offer different selectivity profiles compared to Brønsted acids.
Q3: The reaction produces a mixture of diastereomers. How can I improve selectivity?
Diastereoselectivity in spiroketal formation is often governed by a balance between kinetic and thermodynamic control.[7][9]
-
Thermodynamic Control: To favor the most stable diastereomer, use equilibrating conditions. This typically involves higher temperatures, longer reaction times, and a Brønsted acid catalyst to allow the product mixture to reach equilibrium.[7] The most stable product is often the one that maximizes stabilizing stereoelectronic effects, such as the anomeric effect.[9][10]
-
Kinetic Control: To favor the faster-forming, but potentially less stable, diastereomer, use non-equilibrating conditions. This means lower temperatures, shorter reaction times, and often stoichiometric, non-reversible reagents.
Q4: My reaction has stalled and is not proceeding to completion, even after an extended time. What should I do?
A stalled reaction can indicate several issues:
-
Catalyst Deactivation: The catalyst may have been consumed by impurities or degraded over time. Consider adding a fresh portion of the catalyst.
-
Equilibrium: The reaction may have reached its natural equilibrium point. If this is the case, you may need to shift the equilibrium towards the product. For condensation reactions, this is often achieved by removing a byproduct, such as water, using a Dean-Stark apparatus.[4]
-
Insufficient Energy: The activation energy barrier might not be overcome at the current temperature. Cautiously increasing the reaction temperature could help push the reaction to completion.[1]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Guide 1: Troubleshooting Low Yield in an Acid-Catalyzed Spirocyclization
Low yield is one of the most common frustrations in synthesis.[1][2] This guide provides a logical workflow to diagnose and resolve the underlying issues. A common route to spiro[5.5]undecanes is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[11][12][13]
Problem: The final yield of the desired spiro[5.5]undecane-dione is below 40% after purification.
Step 1: Analyze the Crude Reaction Mixture
Before altering conditions, understand what your reaction is producing. Use techniques like ¹H NMR, LC-MS, or TLC to analyze the crude product.
-
Scenario A: Large amount of unreacted starting material. This suggests an issue with reaction initiation or rate.
-
Scenario B: Multiple side products observed. This points to issues with selectivity or product degradation.
-
Scenario C: A single major byproduct is observed. Identifying this byproduct can provide crucial mechanistic clues.
Step 2: Follow the Troubleshooting Workflow
The following diagram outlines a decision-making process based on your initial analysis.
Caption: Troubleshooting workflow for low yield in spirocyclization.
Step 3: Implement and Compare Optimized Conditions
Based on the workflow, systematically adjust one parameter at a time. For instance, when addressing poor initiation, you might compare different acid catalysts.
Table 1: Comparison of Common Acid Catalysts for Spirocyclization
| Catalyst | Type | Typical Loading (mol%) | Recommended Solvent | Key Considerations |
| p-TsOH·H₂O | Brønsted | 5 - 20 | Toluene (with Dean-Stark) | Inexpensive and effective; water removal is crucial for driving the reaction.[5][14] |
| H₂SO₄ (conc.) | Brønsted | 1 - 10 | Dichloromethane, Acetic Acid | Very strong acid; can lead to charring or side reactions if not used carefully. |
| Sc(OTf)₃ | Lewis | 1 - 5 | Dichloromethane, Acetonitrile | Highly effective but expensive; sensitive to moisture. |
| TfOH | Brønsted | 1 - 10 | 1,2-Dichloroethane | A very strong acid that can promote challenging intramolecular aldol condensations.[15] |
Guide 2: Identifying and Minimizing Side Products
The formation of side products is a common challenge that complicates purification and reduces yield.
Problem: The reaction produces a significant amount of a byproduct identified as the Michael adduct, but the subsequent intramolecular aldol condensation fails.[12]
Causality and Mechanism
The Robinson annulation is a two-step sequence.[11][12] If the intermediate 1,5-diketone (the Michael adduct) accumulates, it indicates that the second step—the intramolecular aldol condensation—is the rate-limiting step and is not proceeding efficiently under the current conditions. The aldol condensation requires the formation of an enolate followed by a cyclization, which can have a high activation energy.
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- 15. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of Spiro[5.5]undecan-1-one
Welcome to the technical support hub for the synthesis of Spiro[5.5]undecan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to enhance the success and efficiency of your experiments.
Primary Synthetic Route: The Robinson Annulation
The most common and logical approach to constructing the this compound core is through a tandem Michael addition-intramolecular aldol condensation sequence, famously known as the Robinson annulation.[1][2][3] This method involves the reaction of a cyclohexanone enolate with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), to form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to yield the spirocyclic product.
While powerful, this reaction sequence is prone to several side reactions that can complicate purification and significantly reduce yields. This guide will focus on troubleshooting these specific issues.
Troubleshooting Guide & FAQs
Question 1: My reaction produced a significant amount of a sticky, insoluble polymer, and the yield of the desired product is very low. What is the likely cause?
Answer: This is a classic issue in reactions employing highly reactive Michael acceptors like methyl vinyl ketone (MVK). The primary cause is the base-catalyzed polymerization of MVK .
-
Causality: The strong base used to generate the cyclohexanone enolate can also initiate the anionic polymerization of MVK. This process competes directly with the desired Michael addition. Once initiated, polymerization can be rapid, consuming MVK and producing high-molecular-weight polymeric byproducts, which often present as a sticky or oily residue that is difficult to remove.
-
Troubleshooting & Mitigation:
-
Control Reagent Addition: Add the MVK slowly and at a low temperature (e.g., 0 °C or below) to a pre-formed solution of the cyclohexanone enolate. This maintains a low instantaneous concentration of MVK, favoring the 1,4-addition over polymerization.
-
Use of MVK Precursors: To avoid high concentrations of MVK, a Mannich base precursor, such as 4-(diethylamino)-2-butanone, can be used. This precursor generates MVK in situ upon heating, ensuring its concentration remains low throughout the reaction.
-
Choice of Base: While strong bases are needed, extremely harsh conditions can accelerate polymerization. Using a base like potassium hydroxide or sodium ethoxide at controlled temperatures is often sufficient.
-
Question 2: My NMR and Mass Spec data suggest the formation of an acyclic diketone instead of the final spirocycle. Why didn't the reaction cyclize?
Answer: You have successfully isolated the 1,5-dicarbonyl intermediate from the Michael addition step, but the subsequent intramolecular aldol condensation has failed to proceed.
-
Causality: The intramolecular aldol condensation is a reversible equilibrium.[4][5] The cyclization requires specific conditions, often thermal, to proceed to the final enone product after the initial aldol addition. If the reaction temperature is too low or the reaction time is too short, the reaction may stall at the intermediate stage.
-
Troubleshooting & Mitigation:
-
Thermal Promotion: After the Michael addition is complete (as monitored by TLC), increase the reaction temperature. Refluxing the reaction mixture is often necessary to drive the aldol condensation and subsequent dehydration.
-
Two-Step Procedure: Isolate the 1,5-diketone intermediate after the Michael addition. This allows for purification and characterization. Then, subject the purified intermediate to separate, optimized conditions for the intramolecular aldol condensation (e.g., a different base or solvent, and heating).[1] This two-step approach offers greater control over the overall synthesis.
-
Question 3: I observe multiple products in my crude reaction mixture. Besides the desired this compound, what other isomers or byproducts could have formed?
Answer: The formation of multiple products often points to a lack of selectivity in the intramolecular aldol condensation step or competing intermolecular reactions.
-
Causality & Potential Side Products:
-
Alternative Aldol Cyclization: The 1,5-dicarbonyl intermediate has multiple enolizable α-protons. While cyclization to form the thermodynamically stable six-membered ring of the spiro[5.5] system is favored, alternative enolization can lead to different products.[4][5][6] For instance, enolization away from the desired spiro-center could potentially lead to a fused ring system (a decalin derivative), although this is often less favorable. The formation of highly strained four-membered rings is thermodynamically disfavored and rarely observed.[7]
-
Intermolecular Reactions: If the concentration of the 1,5-dicarbonyl intermediate is too high, intermolecular aldol or Michael reactions can compete with the desired intramolecular cyclization.[8][9] This leads to dimers or oligomers, significantly complicating the product mixture.
-
-
Troubleshooting & Mitigation:
-
High-Dilution Conditions: To favor the intramolecular pathway, run the cyclization step under high-dilution conditions. This is achieved by slowly adding the 1,5-dicarbonyl intermediate to a large volume of solvent containing the base, thereby minimizing the probability of intermolecular collisions.
-
Thermodynamic Control: Allowing the reaction to stir for an extended period under equilibrating conditions (e.g., with a catalytic amount of base at reflux) will favor the formation of the most thermodynamically stable product, which is the desired spiro[5.5]undecenone system.
-
Summary of Common Side Products and Solutions
| Side Product / Issue | Likely Cause(s) | Recommended Solution(s) |
| Polymeric Material | Anionic polymerization of MVK by the base. | Slow addition of MVK at low temperature; Use of an MVK precursor. |
| 1,5-Diketone Intermediate | Incomplete reaction; Insufficient energy for cyclization. | Increase reaction temperature (reflux); Isolate and subject to separate cyclization conditions. |
| Fused-Ring Isomers | Non-selective enolate formation in the aldol step. | Employ thermodynamic control (prolonged heating) to favor the more stable spirocycle. |
| Oligomeric Byproducts | Competing intermolecular Michael/aldol reactions. | Use high-dilution conditions for the cyclization step. |
| Aldol Adduct (Keto-alcohol) | Incomplete dehydration after cyclization. | Ensure sufficient heating and/or add an acid catalyst during workup to promote elimination. |
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic route to this compound via Robinson annulation and highlights the key points where side reactions can occur.
Experimental Protocol: Synthesis of Spiro[5.5]undec-7-en-1-one
This protocol provides a representative procedure for the synthesis of the enone precursor to this compound. The final saturated ketone is typically obtained by subsequent reduction (e.g., catalytic hydrogenation).
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser.
Procedure:
-
Enolate Formation:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve potassium hydroxide (2.8 g, 50 mmol) in methanol (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add cyclohexanone (9.8 g, 100 mmol) dropwise to the cooled solution over 15 minutes. Stir the resulting mixture for 1 hour at 0 °C to ensure complete enolate formation.
-
-
Michael Addition:
-
Add a solution of methyl vinyl ketone (7.0 g, 100 mmol) in methanol (20 mL) to the dropping funnel.
-
Add the MVK solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of starting material by TLC.
-
-
Intramolecular Aldol Condensation & Dehydration:
-
After the Michael addition is complete, heat the reaction mixture to reflux and maintain reflux for 2 hours. This promotes the cyclization and subsequent dehydration to the enone.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with 1 M hydrochloric acid (HCl).
-
Reduce the volume of methanol under reduced pressure.
-
Add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Spiro[5.5]undec-7-en-1-one.
-
References
- Wieland, P.; Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone. Helvetica Chimica Acta, 33(7), 2215-2228.
- Hajos, Z. G.; Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
- Muskopf, J. W.; Coates, R. M. (1985). A Robinson annulation approach to the synthesis of (±)-acorenone B. The Journal of Organic Chemistry, 50(1), 69-76.
- Fiveable. (n.d.). Intramolecular Aldol Reactions.
- Srikrishna, A., et al. (1996). A formal total synthesis of (±)-acorone using an intramolecular aldol condensation. Tetrahedron Letters, 37(10), 1683-1686.
- Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions.
- OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. In Organic Chemistry.
- Wilden, J. D. (2010). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery.
- Chemistry Steps. (n.d.). Intramolecular Aldol Reactions.
- The Organic Chemistry Tutor. (2021). Intermolecular vs intramolecular reactions. YouTube.
- Wikipedia. (n.d.).
- DergiPark. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
- ResearchGate. (2015). Stereoselective synthesis of spiro[5.
- Master Organic Chemistry. (2018).
- American Chemical Society. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi.
- RSC Publishing. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Synthesis of 9-Hydroxyspiro[5.
- Chemistry LibreTexts. (2025). 23.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
Stability and proper storage conditions for Spiro[5.5]undecan-1-one
Document ID: S55U1-TSSG-2026-01
Subject: Comprehensive Guide to the Stability and Proper Storage Conditions for Spiro[5.5]undecan-1-one
Introduction
This compound is a spirocyclic ketone, a valuable building block in medicinal chemistry and synthetic organic chemistry.[1] Its unique three-dimensional structure makes it an attractive scaffold for developing novel chemical entities. However, the integrity of any experiment hinges on the stability and purity of the starting materials. This guide provides in-depth technical support for researchers, scientists, and drug development professionals using this compound. We will address common questions regarding its storage, explain the causality behind our recommendations, and offer robust troubleshooting protocols to ensure the reliability and reproducibility of your experimental outcomes.
Section 1: Compound Profile & Essential Safety Data
Before handling, it is crucial to be familiar with the fundamental properties and hazards of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O | [2][3] |
| Molecular Weight | 166.26 g/mol | [2] |
| CAS Number | 1781-83-5 | [2] |
| Appearance | Varies (typically a liquid or low-melting solid) | General Chemical Knowledge |
| GHS Hazard Codes | H315, H319, H335 | [2] |
Safety & Handling Summary: this compound is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Section 2: Frequently Asked Questions (FAQs) on Storage & Stability
These FAQs address the most common queries our application scientists receive regarding the handling and storage of this compound.
Q1: What are the definitive, recommended long-term storage conditions for this compound?
A: While extensive public stability data for this compound is limited, we can infer best practices from related structures and general chemical principles. For the structurally similar Spiro[5.5]undecane-2,4-dione, storage at -20°C in a dry, sealed container is recommended to prevent potential degradation.[4] We authoritatively recommend these same conditions for this compound. The ketone functional group can be susceptible to slow, long-term degradation pathways (e.g., oxidation, aldol reactions) which are significantly decelerated at lower temperatures. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to further minimize oxidative risk.
Q2: My lab stores similar ketones, like Spiro[5.5]undecan-3-one, at 4°C or even room temperature. Is -20°C truly necessary?
A: This is an excellent question that highlights the nuances of chemical stability. While some vendors list room temperature or 4°C storage for isomers like the -2-one or -3-one, this is often for short-term shipping or storage and may not reflect optimal long-term conditions.[5][6] The rationale for recommending -20°C is rooted in risk mitigation for high-stakes applications, such as in drug development or complex multi-step syntheses. The lower temperature provides a more robust guarantee of purity over extended periods (6+ months). For short-term use (i.e., daily or weekly access), storing a working aliquot at 4°C is acceptable, but the primary stock should remain at -20°C.
Q3: What are the physical or analytical signs of compound degradation?
A: Visually, you might observe a change in color (e.g., development of a yellow tint) or an increase in viscosity. However, significant degradation can occur without any visible change. The most reliable method for detecting degradation is through analytical techniques. We recommend running a quick Thin Layer Chromatography (TLC) or a Gas Chromatography-Mass Spectrometry (GC-MS) analysis on your sample and comparing it to the data from a freshly opened or newly acquired batch. The appearance of new spots on TLC or additional peaks in the chromatogram is a clear indicator of impurity or degradation.
Q4: How does atmospheric exposure (air, moisture) affect the stability of this compound?
A: The primary risks from atmospheric exposure are oxidation and moisture-mediated reactions.
-
Oxygen: While the spirocyclic alkane framework is robust, the alpha-carbons adjacent to the ketone could be susceptible to slow oxidation over time, especially if exposed to light or trace metal catalysts.
-
Moisture: The presence of water can facilitate undesirable side reactions. Although ketones are less susceptible to hydrolysis than esters, moisture can still act as a medium for acid- or base-catalyzed degradation pathways, such as aldol condensation, if impurities are present. This underscores the importance of storing the compound in a tightly sealed container in a dry environment (e.g., a desiccator or a dry freezer).[4]
Q5: What solvents are recommended for creating stock solutions, and how should these solutions be stored?
A: this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and acetonitrile. For stock solutions, always use anhydrous-grade solvents to minimize moisture-related degradation. Store these solutions at -20°C in vials with PTFE-lined caps to prevent solvent evaporation and contamination. We advise against long-term storage in protic solvents like methanol or ethanol unless required for a specific application, as they can potentially participate in reactions (e.g., acetal formation) over time.
Section 3: Troubleshooting Guide for Inconsistent Experimental Results
Scenario: You are experiencing lower-than-expected yields, poor reproducibility, or the appearance of unexpected byproducts in your reaction involving this compound. You suspect the starting material may be compromised.
This guide provides a logical workflow to diagnose the issue. The process is designed to be a self-validating system, starting with the most fundamental checks.
Caption: Troubleshooting workflow for experiments involving this compound.
Section 4: Data Summary & Experimental Protocols
Table of Storage Conditions for Related Spiro[5.5]undecane Ketones
This table is provided for context, demonstrating the variability in storage recommendations and reinforcing the rationale for a conservative approach with this compound.
| Compound | Recommended Storage Temperature | Source(s) |
| This compound | -20°C (Recommended) | Inferred from[4] |
| Spiro[5.5]undecan-2-one | Room Temperature | [6] |
| Spiro[5.5]undecan-3-one | 4°C or Room Temperature | [5] |
| Spiro[5.5]undecane-2,4-dione | -20°C (Freezer, sealed, dry) | [4] |
Protocol: Experimental Assessment of Compound Stability
This protocol allows you to assess the stability of your this compound lot using High-Performance Liquid Chromatography (HPLC), a widely available analytical technique.[4]
Objective: To determine the purity of the compound as-is and monitor for degradation under stress conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Calibrated HPLC system with a C18 column and UV detector
-
Class A volumetric flasks and pipettes
-
pH meter
Methodology:
-
Develop an HPLC Method:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Inject onto a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use an isocratic or gradient mobile phase of acetonitrile and water to achieve good peak shape and retention time (e.g., start with 60:40 ACN:H₂O).
-
Monitor at a suitable wavelength (e.g., 210 nm, typical for ketones lacking strong chromophores).
-
The goal is a sharp, symmetrical peak for the main compound.
-
-
Establish Baseline Purity (T=0):
-
Prepare a fresh, accurate concentration of your compound.
-
Inject a sample three times to ensure reproducibility.
-
Record the peak area of the main peak. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. This is your T=0 reference.
-
-
Initiate Stress Conditions (Forced Degradation):
-
Prepare several separate samples of your compound in solution.
-
Thermal Stress: Store one sample at 40°C.
-
Acidic Stress: Add dilute HCl to a sample to bring the pH to ~2.
-
Basic Stress: Add dilute NaOH to a sample to bring the pH to ~10.
-
Oxidative Stress: Add a small amount of 3% H₂O₂ to a sample.
-
Keep a control sample at the recommended storage condition (-20°C).
-
-
Time-Point Analysis:
-
After set time points (e.g., 24, 48, 72 hours), inject samples from each stress condition onto the HPLC.
-
Compare the chromatograms to the T=0 reference. Look for:
-
A decrease in the main peak area.
-
The appearance of new peaks (degradants).
-
-
Quantify the percentage of remaining parent compound to determine the rate of degradation under each condition.
-
Interpretation: This validated protocol will provide you with definitive data on your compound's stability, empowering you to make informed decisions about its storage and use in your experiments.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573924, Spiro(5.5)undecan-1-one. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 574172, Spiro[5.5]undecan-3-one. Available at: [Link]
-
CP Lab Safety. SPIRO(5.5)UNDECAN-2-ONE, 50 mg. Available at: [Link]
-
PubChemLite. This compound (C11H18O). Available at: [Link]
Sources
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Spiro(5.5)undecan-1-one | C11H18O | CID 573924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H18O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
Technical Support Center: Effect of Solvent Choice on Stereoselectivity in Spiro[5.5]undecane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling stereoselectivity during the synthesis of spiro[5.5]undecane frameworks. The spiro[5.5]undecane motif is a prevalent core in numerous natural products and pharmaceutical agents, making precise control of its three-dimensional structure paramount. This document moves beyond simple protocols to explain the causal relationships between solvent properties and stereochemical outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role of solvents in controlling the stereochemistry of spiro[5.5]undecane synthesis.
Q1: Why is solvent choice so critical for stereoselectivity in spiro[5.5]undecane synthesis?
A1: The solvent is not merely an inert medium but an active participant in the reaction mechanism. It influences the energy of the ground states, intermediates, and, most importantly, the diastereomeric transition states. By stabilizing or destabilizing specific transition states, the solvent can profoundly alter the activation energy barrier (ΔΔG‡) for the formation of one stereoisomer over another, thus dictating the stereochemical outcome.[1] Key reaction types used for spiro[5.5]undecane synthesis, such as Michael additions, Diels-Alder reactions, and cationic cyclizations, involve transition states with varying degrees of charge separation, polarity, and geometric constraints, making them highly susceptible to solvent effects.[2][3][4]
Q2: What are the primary solvent properties I should consider when optimizing for stereoselectivity?
A2: When selecting a solvent, you should consider four main properties:
-
Polarity/Dielectric Constant: Affects the stabilization of charged or polar species in the transition state. Highly polar solvents can stabilize charge-separated transition states, which may favor or disfavor a particular stereochemical pathway.[5][6]
-
Coordinating Ability (Lewis Basicity): Coordinating solvents (e.g., THF, CH₃CN) can compete with the substrate for binding to a Lewis acid catalyst.[7] This can either inhibit the catalyst or modulate its activity, thereby influencing selectivity. Non-coordinating solvents (e.g., CH₂Cl₂, toluene) are often preferred when sharp catalyst control is desired.[8]
-
Hydrogen-Bonding Ability (Protic vs. Aprotic): Protic solvents (e.g., alcohols, water) can form hydrogen bonds, stabilizing anionic intermediates or transition states. This hydrogen-bond donating (HBD) ability can be a crucial factor in controlling selectivity in reactions like the Diels-Alder cycloaddition.[9][10]
-
Viscosity and Dynamic Effects: While less commonly considered, solvent viscosity can influence reaction dynamics. In some cases, an "inversion temperature" phenomenon is observed, where the favored stereoisomer changes with temperature, a process linked to the equilibrium between different solute-solvent clusters.[1]
Q3: How do I determine if my spirocyclization is under kinetic or thermodynamic control?
A3: Differentiating between kinetic and thermodynamic control is essential for troubleshooting.[11]
-
Kinetic control implies the major product is the one that is formed fastest (i.e., via the lowest energy transition state). These reactions are typically irreversible and are often favored by lower temperatures.[4]
-
Thermodynamic control means the major product is the most stable one, which is achieved when an equilibrium is established between the products. This is favored by higher temperatures and longer reaction times, which allow for a retro-reaction of the kinetic product to equilibrate to the more stable isomer.[11]
To test this, you can isolate the major product from your reaction and resubmit it to the reaction conditions. If it isomerizes to a mixture containing the other stereoisomer(s), the reaction is under thermodynamic control. If the product's stereochemistry remains unchanged, the reaction is likely under kinetic control.[11]
Troubleshooting Guide: Common Stereoselectivity Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity in Michael Addition-Based Spirocyclizations
-
Symptom: Your tandem Michael addition-cyclization yields a nearly 1:1 mixture of diastereomers at the spirocenter.
-
Causality: The transition states leading to the two diastereomers are too close in energy. This can be due to insufficient facial discrimination during the nucleophilic attack or a flexible transition state. The solvent plays a key role in organizing this transition state.
-
Solutions:
-
Vary Solvent Polarity: The polarity of the solvent can influence how tightly the intermediates are associated. In a biocatalytic double Michael addition for spiro[5.5]undecane synthesis, it was noted that changing the solvent from CH₂Cl₂ to the more polar CH₃CN or the coordinating THF had a significant impact on which stereoisomer was predominantly formed.[7]
-
Switch between Protic and Aprotic Solvents: If your mechanism involves the formation of an enolate, aprotic solvents are generally preferred to avoid protonation of the nucleophile. However, in some organocatalytic systems, a protic co-solvent can be essential for proton transfer in the turnover-limiting step.
-
Lower the Temperature: Reducing the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states, favoring the kinetic product.[4][8]
-
Table 1: Example of Solvent-Dependent Stereoselectivity in a Spiroannelation Reaction (Data synthesized from findings reported in literature[7])
| Solvent | Dielectric Constant (ε) | Key Property | Major Isomer Formed | Diastereomeric Ratio (d.r.) |
| Dichloromethane (CH₂Cl₂) | 8.93 | Non-coordinating | Mixture | Low |
| Acetonitrile (CH₃CN) | 37.5 | Polar, coordinating | Isomer A | Predominant |
| Tetrahydrofuran (THF) | 7.52 | Coordinating | Isomer S | Predominant |
Issue 2: Low endo:exo Ratio in Diels-Alder Reactions for Spiro[5.5]undecane Precursors
-
Symptom: Your intramolecular [4+2] cycloaddition provides the thermodynamically favored exo product instead of the desired kinetic endo product.
-
Causality: The endo transition state, which benefits from stabilizing secondary orbital interactions, is generally kinetically favored.[4] However, at elevated temperatures, the reaction can become reversible, allowing equilibration to the sterically less hindered and more stable exo product. The solvent can influence the energy of both transition states.
-
Solutions:
-
Use Non-Polar Solvents: Non-polar solvents generally favor the kinetic endo product in thermal Diels-Alder reactions by minimizing competing interactions with the reactants.[4]
-
Introduce Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering the energy of the LUMO and accelerating the reaction. This often enhances endo selectivity and allows the reaction to be run at lower temperatures.[4] The choice of a non-coordinating solvent like toluene or dichloromethane is crucial here to prevent solvent competition for the Lewis acid.
-
Consider Hydrogen-Bonding Solvents: In certain cases, solvents with high hydrogen bond donating (HBD) ability, such as fluorinated alcohols, can significantly influence endo:exo selectivity.[9]
-
Issue 3: Incorrect Stereoisomer Formation in Acid-Catalyzed Spiroketalization
-
Symptom: The formation of a spiroketal, a common substructure, yields the thermodynamically stable isomer when the kinetic isomer is desired.
-
Causality: Spiroketalization can be under thermodynamic or kinetic control. Acidic conditions typically promote equilibration to the most stable isomer, which is often stabilized by the anomeric effect.[11] Achieving the less stable, "contrathermodynamic" isomer requires kinetically controlled conditions.
-
Solutions:
-
Employ Specific Lewis Acids and Solvents: Certain Lewis acids are known to favor the kinetic product. For example, Sc(OTf)₃ in THF has been shown to promote kinetic spiroketal formation through stereoselective epoxide-opening pathways.[11]
-
Run the Reaction at Low Temperatures: Performing the cyclization at low temperatures can trap the kinetic product by preventing the reverse reaction and subsequent equilibration to the thermodynamic isomer.[11]
-
Troubleshooting Workflow for Low Diastereoselectivity
The following decision tree can guide your optimization strategy when faced with poor stereoselectivity.
Caption: A decision tree for troubleshooting low diastereoselectivity.
Mechanistic Insights: The "Why" Behind Solvent Effects
Q: How does solvent polarity specifically influence transition state stabilization in spirocyclizations?
A: In many C-C bond-forming reactions, like the Michael addition or Diels-Alder, the transition state (TS) can have a more polar or charge-separated character than the ground state reactants.[3][12] A polar solvent can stabilize this polar TS more effectively than it stabilizes the less polar reactants, thereby lowering the activation energy and increasing the reaction rate.[5] When two competing diastereomeric transition states exist, the one with the greater charge separation will be preferentially stabilized by a polar solvent. If that pathway leads to the undesired stereoisomer, switching to a less polar solvent may improve the stereochemical outcome.
Q: What is the mechanistic role of coordinating vs. non-coordinating solvents with Lewis acid catalysts?
A: Lewis acid catalysts are electron acceptors used to activate substrates.
-
Coordinating solvents (e.g., THF, acetonitrile, ethers) are Lewis bases and can directly compete with the substrate for the binding site on the Lewis acid. This can reduce the catalyst's effective concentration and activity. However, in some cases, a weakly coordinating solvent can modulate the Lewis acid's reactivity, leading to higher selectivity than in a completely non-coordinating environment.
-
Non-coordinating solvents (e.g., dichloromethane, toluene, hexanes) do not bind strongly to the Lewis acid, leaving it fully available to activate the substrate. This often leads to higher reaction rates but can sometimes result in lower selectivity if the uncatalyzed background reaction is fast.[8]
Solvent Interaction with a Catalyzed Michael Addition Transition State
The diagram below illustrates how different solvent types can interact with the transition state of an organocatalyzed Michael addition, a key step in many spiro[5.5]undecane syntheses.
Caption: Solvent interactions with a Michael addition transition state.
Key Experimental Protocols
The following are generalized, self-validating protocols for common stereoselective reactions used in spiro[5.5]undecane synthesis, with a focus on solvent choice.
Protocol 1: Asymmetric Organocatalytic Michael Addition/Annulation
This protocol is adapted from methodologies employing chiral amine catalysts like proline for the enantioselective synthesis of spiro[5.5]undecane precursors.[13]
-
Solvent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., dimethylformamide (DMF) or Chloroform), which has been passed through a column of activated alumina or distilled from an appropriate drying agent.
-
Catalyst Dissolution: Add the cyclohexanedione derivative (1.0 eq) and the organocatalyst (e.g., (S)-proline, 0.2 eq) to the solvent.[13] Stir at room temperature. Self-Validation Check: The mixture should become a clear, homogeneous solution.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Add the Michael acceptor (e.g., methyl vinyl ketone, 1.1 eq) dropwise over 10-15 minutes. Rationale: Slow addition minimizes side reactions and maintains a low concentration of the achiral substrate, favoring the catalyzed pathway.[8]
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.
-
Optimization Loop: If stereoselectivity is low, repeat the protocol while changing a single solvent parameter. For example, switch from DMF to a less polar solvent like toluene or a chlorinated solvent to assess the impact of polarity on the transition state organization.
Protocol 2: Lewis Acid-Catalyzed Diastereoselective Intramolecular Diels-Alder
This protocol is based on general principles for enhancing endo selectivity in intramolecular [4+2] cycloadditions.[4]
-
Solvent and Glassware Preparation: Ensure all glassware is rigorously flame-dried. The solvent (e.g., dichloromethane or toluene) must be anhydrous, obtained either from a solvent purification system or by distillation over a suitable drying agent (e.g., CaH₂ for CH₂Cl₂).
-
Substrate Addition: To a flask under an inert atmosphere, add a solution of the diene-dienophile precursor (1.0 eq) in the anhydrous solvent.
-
Cooling: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) before adding the Lewis acid. Rationale: Low temperatures favor the kinetically controlled endo product and can prevent decomposition of sensitive substrates.[4]
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ or AlCl₃ in CH₂Cl₂, 1.1 eq) to the stirred solution. Self-Validation Check: A color change is often observed upon addition of the Lewis acid, indicating complexation.
-
Reaction and Monitoring: Maintain the reaction at -78 °C, monitoring by TLC. Allow the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temperature) only if no conversion is observed at low temperature.
-
Quenching and Workup: Carefully quench the reaction at low temperature by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Allow the mixture to warm to room temperature and stir until both layers are clear. Separate the layers and extract the aqueous phase with the reaction solvent. Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Analysis: Determine the endo:exo ratio by ¹H NMR or GC analysis of the crude reaction mixture. Purify via chromatography.
-
Optimization Loop: If the exo product still predominates, consider a different Lewis acid or a more sterically demanding substrate. Ensure the solvent is strictly non-coordinating; trace amounts of water or other Lewis basic impurities can inhibit the catalyst.
References
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Chen, X.-Y., Liang, Y., Xu, F., Wu, Q., & Lin, X. (2013). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ResearchGate. Available at: [Link]
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Harding, K. E., & Cooper, J. L. (1979). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. Journal of the American Chemical Society. Available at: [Link]
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. Available at: [Link]
-
Fülöp, F., et al. (2003). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. ResearchGate. Available at: [Link]
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Semantic Scholar. Available at: [Link]
-
Request PDF on ResearchGate. (n.d.). Highly Enantioselective Construction of Strained Spiro[11][13]hexanes through a Michael Addition/Ring Expansion/Cyclization Cascade. ResearchGate. Available at: [Link]
-
Bahajaj, A. A., Moore, M. H., & Vernon, J. M. (2004). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
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Blois, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]
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Wang, X., et al. (2023). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. Available at: [Link]
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Elsevier. (2011). Tetrahedron. ElectronicsAndBooks. Available at: [Link]
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Maji, M., & Kumar, S. (2023). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science. Available at: [Link]
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ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]
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Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. Available at: [Link]
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Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Available at: [Link]
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Kumar, A., et al. (2022). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PubMed Central. Available at: [Link]
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Caruana, L., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Silber, E. (1972). Solvent Effects in the Diels Alder Reaction. Texas Tech University. Available at: [Link]
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Cativiela, C., et al. (2002). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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ResearchGate. (n.d.). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. ResearchGate. Available at: [Link]
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Gandon, V., & Szymoniak, J. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. PubMed Central. Available at: [Link]
-
Koskinen, A. M. P., et al. (2004). The Reaction Mechanism of Spirocylization and Stereoselectivity Studies for the Calyculin C16-C25 Fragment. Aalto Research Portal. Available at: [Link]
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Aggarwal, A., et al. (2003). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Available at: [Link]
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Tellez-Arreola, V. M., & Taylor, L. S. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. Journal of Pharmaceutical Sciences. Available at: [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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Kumari, R., et al. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances. Available at: [Link]
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Popis, M. D. (2020). Computational Studies Of Metal-Substituted Systems And Development Of. UND Scholarly Commons. Available at: [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
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Slaninova, J., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. PubMed Central. Available at: [Link]
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University of Chicago. (n.d.). Multireference studies of transition metal and actinide containing molecular systems. Knowledge UChicago. Available at: [Link]
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Ahmad, Y., et al. (2016). Influence of Solvents Polarity on NLO Properties of Fluorone Dye. ResearchGate. Available at: [Link]
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Technical Support Center: Scaling the Synthesis of Spiro[5.5]undecan-1-one for Library Applications
Welcome to the technical support resource for the synthesis and scale-up of Spiro[5.5]undecan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to incorporate this valuable sp³-rich scaffold into their compound libraries. The spiro[5.5]undecane core is a sought-after motif in drug discovery, offering a rigid, three-dimensional structure that can effectively explore chemical space.[1]
This document moves beyond a simple recitation of steps. It is structured to provide a deep understanding of the underlying chemical principles, anticipate common experimental challenges, and offer field-proven solutions for robust scalability.
Section 1: Core Synthetic Strategy & Mechanism
The most reliable and scalable approach to the parent this compound skeleton is a multi-step sequence involving an enamine annulation. This pathway offers excellent control over each transformation and is amenable to the modifications required for library synthesis. The overall strategy is depicted below.
Caption: High-level workflow for the synthesis of this compound.
This process, a variation of the classic Robinson annulation, begins with the formation of a nucleophilic enamine from cyclohexanone.[2] This intermediate then engages in a Michael addition with an α,β-unsaturated ketone like methyl vinyl ketone (MVK). The resulting intermediate is perfectly primed for an intramolecular aldol reaction, which, after hydrolysis and dehydration, forms the spirocyclic core.[3][4] A final reduction step yields the target saturated ketone.
Section 2: Troubleshooting Guide & Scale-Up Protocol (Q&A)
This section addresses common issues encountered during synthesis and scale-up.
Q1: My enamine formation is incomplete or slow. How can I drive it to completion?
Answer: Incomplete enamine formation is almost always due to the presence of water. The reaction is an equilibrium process, and water is a byproduct. To drive the reaction forward, you must remove water as it forms, a direct application of Le Châtelier's principle.
-
At Lab Scale (<10g): Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) is the most effective method. The water azeotropically distills and is collected in the trap, physically removing it from the reaction.
-
At Pilot Scale (>100g): A Dean-Stark trap remains the gold standard. Ensure your reactor is properly configured for azeotropic distillation. Key scale-up considerations include:
-
Surface Area to Volume Ratio: Larger vessels have a lower surface area to volume ratio, meaning heating and distillation can be less efficient.[5] Ensure adequate heating mantle coverage and stirring to prevent localized overheating.
-
Solvent Purity: Use anhydrous solvents. Water contamination in your starting materials or solvent will consume your secondary amine and stall the reaction.
-
Choice of Amine: Pyrrolidine is generally more reactive than morpholine for enamine formation due to its pKa.
-
Troubleshooting Checklist:
-
Is your glassware completely dry?
-
Are your solvents certified anhydrous?
-
Is the Dean-Stark trap filling with water as expected? If not, your temperature may be too low for the azeotrope to distill.
-
Have you used a sufficient excess of the secondary amine (typically 1.2-1.5 equivalents)?
Q2: The Michael addition step gives low yields and a significant amount of polymer. What is causing this?
Answer: This is a classic challenge when working with reactive Michael acceptors like methyl vinyl ketone (MVK). MVK can readily polymerize, especially under basic conditions or at elevated temperatures. The key is control.
-
Causality: The enamine is a relatively soft nucleophile, but any residual base or localized "hot spots" can trigger the anionic polymerization of MVK.
-
Solution - Slow Addition at Low Temperature: The MVK should be added dropwise to the solution of the pre-formed enamine at 0 °C or below. This maintains a low instantaneous concentration of MVK, favoring the desired 1,4-addition over polymerization.
-
Scale-Up Insight: This problem is amplified at scale due to inefficient heat transfer.[5] A 100 L reactor cannot be cooled as quickly as a 100 mL flask.
-
Use a jacketed reactor with a powerful chiller.
-
The addition must be significantly slower at scale. What takes 10 minutes in the lab may require 2-3 hours in a pilot plant. Monitor the internal temperature closely; any significant exotherm indicates the addition rate is too high.
-
Ensure vigorous stirring to dissipate heat and prevent localized high concentrations of MVK.[5]
-
Q3: After the hydrolysis/cyclization step, my crude product is a complex mixture. How can I improve the selectivity for the desired spiroketone?
Answer: The intramolecular aldol condensation and subsequent hydrolysis/dehydration is highly sensitive to pH and temperature. A "complex mixture" often contains the uncyclized 1,5-diketone, the aldol addition product (β-hydroxy ketone), and potentially products from intermolecular side reactions.
-
Mechanism & Control: The initial hydrolysis of the iminium intermediate is followed by the base- or acid-catalyzed intramolecular aldol condensation. Precise pH control is critical. A buffered aqueous workup (e.g., with acetic acid/acetate) is often more reproducible than simply adding dilute HCl.
-
Protocol Recommendation: After the Michael addition is complete, the reaction mixture should be transferred to a vigorously stirred, buffered aqueous solution. The optimal pH is typically between 4 and 5 for the cyclization/dehydration cascade.
-
Scale-Up Warning: At scale, quenching is a critical operation. A slow, uncontrolled quench can lead to different parts of the batch experiencing different pH and temperature profiles, resulting in a variable product mixture. The quench should be performed by transferring the reaction mixture into the aqueous solution, not the other way around.
Q4: Column chromatography is not a viable purification method for my multi-kilogram campaign. What are my options?
Answer: Relying on chromatography for large-scale synthesis is economically and practically unsustainable. The goal of process development is to make the reaction clean enough to allow for non-chromatographic purification.
-
Crystallization: The unsaturated intermediate, Spiro[5.5]undec-7-en-1-one, is often a crystalline solid. Develop a robust crystallization procedure. Screen various solvents (e.g., hexanes, isopropanol, ethyl acetate/heptane mixtures) to find conditions that provide good yield and high purity. Polymorphism can be a challenge at scale; ensure you have a consistent crystallization protocol to produce the same crystal form every time.[6]
-
Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an excellent purification method at scale. Ensure the product is thermally stable under the required conditions.
-
Reaction Optimization: The best solution is to revisit the reaction conditions. A cleaner reaction simplifies purification. Small amounts of a phase-transfer catalyst during the Michael addition, for instance, can sometimes lead to cleaner conversions and avoid troublesome impurities.
Section 3: FAQs for Library Synthesis
How can this route be adapted to generate a library of analogs?
The strength of this synthetic route lies in its modularity. Diversity can be introduced at two key points:
-
Varying the Ketone: Substituted cyclohexanones (e.g., 4-methylcyclohexanone, 3-methoxycyclohexanone) can be used as starting materials to generate analogs with substitution on one of the spiro rings.
-
Varying the Michael Acceptor: Instead of MVK, other α,β-unsaturated ketones (e.g., ethyl vinyl ketone, pent-1-en-3-one) can be used to modify the other ring. For more complex libraries, bifunctional acceptors can lead to more elaborate structures.
Are there alternative, more "library-friendly" synthetic routes?
Yes, for rapid library generation where throughput is prioritized, other methods can be advantageous:
-
Microwave-Assisted Synthesis: For certain substituted spiro[5.5]undecane derivatives, particularly those starting from 1,3-diones, microwave-assisted double Michael additions can dramatically reduce reaction times from hours to minutes, which is ideal for parallel synthesis.[7]
-
Lewis Acid Catalysis: One-pot procedures using Lewis acids to catalyze the cascade reaction between a 1,3-dione and a dienone can be very efficient for producing highly functionalized spirocycles.[8]
These routes are excellent for generating analogs with different substitution patterns but may require more optimization for the specific parent scaffold of this compound.
Caption: Decision matrix for selecting a synthetic route based on project goals.
Section 4: Data Summary & Protocols
Table 1: Typical Scale-Up Parameters
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Key Consideration |
| Solvent (Toluene) | 100 mL | 10 L | Maintain concentration, but be aware of heating/cooling dynamics. |
| Pyrrolidine | 1.2 eq | 1.2 eq | Stoichiometry remains constant. |
| MVK Addition Time | 5 minutes | 1-2 hours | CRITICAL: Control exotherm to prevent polymerization.[5] |
| Reaction Temp | 0 °C | -5 °C to 0 °C | Jacket cooling must compensate for poor surface area/volume ratio. |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure efficient mixing to avoid dead zones and localized hot spots.[5] |
| Typical Yield | 75-85% | 65-75% | A slight drop in yield on scale-up is common; troubleshoot if >15%. |
Protocol: Synthesis of Spiro[5.5]undec-7-en-1-one (5 g Scale)
Materials:
-
Cyclohexanone (5.0 g, 51 mmol)
-
Pyrrolidine (5.4 g, 76 mmol, 1.5 eq)
-
Methyl Vinyl Ketone (MVK) (3.9 g, 56 mmol, 1.1 eq), freshly distilled
-
Toluene, anhydrous (100 mL)
-
Acetic Acid
-
Sodium Acetate
Procedure:
-
Enamine Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone, pyrrolidine, and toluene. Heat the mixture to reflux. Continue heating until no more water is collected in the trap (approx. 3-4 hours).
-
Self-Validation: The theoretical amount of water is ~0.9 mL. Collection should be close to this value.
-
-
Cooling: Cool the resulting clear, yellowish solution of the enamine to 0 °C in an ice-water bath.
-
Michael Addition: Add the freshly distilled methyl vinyl ketone dropwise over 10 minutes via a syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
In-Process Check: Monitor the reaction by TLC (e.g., 9:1 Hexane:EtOAc) to confirm consumption of the enamine.
-
-
Hydrolysis & Cyclization: In a separate flask, prepare a buffer solution of sodium acetate (10 g) and acetic acid (10 mL) in water (100 mL). Vigorously stir this buffer solution and cool to 10 °C. Slowly pour the reaction mixture into the buffer solution. A precipitate may form. Heat the resulting biphasic mixture to 60-70 °C and stir for 2 hours to ensure complete cyclization and dehydration.
-
Workup & Isolation: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purification: Purify the crude product by crystallization from hexanes or via vacuum distillation to afford Spiro[5.5]undec-7-en-1-one as a white solid or colorless oil.
References
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5] Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
-
Turner, R. L. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. Doctoral thesis, UCL (University College London).
-
Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
-
Chen, Z., et al. (2015). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Tetrahedron, 71(35), 5899-5905.
-
Gnaim, J. M., & Sibi, M. P. (2022). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Chemical Communications, 58(74), 10325-10343.
-
Royal Society of Chemistry. (2022). Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis.
-
Kanger, T., et al. (2010). Novel bimorpholine-derived organocatalysts have been used for highly enantioselective intramolecular aldol reaction affording Wieland-Miescher ketone in high yield and enantioselectivity. Tetrahedron Letters, 51(2), 313-315.
-
Kondilis, N., et al. (2022). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 27(19), 6535.
-
Foley, D. J., et al. (2021). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv.
-
HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
-
Husson, H.-P., et al. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 52(20), 4450-4454.
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J&K Scientific LLC. Robinson Annulation.
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Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry.
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Chen, J.-R., et al. (2022). Iron-Catalyzed Silylation and Spirocyclization of Biaryl Ynones: Synthesis of Silylated Spiro[5.5]trienones. Organic Letters, 24(1), 245-250.
-
Organic Chemistry Tutor. (2020, July 16). Synthesis Problem #1: Robinson Annulation. [Video]. YouTube.
-
Organic Chemistry Portal. Robinson Annulation.
-
The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism. [Video]. YouTube.
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Harding, K. E., et al. (1980). Stereoselectivity in formation of spiro[5.5]undecanes by cationic .pi. cyclization. The Journal of Organic Chemistry, 45(5), 765-769.
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Mirasol, F. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
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Scott, S. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma.
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Baker, R., et al. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 69-75.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Spiro[5.5]undecan-1-one Derivatives by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Spirocyclic systems, particularly derivatives of Spiro[5.5]undecan-1-one, are of significant interest due to their presence in numerous natural products and their potential as scaffolds in medicinal chemistry.[1][2] While various analytical techniques offer valuable insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide provides an in-depth comparison of X-ray crystallography with other methods and details the experimental workflow for confirming the structure of this compound derivatives.
The Imperative of Structural Accuracy in Spirocycles
Spiro compounds, characterized by two rings connected by a single common atom, possess unique conformational properties.[2] This structural rigidity and three-dimensional complexity make them attractive candidates for drug design, as they can present functionalities in well-defined spatial orientations. However, this same complexity can pose a challenge for routine analytical methods like NMR and mass spectrometry, which may not definitively resolve stereochemistry or subtle conformational features. X-ray crystallography overcomes these limitations by providing a precise map of atomic positions in the crystalline state.[3][4]
Comparative Analysis of Structural Elucidation Techniques
While techniques like NMR spectroscopy provide invaluable information about the connectivity and solution-state conformation of molecules, they often rely on inference and comparison to computational models for complete 3D structural assignment.[5] Mass spectrometry confirms the molecular weight and fragmentation patterns, but offers little insight into the spatial arrangement of atoms. In contrast, X-ray crystallography provides direct, high-resolution data on bond lengths, bond angles, and torsion angles, offering an irrefutable confirmation of the molecular structure.[6][7]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4] | Unambiguous structural determination. | Requires a single, high-quality crystal; structure is in the solid state.[3][8] |
| NMR Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation.[5] | Provides data on dynamic processes in solution. | 3D structure is inferred; can be ambiguous for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, small sample requirement. | Provides no information on 3D structure or stereochemistry. |
Below is a visual representation of the decision-making process for structural elucidation, highlighting the definitive role of X-ray crystallography.
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A Comparative Guide to the Synthesis of Spiro[5.5]undecane: An In-Depth Analysis for the Modern Chemist
The spiro[5.5]undecane framework, a fascinating three-dimensional scaffold, is a recurring motif in a multitude of natural products and pharmacologically active compounds. Its inherent structural rigidity and unique spatial arrangement of substituents make it a prized target in medicinal chemistry and drug development. The construction of this spirocyclic system, however, presents a unique set of challenges that have spurred the development of diverse and elegant synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to spiro[5.5]undecane and its derivatives: the classic Robinson Annulation, the versatile Double Michael Addition, and the powerful Diels-Alder Reaction. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical comparison of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their synthetic endeavors.
The Classic Approach: Robinson Annulation
The Robinson annulation is a venerable and powerful method for the formation of a six-membered ring onto a ketone, proceeding through a tandem Michael addition and intramolecular aldol condensation. This strategy is particularly well-suited for the construction of functionalized spiro[5.5]undecane systems from readily available cyclic ketones.
Mechanistic Insight
The elegance of the Robinson annulation lies in its sequential bond-forming events, which efficiently build complexity. The reaction is initiated by the formation of an enolate from a cyclic ketone, which then acts as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then poised for an intramolecular aldol condensation, which, upon dehydration, yields the α,β-unsaturated fused or spirocyclic ketone. The regioselectivity of the initial Michael addition is crucial and can be controlled through the judicious choice of starting materials and reaction conditions.
Experimental Protocol: Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one
This protocol details the synthesis of a functionalized spiro[5.5]undecane derivative via a Robinson annulation strategy, which involves the protection of a symmetrical starting material to ensure the desired regiochemical outcome.[1]
Step 1: Protection of 1,4-Cyclohexanedione
To ensure regioselectivity in the subsequent annulation, one of the carbonyl groups of 1,4-cyclohexanedione is protected as its monoethylene ketal.
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (10.0 g, 0.089 mol), ethylene glycol (5.5 g, 0.089 mol), p-toluenesulfonic acid (0.2 g, 1.16 mmol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-dioxaspiro[4.5]decan-8-one.
Step 2: Robinson Annulation
The protected cyclohexanedione undergoes a Robinson annulation with methyl vinyl ketone to form the spiro[5.5]undecane dione precursor.
-
In a 250 mL round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 0.064 mol) in 100 mL of anhydrous ethanol.
-
Add a solution of sodium ethoxide (21% in ethanol, 24.5 mL, 0.064 mol) to the flask and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl vinyl ketone (5.4 g, 0.077 mol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spiro[5.5]undecane-1,7-dione monoethylene ketal.
Step 3: Selective Reduction
One of the ketone groups in the spirodione is selectively reduced to a hydroxyl group.
-
Dissolve the spiro[5.5]undecane-1,7-dione monoethylene ketal (5.0 g, 0.022 mol) in 100 mL of methanol and cool to 0 °C.
-
Add sodium borohydride (0.84 g, 0.022 mol) portion-wise over 30 minutes.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of acetone (10 mL).
-
Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 9-Hydroxyspiro[5.5]undecan-3-one monoethylene ketal.
-
Deprotection of the ketal can be achieved under acidic conditions (e.g., dilute HCl in acetone) to yield the final product, 9-Hydroxyspiro[5.5]undecan-3-one.
The Versatile Strategy: Double Michael Addition
The double Michael addition, or tandem Michael addition, has emerged as a highly effective and convergent strategy for the synthesis of spiro[5.5]undecane derivatives. This approach typically involves the reaction of a 1,3-dicarbonyl compound with a 1,5-diaryl-1,4-pentadien-3-one or a similar bis-electrophile. The reaction can be promoted by various catalysts and conditions, offering a high degree of tunability.
Mechanistic Insight
The reaction proceeds through a sequence of two Michael additions. First, the enolate of the 1,3-dicarbonyl compound attacks one of the electrophilic double bonds of the pentadienone. The resulting enolate then undergoes an intramolecular Michael addition onto the second double bond, thereby closing the second ring and forming the spirocyclic core. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.
Experimental Protocols
Two variations of the double Michael addition are presented below, highlighting the impact of reaction conditions on efficiency.
A. Lewis Acid-Catalyzed Synthesis
This protocol describes a one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones using a Lewis acid catalyst.[2]
-
A mixture of dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetone in a 1:1 molar ratio is refluxed in a mixture of toluene and n-heptane.
-
Anhydrous ZnCl₂ is used as the Lewis acid catalyst.
-
The reaction is refluxed for 15-30 hours, with the progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
B. Microwave-Assisted Synthesis
This protocol demonstrates a more rapid and efficient synthesis of a similar spiro[5.5]undecane derivative using microwave irradiation.
-
A mixture of dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) is placed in a microwave flask.
-
5 mL of CH₂Cl₂ and triethylamine (1.25 mmol) are added.
-
The reaction mixture is heated under microwave irradiation (200 W) at 40 °C for 15 minutes.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is added to 10 mL of cold water and extracted with chloroform (3 x 20 mL).
-
The combined organic extracts are dried with MgSO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography (gradient, from Hexane:Ethyl Acetate 4:1) to yield 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (98% yield).
The Powerful Approach: Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as one of the most powerful and versatile methods for the construction of six-membered rings. Its application to the synthesis of spiro[5.5]undecane systems allows for the creation of complex polycyclic architectures with excellent control over stereochemistry.
Mechanistic Insight
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry of the starting materials is faithfully translated to the product. For the synthesis of spiro[5.5]undecane, an exo-cyclic diene or a dienophile tethered to a pre-existing ring can be employed. The regioselectivity and stereoselectivity of the reaction can be influenced by electronic and steric factors, as well as the use of chiral catalysts for asymmetric transformations.
Experimental Protocol: Brønsted Acid-Catalyzed Enantioselective Intermolecular Diels-Alder Reaction
This protocol describes a modern, enantioselective approach to spiro[5.5]undecane derivatives using a chiral Brønsted acid catalyst.[1][3]
-
To an oven-dried vial is added the chiral imidodiphosphorimidate (IDPi) catalyst (0.02 mmol, 10 mol%).
-
The vial is sealed with a septum and purged with argon.
-
Anhydrous toluene (0.2 M) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The exo-enone (0.2 mmol, 1.0 equiv) is added, and the mixture is stirred for another 10 minutes.
-
The diene (0.4 mmol, 2.0 equiv) is then added, and the reaction is stirred at the specified temperature (e.g., -20 °C) for the indicated time (e.g., 24-72 h).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: pentane/diethyl ether) to afford the desired spirocyclic product.
Comparative Analysis
| Feature | Robinson Annulation | Double Michael Addition | Diels-Alder Reaction |
| Key Transformation | Michael addition followed by intramolecular aldol condensation | Tandem intermolecular and intramolecular Michael additions | [4+2] Cycloaddition |
| Starting Materials | Cyclic ketone and an α,β-unsaturated ketone | 1,3-Dicarbonyl compound and a bis-α,β-unsaturated ketone | Conjugated diene and a dienophile |
| Typical Yields | Moderate to good (can be variable) | Good to excellent (up to 98% with microwave) | Good to excellent |
| Reaction Conditions | Often requires strong base or acid; can require prolonged heating | Can be catalyzed by Lewis acids, bases, or enzymes; microwave irradiation significantly reduces reaction time | Can be thermal or catalyzed (Lewis/Brønsted acids); often requires elevated temperatures in the absence of a catalyst |
| Stereocontrol | Can be challenging; may lead to mixtures of diastereomers | Stereoselectivity can be achieved, particularly with biocatalysis | Excellent inherent stereospecificity; enantioselective catalysis is well-established |
| Scalability | Generally scalable | Scalable, especially with robust catalysts | Scalable |
| Advantages | Utilizes simple, readily available starting materials; a classic and well-understood reaction. | Convergent; can rapidly build molecular complexity in a single step; amenable to modern techniques like microwave synthesis. | Powerful for constructing complex polycyclic systems with high stereocontrol; broad substrate scope. |
| Disadvantages | Can suffer from side reactions (e.g., polymerization of the Michael acceptor); harsh conditions may not be suitable for sensitive substrates. | Requires specific bis-electrophiles which may need to be synthesized separately. | Intramolecular versions can be entropically disfavored; regioselectivity can be an issue without proper substrate design. |
Conclusion
The synthesis of the spiro[5.5]undecane core can be approached through several effective strategies, each with its own set of advantages and disadvantages. The Robinson Annulation remains a reliable and cost-effective method, particularly when functional group manipulation is desired post-annulation. The Double Michael Addition offers a highly convergent and often high-yielding route, with modern variations such as microwave-assisted synthesis providing significant improvements in efficiency. For syntheses demanding high stereochemical control and the rapid construction of complex polycyclic systems, the Diels-Alder Reaction , especially in its asymmetric catalytic forms, stands out as a premier strategy. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired level of stereocontrol, and the scale of the synthesis.
References
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Ghosh, S., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(15), 6846–6857. [Link]
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Li, S., et al. (2015). Brønsted Acid Catalyzed Asymmetric Diels-Alder Reactions: Stereoselective Construction of spiro[tetrahydrocarbazole-3,3'-oxindole] Framework. The Journal of Organic Chemistry, 80(8), 4059-4067. [Link]
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Li, S., et al. (2015). Brønsted Acid Catalyzed Asymmetric Diels–Alder Reactions: Stereoselective Construction of Spiro[tetrahydrocarbazole-3,3′-oxindole] Framework. Figshare. [Link]
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Cossy, J., et al. (2006). Brønsted-acid and Brønsted-base catalyzed Diels–Alder reactions. Organic & Biomolecular Chemistry, 4, 2025-2034. [Link]
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Enders, D., et al. (2008). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
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MacMillan Group. (2001). Intramolecular Diels-Alder Reactions. MacMillan Group Meeting. [Link]
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Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
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Sorenson, E. J., et al. (2006). New Dienes and Dienophiles for Intermolecular and Intramolecular Diels-Alder Cycloadditions. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]
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Kotha, S., et al. (2006). Design and Synthesis of Spirocyclics Via the Diels Alder Reaction and Ring-Opening Cross-Metathesis as Key Steps. Letters in Organic Chemistry, 3(2), 128-134. [Link]
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Baran Group. (n.d.). Diels–Alder Reaction (Part 2). Baran Group, Scripps Research. [Link]
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Paquette, L. A., et al. (2007). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. The Journal of Organic Chemistry, 72(25), 9411-9422. [Link]
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Sosnovskikh, V. Y., et al. (2018). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 14, 2194-2201. [Link]
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Garg, N. K., & Houk, K. N. (2021). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. The Journal of Organic Chemistry, 86(17), 11636-11642. [Link]
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Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]
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A Comparative Guide to the Reactivity of Spiro[5.5]undecan-1-one and Other Spirocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, spirocyclic scaffolds have garnered considerable attention for their ability to impart three-dimensionality and conformational rigidity to molecules. Among these, spirocyclic ketones serve as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of Spiro[5.5]undecan-1-one with other spirocyclic ketones, focusing on the underlying principles that govern their chemical behavior and supported by available experimental insights.
Introduction: The Structural Nuances of Spirocyclic Ketones
Spirocyclic ketones are characterized by two rings connected through a single tetrahedral carbon atom, the spiro center. This unique structural feature introduces distinct steric and electronic properties compared to simple monocyclic or fused bicyclic ketones. The reactivity of the carbonyl group in these systems is intricately linked to the size of the constituent rings, the degree of ring strain, and the conformational flexibility of the entire spirocyclic framework.
This compound, featuring two six-membered rings, represents a relatively strain-free and conformationally flexible system, akin to cyclohexanone. In contrast, spirocyclic ketones with smaller rings, such as those containing cyclobutane or cyclopentane moieties, exhibit increased ring strain, which can significantly influence their reactivity.
Factors Influencing the Reactivity of Spirocyclic Ketones
The reactivity of the carbonyl group in spirocyclic ketones is primarily dictated by a combination of steric and electronic factors.
Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is a critical determinant of reaction rates. The spirocyclic nature of these ketones can create a more hindered environment around the carbonyl group compared to simple cyclic ketones. The orientation of the adjacent ring and its substituents can shield one face of the carbonyl more than the other, leading to diastereoselective transformations. Generally, as the bulk of the spirocyclic system increases, the rate of nucleophilic addition tends to decrease.
Electronic Effects: The electron-donating or -withdrawing nature of the alkyl framework influences the electrophilicity of the carbonyl carbon. Alkyl groups are weakly electron-donating, which can slightly reduce the reactivity of the carbonyl group compared to formaldehyde. However, in the absence of strongly perturbing substituents, steric effects often play a more dominant role in differentiating the reactivity between various spirocyclic ketones.
Ring Strain: Smaller rings in a spirocyclic system, such as cyclobutane and cyclopentane, possess significant angle and torsional strain. In reactions where the carbonyl carbon undergoes rehybridization from sp² to sp³, such as in nucleophilic additions, the change in bond angles can either alleviate or exacerbate the existing ring strain. For instance, the reaction of cyclobutanone is often faster than that of cyclohexanone because the change from a 120° ideal angle at the sp² carbonyl carbon to a 109.5° angle at the sp³ tetrahedral intermediate helps to relieve the angle strain of the four-membered ring.
Comparative Reactivity in Key Ketone Transformations
While direct, side-by-side quantitative comparisons of the reactivity of this compound with a broad range of other spirocyclic ketones are not extensively documented in single studies, we can infer relative reactivities based on established principles and data from related systems.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of ketone chemistry. The general trend for reactivity in cyclic ketones often follows the order: cyclobutanone > cyclopentanone > cyclohexanone. This is attributed to a combination of ring strain release and torsional effects.
Reduction with Hydride Reagents (e.g., NaBH₄): The reduction of ketones to alcohols is a fundamental transformation. While specific kinetic data for the reduction of this compound is scarce, we can anticipate its reactivity to be similar to that of cyclohexanone, which is generally slower than that of cyclopentanone. The conformational flexibility of the six-membered rings in this compound allows for a relatively unhindered approach of the hydride reagent.
Grignard and Organolithium Reactions: The addition of organometallic reagents to spirocyclic ketones is a powerful method for carbon-carbon bond formation.[1] The stereochemical outcome of these additions is often governed by the steric environment around the carbonyl group. For this compound, the two faces of the carbonyl are diastereotopic, and the approach of a bulky Grignard reagent may favor one face over the other, leading to a mixture of diastereomeric alcohols. The principles of Cram's rule and the Felkin-Anh model can be applied to predict the major diastereomer formed.[2][3][4][5][6]
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a regioselective reaction that converts ketones to esters (or lactones for cyclic ketones) using peroxy acids.[1][5][7][8][9] The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted alkyl groups generally migrating preferentially.[10]
For an unsymmetrical spirocyclic ketone, the Baeyer-Villiger oxidation can lead to two possible lactone products. In the case of this compound, both α-carbons are part of a six-membered ring and are secondary. However, one is the spiro carbon. The migratory aptitude will be influenced by the subtle electronic and steric differences between the two α-carbons. It is anticipated that the migration of the more substituted carbon (the spiro center) would be less favorable, leading to the formation of a seven-membered lactone.
Wittig Reaction
The Wittig reaction transforms ketones into alkenes using a phosphorus ylide. The reactivity of ketones in the Wittig reaction is sensitive to steric hindrance. Sterically hindered ketones often react slower or require more reactive ylides.[4]
A computational study on the Wittig reaction of small cyclic ketones with trimethylphosphonium ylide revealed the following order of activation energy barriers: cyclopropanone < cyclobutanone < cyclopentanone. This suggests that ring strain plays a significant role in accelerating the reaction for smaller rings. Given that this compound is relatively strain-free and sterically comparable to cyclohexanone, its reactivity in Wittig reactions is expected to be moderate and potentially lower than that of more strained spirocyclic ketones.
Enolate Formation
The formation of enolates from unsymmetrical ketones can lead to regioisomers, commonly referred to as the kinetic and thermodynamic enolates.[11][12][13][14]
-
Kinetic Enolate: Formed by the removal of a proton from the less sterically hindered α-carbon. This process is favored by strong, bulky bases at low temperatures.
-
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon, leading to a more substituted and thus more stable double bond. This is favored by weaker bases at higher temperatures, allowing for equilibrium to be established.
For this compound, the two α-positions are not equivalent. The α-carbon within the spiro system is more sterically hindered than the other α-carbon. Therefore, under kinetic control (e.g., using LDA at -78 °C), deprotonation is expected to occur preferentially at the less hindered C2 position. Under thermodynamic control (e.g., using NaH or an alkoxide at elevated temperatures), the more stable, more substituted enolate may be favored, although steric hindrance at the spiro center could still influence the equilibrium.
Experimental Protocols
To facilitate comparative studies, the following general protocols for key ketone reactions are provided. Researchers should optimize these conditions for their specific spirocyclic ketone substrates.
Protocol 1: Sodium Borohydride Reduction
-
Dissolve the spirocyclic ketone (1.0 eq) in methanol or ethanol in a round-bottom flask at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water, followed by dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Protocol 2: Baeyer-Villiger Oxidation
-
Dissolve the spirocyclic ketone (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting lactone by column chromatography.
Data Summary
While a comprehensive, directly comparative dataset is not available in the literature, the following table summarizes the expected reactivity trends based on the principles discussed.
| Reaction Type | This compound | Spiro[4.5]decan-1-one | Spiro[3.5]nonan-1-one | Rationale |
| Nucleophilic Addition (e.g., NaBH₄) | Moderate | Moderate to High | High | Reactivity increases with increasing ring strain of the ketone-containing ring. |
| Baeyer-Villiger Oxidation | Regioselectivity depends on migratory aptitude; likely forms a seven-membered lactone. | Regioselectivity influenced by the five-membered ring. | Regioselectivity influenced by the four-membered ring. | Migratory aptitude of the α-carbons and ring strain relief in the product are key factors. |
| Wittig Reaction | Moderate | Moderate to High | High | Steric hindrance and ring strain influence reactivity. Smaller, more strained rings are generally more reactive. |
| Kinetic Enolate Formation | Favored at the less hindered C2 position. | Favored at the less hindered position. | Favored at the less hindered position. | A strong, bulky base will deprotonate the most accessible α-proton. |
| Thermodynamic Enolate Formation | Favors the more substituted enolate, but may be influenced by steric hindrance. | Equilibrium will favor the more stable, more substituted double bond. | Equilibrium will favor the more stable, more substituted double bond. | The more stable enolate is generally the one with the more substituted double bond. |
Visualizing Reaction Pathways
Diagram 1: General Nucleophilic Addition to a Spirocyclic Ketone
Caption: Nucleophilic attack on the sp²-hybridized carbonyl carbon of a spirocyclic ketone proceeds through a tetrahedral transition state to form an sp³-hybridized product.
Diagram 2: Kinetic vs. Thermodynamic Enolate Formation
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Spectroscopic Deep Dive: A Comparative Analysis of Spiro[5.5]undecane Diastereomers
This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of spiro[5.5]undecane. For researchers in medicinal chemistry and materials science, where the three-dimensional architecture of a molecule dictates its function, unambiguous stereochemical assignment is paramount. While direct comparative experimental data for the parent spiro[5.5]undecane is not extensively published, this guide synthesizes established spectroscopic principles and data from analogous systems to provide a robust framework for differentiation. We will explore the causal relationships between stereochemistry and spectral output, offering field-proven insights into experimental design and data interpretation.
The Structural Foundation: Conformational Differences
Spiro[5.5]undecane consists of two cyclohexane rings joined by a single spiro carbon atom. The relative orientation of these rings gives rise to two diastereomers: cis and trans. This nomenclature is analogous to that used for decalin ring systems.[1] In the cis isomer, the bonds leading from the spiro carbon to the adjacent carbons of the other ring are on the same side, while in the trans isomer, they are on opposite sides.
These seemingly subtle differences in connectivity enforce distinct conformational preferences, which are the root cause of their differing spectroscopic signatures. Both cyclohexane rings in each diastereomer will preferentially adopt a chair conformation to minimize steric strain.
-
trans-Spiro[5.5]undecane: This isomer is a rigid structure. The fusion of the two rings in a trans configuration locks them into a specific chair conformation, and ring flipping is not possible without breaking a bond.[1] This rigidity leads to well-defined axial and equatorial positions for the hydrogen atoms.
-
cis-Spiro[5.5]undecane: In contrast, the cis isomer is conformationally mobile and can undergo a ring flip, resulting in an equilibrium between two equivalent chair-chair conformations.
The key to spectroscopic differentiation lies in the fixed and distinct dihedral angles between vicinal protons in the rigid trans isomer compared to the averaged environment in the (or at low temperature, specific conformer of the) cis isomer.
Figure 1: Conformational differences between trans and cis-spiro[5.5]undecane.
Spectroscopic Differentiation
The primary techniques for distinguishing between these diastereomers are ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the overall structure but offer limited utility for stereochemical assignment in this case.
¹H NMR Spectroscopy: The Power of Coupling Constants
¹H NMR is the most definitive technique for this analytical challenge. The key differentiator is the vicinal coupling constant (³JHH) between protons on adjacent carbons, which is highly dependent on the dihedral angle (φ) between them, as described by the Karplus relationship.[2][3]
The Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C
This relationship predicts that a dihedral angle of ~180° (anti-periplanar) will result in a large coupling constant (typically 10-15 Hz), while an angle of ~60° (gauche) will give a smaller coupling constant (typically 2-5 Hz).[4]
trans-Isomer Prediction: Due to its rigid conformation, the trans isomer will exhibit distinct signals for its axial and equatorial protons. Protons on carbons adjacent to the spiro center will show characteristic coupling patterns. For instance, an axial proton will have a large diaxial coupling (~10-13 Hz) to an adjacent axial proton and smaller axial-equatorial couplings (~2-5 Hz).
cis-Isomer Prediction: At room temperature, the rapid ring-flipping of the cis isomer will result in an averaged spectrum. The observed coupling constants will be a weighted average of the axial-axial, axial-equatorial, and equatorial-equatorial couplings of the individual conformers. This typically results in coupling constants in the range of 5-8 Hz, which are intermediate between the large and small values seen in the fixed trans isomer.
¹³C NMR Spectroscopy: A Question of Symmetry
Diastereomers have different physical properties and, crucially, different molecular symmetries, which can be resolved by ¹³C NMR.[5]
trans-Isomer Prediction: The trans isomer possesses a C₂ axis of symmetry. Due to this symmetry, the two cyclohexane rings are equivalent. This results in a simpler spectrum with only six distinct carbon signals: one for the spiro carbon, and five for the other unique carbons in one of the rings.
cis-Isomer Prediction: The cis isomer has a lower degree of symmetry (a Cₛ plane of symmetry). This makes the two rings equivalent, but the carbons within each ring may be inequivalent in a way that can lead to a different number of signals compared to the trans isomer, depending on the specific conformation. In the most likely chair-chair conformation, we would also expect to see six signals. However, the chemical shifts, particularly for the carbons closer to the spiro center, will differ from the trans isomer due to the different steric environment. The spiro carbon, in particular, is expected to show a distinct chemical shift between the two isomers.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: Both diastereomers are alkanes and will show characteristic C-H stretching frequencies just below 3000 cm⁻¹ and C-H bending frequencies around 1450 cm⁻¹. It is highly unlikely that IR spectroscopy could reliably distinguish between the cis and trans isomers.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry will confirm the molecular weight of spiro[5.5]undecane (152.28 g/mol ).[6] The fragmentation pattern will be characteristic of a bicyclic alkane, but since the diastereomers have the same mass and connectivity, their mass spectra are expected to be identical or nearly identical, making MS unsuitable for differentiation.
Predicted Data Summary
| Spectroscopic Technique | Predicted Feature for cis-Spiro[5.5]undecane | Predicted Feature for trans-Spiro[5.5]undecane | Rationale for Differentiation |
| ¹H NMR | Averaged signals at room temp. Vicinal coupling constants (³JHH) are averaged (approx. 5-8 Hz). | Distinct axial and equatorial signals. Shows large diaxial couplings (approx. 10-13 Hz). | Karplus relationship: rigid trans isomer has fixed dihedral angles leading to large J values, while flexible cis isomer shows averaged J values.[3][4] |
| ¹³C NMR | 6 unique signals expected. Chemical shift of spiro carbon is distinct. | 6 unique signals expected due to C₂ symmetry. Chemical shift of spiro carbon is distinct from the cis isomer. | Different 3D environments lead to different chemical shifts, especially for the spiro carbon and adjacent carbons. |
| IR Spectroscopy | C-H stretches <3000 cm⁻¹, C-H bends ~1450 cm⁻¹. | C-H stretches <3000 cm⁻¹, C-H bends ~1450 cm⁻¹. | Indistinguishable. Both are saturated hydrocarbons. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 152. | Molecular Ion (M⁺) at m/z = 152. | Indistinguishable. Isomers have the same mass and fragmentation is likely to be very similar.[6] |
Experimental Protocols
A robust analysis requires the synthesis of the compound, separation of the diastereomers, and subsequent spectroscopic characterization.
Synthesis and Separation Workflow
Figure 2: General workflow for the synthesis, separation, and analysis of spiro[5.5]undecane diastereomers.
Protocol 1: Synthesis of Spiro[5.5]undecane (Illustrative)
This protocol is a plausible route; specific conditions may require optimization.[7][8]
-
Prepare Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1,5-dibromopentane in anhydrous diethyl ether dropwise to initiate the formation of the bis-Grignard reagent.
-
Reaction: Cool the Grignard reagent solution to 0 °C. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of the diastereomers and other byproducts, which can be purified by column chromatography.
Protocol 2: Diastereomer Separation
-
Column Preparation: Pack a glass chromatography column with silica gel using a nonpolar eluent (e.g., hexanes).
-
Loading: Dissolve the crude product mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the nonpolar solvent. The less polar trans isomer is expected to elute before the slightly more polar cis isomer.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 3: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher. Ensure adequate spectral width and use a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Measure the coupling constants from the ¹H NMR spectrum.
Conclusion
The definitive differentiation of cis- and trans-spiro[5.5]undecane diastereomers hinges on a careful analysis of their ¹H and ¹³C NMR spectra. The conformational rigidity of the trans isomer gives rise to characteristic large diaxial proton-proton coupling constants, a feature absent in the conformationally flexible cis isomer, which displays averaged, intermediate coupling constants. Furthermore, subtle but measurable differences in the ¹³C NMR chemical shifts, particularly of the spiro carbon, provide confirmatory evidence for the stereochemical assignment. While IR and MS are crucial for initial structural verification, they are not suitable for distinguishing between these two diastereomers. By following the outlined synthetic, separation, and spectroscopic protocols, researchers can confidently assign the stereochemistry of spiro[5.5]undecane derivatives, a critical step in advancing their respective fields.
References
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. [Link]
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Kranidiotis, G., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(11), 2541. [Link]
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Deslongchamps, P., et al. (1981). 1,7-Dioxaspiro[5.5]undecanes. An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects). Canadian Journal of Chemistry, 59(7), 1105-1121. [Link]
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Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]
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Baker, R., & Herbert, R. H. (1987). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 1123-1127. [Link]
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Unambiguous Structural Validation of Spiro[5.5]undecan-1-one: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecular architectures is a cornerstone of modern drug discovery and materials science. Among these, spirocyclic frameworks, characterized by a single atom shared between two rings, present unique synthetic and analytical challenges. Spiro[5.5]undecan-1-one, a fundamental representative of this class, serves as a valuable building block for more complex bioactive molecules. Its rigid, three-dimensional structure imparts novel pharmacological properties but also complicates unambiguous structural verification. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive validation of this compound synthesized via the Robinson annulation, juxtaposed with alternative analytical methods.
The Synthetic Challenge: Robinson Annulation for Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane skeleton is efficiently achieved through the Robinson annulation, a powerful and widely used ring-forming reaction.[1][2][3] This one-pot reaction sequentially combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[2] In the synthesis of this compound, cyclohexanone is reacted with methyl vinyl ketone in the presence of a base.
The mechanism, initiated by the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile, is illustrated below. While robust, this reaction can yield side products, necessitating a rigorous validation of the final product's structure.
The Gold Standard: Unraveling the Spirocyclic Core with 2D NMR
While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints of a molecule, the complexity of the this compound structure, with its numerous overlapping proton signals, demands more sophisticated analytical tools for complete and unambiguous assignment. 2D NMR spectroscopy emerges as the definitive method for elucidating the intricate network of proton and carbon connectivities within the spirocyclic framework.[4][5]
Core 2D NMR Techniques for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][6][7] For this compound, COSY is instrumental in tracing the proton-proton networks within each of the six-membered rings, confirming the integrity of the carbocyclic structures.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly attached to their corresponding carbon atoms.[4][6][7] By correlating the ¹H and ¹³C chemical shifts, HSQC provides a direct link between the proton and carbon skeletons of the molecule, significantly simplifying the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to four bonds.[6][7] HMBC is arguably the most powerful tool for confirming the overall structure of this compound. It provides crucial connectivity information across the spiro-junction, linking the two rings and definitively establishing the spirocyclic nature of the molecule. Key HMBC correlations would be observed between protons on one ring and the spiro-carbon, as well as other carbons in the adjacent ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹³C Shift (ppm) | Attached Protons (Predicted ¹H Shift, ppm) | Key 2D NMR Correlations |
| C1 | ~210 | - | HMBC: Protons on C2, C10 |
| C2 | ~40 | ~2.2-2.4 (m) | COSY: Protons on C3; HSQC: C2-H2; HMBC: C1, C3, C6 |
| C3 | ~25 | ~1.5-1.7 (m) | COSY: Protons on C2, C4; HSQC: C3-H3; HMBC: C2, C4, C5 |
| C4 | ~25 | ~1.5-1.7 (m) | COSY: Protons on C3, C5; HSQC: C4-H4; HMBC: C3, C5, C6 |
| C5 | ~35 | ~1.4-1.6 (m) | COSY: Protons on C4; HSQC: C5-H5; HMBC: C3, C4, C6, C7, C11 |
| C6 (Spiro) | ~45 | - | HMBC: Protons on C2, C5, C7, C11 |
| C7 | ~35 | ~1.4-1.6 (m) | COSY: Protons on C8; HSQC: C7-H7; HMBC: C5, C6, C8, C9, C11 |
| C8 | ~25 | ~1.5-1.7 (m) | COSY: Protons on C7, C9; HSQC: C8-H8; HMBC: C6, C7, C9, C10 |
| C9 | ~25 | ~1.5-1.7 (m) | COSY: Protons on C8, C10; HSQC: C9-H9; HMBC: C7, C8, C10, C11 |
| C10 | ~40 | ~1.8-2.0 (m) | COSY: Protons on C9; HSQC: C10-H10; HMBC: C1, C8, C9, C11 |
| C11 | ~30 | ~1.3-1.5 (m) | COSY: Protons on C10; HSQC: C11-H11; HMBC: C5, C6, C7, C9, C10 |
Experimental Protocols
Synthesis of this compound via Robinson Annulation
A detailed experimental protocol for a Robinson annulation leading to a spiro[5.5]undecane derivative can be adapted for the synthesis of the parent compound.[9]
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.
-
Cyclohexanone is added dropwise to the cooled solution.
-
Methyl vinyl ketone is then added dropwise, and the reaction mixture is stirred at room temperature for several hours, followed by reflux.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with dilute hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
2D NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Acquisition Parameters (Typical):
-
COSY: Standard cosygpqf pulse sequence.
-
HSQC: Standard hsqcedetgpsisp2.2 pulse sequence.
-
HMBC: Standard hmbcgplpndqf pulse sequence.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and validation of this compound.
Comparative Analysis with Other Techniques
While 2D NMR provides the most comprehensive structural information, other analytical techniques offer complementary data.
| Technique | Information Provided | Strengths | Limitations for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms (H-H, C-H), unambiguous structural elucidation. | Provides a complete picture of the molecular framework. | Lower sensitivity compared to MS, requires a relatively pure sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts.[10][11][12][13] | Does not provide direct information on atom connectivity or stereochemistry, making it insufficient for unambiguous structure confirmation on its own.[10][12] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O stretch for the ketone). | Fast and simple to perform. | Provides limited information about the overall carbon skeleton and no stereochemical details. |
| X-ray Crystallography | Precise 3D structure, including stereochemistry. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. The structure in the solid state may not be the same as in solution. |
This comparative analysis underscores that while techniques like MS and IR are valuable for initial characterization and confirmation of molecular weight and functional groups, they lack the capability to definitively prove the intricate connectivity of the this compound framework. X-ray crystallography, though powerful, is contingent on successful crystallization. Therefore, 2D NMR spectroscopy stands as the most robust and reliable method for the complete and unambiguous structural validation of this compound in solution.
Conclusion
The synthesis of this compound via the Robinson annulation yields a molecule with a complex and rigid three-dimensional structure. For the unequivocal confirmation of its synthesis, a multi-technique approach is advisable, with 2D NMR spectroscopy serving as the cornerstone of the analytical workflow. The combination of COSY, HSQC, and HMBC experiments provides an unparalleled level of detail regarding the atomic connectivity, allowing for the complete and confident assignment of the spirocyclic structure. This guide demonstrates that for complex molecules like this compound, 2D NMR is not just a characterization tool but a self-validating system that ensures the scientific integrity of the synthetic outcome.
References
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Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction - DergiPark. (n.d.). Retrieved January 14, 2026, from [Link]
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Spiro(5.5)undecan-1-one | C11H18O | CID 573924 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Differences in NMR vs Mass Spectrometry for Identification - Patsnap Eureka. (2025, September 22). Retrieved January 14, 2026, from [Link]
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1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Comparison of NMR and MS | Metabolomics - EMBL-EBI. (n.d.). Retrieved January 14, 2026, from [Link]
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Robinson annulation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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MS and NMR - the Perfect Couple? - The Analytical Scientist. (2019, May 29). Retrieved January 14, 2026, from [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). Retrieved January 14, 2026, from [Link]
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2D NMR - EPFL. (n.d.). Retrieved January 14, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved January 14, 2026, from [Link]
-
The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Retrieved January 14, 2026, from [Link]
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A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. (2025, February 7). Retrieved January 14, 2026, from [Link]
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2D- NMR what is the different between COSY and HSQC?? - ResearchGate. (2019, October 15). Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Spiro[5.5]undecane Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The spiro[5.5]undecane framework, a key structural motif in numerous biologically active compounds, presents a compelling case for methodological optimization. This guide provides an in-depth, data-supported comparison of conventional heating and microwave irradiation techniques for the synthesis of this important spirocycle, offering field-proven insights to guide your experimental choices.
The Strategic Importance of Spiro[5.5]undecanes
Spirocyclic systems, characterized by a single atom shared between two rings, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, enabling enhanced target binding and novel pharmacological profiles. Specifically, spiro[5.5]undecane derivatives have demonstrated a wide range of biological activities, making their efficient synthesis a critical objective.
Heating in Organic Synthesis: A Tale of Two Methodologies
The application of heat is fundamental to overcoming the activation energy of many organic reactions. However, the method of heat delivery can profoundly impact reaction outcomes.
Conventional Heating: This traditional approach relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and finally to the reactants. This process, governed by thermal conductivity, can be slow and lead to uneven temperature distribution, potentially causing the formation of byproducts and decomposition of thermally sensitive molecules.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly.[1] This leads to rapid, uniform, and efficient heating throughout the bulk of the reaction medium.[2] The two primary mechanisms of microwave heating are dipolar polarization, where polar molecules align with the oscillating electric field, generating heat through molecular friction, and ionic conduction, where ions in solution move in response to the electric field, creating heat through collisions.[1][3]
Head-to-Head Comparison: Synthesis of a Spiro[5.5]undecane Derivative
To illustrate the practical differences between these two heating methods, we will examine the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. This reaction proceeds via a cascade cyclization involving a double Michael addition of dimedone to (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.[4]
Comparative Experimental Data
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2–3 hours | 15–20 minutes |
| Temperature | Room Temperature | 40°C |
| Yield | Moderate (not specified) | High (not specified) |
| Energy Input | Low but sustained | Higher but for a short duration |
| Process Control | Limited | Precise temperature and pressure monitoring |
Data synthesized from Burgaz et al. (2024).[4]
The "Why": Mechanistic Insights into Microwave Acceleration
The dramatic rate enhancement observed in the microwave-assisted synthesis of spiro[5.5]undecane is not merely a consequence of rapid heating. It is intrinsically linked to the reaction mechanism itself. The formation of the spiro[5.5]undecane core in this example proceeds through a double Michael addition, a type of conjugate addition.
These reactions often involve polar intermediates and transition states. Microwave irradiation can selectively energize these polar species, leading to a more significant reduction in the activation energy compared to conventional heating.[5] This "microwave effect" can lead to not only faster reactions but also improved selectivity and higher yields.[6]
Similarly, for spiro[5.5]undecane synthesis via a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, the polar enolate intermediates and the transition states of both the C-C bond-forming steps are susceptible to efficient heating by microwave irradiation.[7][8] This targeted energy transfer accelerates the reaction cascade, often leading to cleaner product formation in a fraction of the time.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
Protocol 1: Conventional Heating (Reflux Conditions)
To provide a more rigorous comparison to the targeted heating of the microwave method, a standard reflux protocol is presented here, adapted from similar syntheses.[10][11][12]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and 25 mL of aqueous ethanol.
-
Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. A solid precipitate will form.
-
Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure spiro[5.5]undecane derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on the work of Burgaz et al. (2024).[4]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), triethylamine (1.25 mmol), and 5 mL of dichloromethane.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 40°C for 15 minutes with a power of 200 W.
-
Workup: After the irradiation is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.
-
Extraction: Extract the aqueous layer with chloroform (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Workflows
Caption: Comparative workflows for spiro[5.5]undecane synthesis.
Conclusion and Future Outlook
The evidence strongly supports the superiority of microwave irradiation for the synthesis of spiro[5.5]undecane derivatives. The significant reduction in reaction time, coupled with the potential for higher yields and cleaner reaction profiles, makes MAOS a compelling alternative to conventional heating methods.[13][14] As the demand for complex and diverse chemical entities in drug discovery continues to grow, the adoption of such efficient and green chemical methodologies will be paramount.[2] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of productivity, energy savings, and reduced waste generation present a strong case for its integration into modern synthetic laboratories.[15]
References
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Razzaq, T., & Kappe, C. O. (2008). On the Energy Efficiency of Microwave-Assisted Organic Reactions. ResearchGate. Available at: [Link]
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Sharma, P., & Singh, P. (n.d.). synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
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Takatori, K., Nakayama, M., Futaishi, N., Yamada, S., Hirayama, S., & Kajiwara, M. (2003). Solid-supported Robinson annulation under microwave irradiation. Chemical & Pharmaceutical Bulletin, 51(4), 455–457. Available at: [Link]
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Patel, R. V., Kumari, P., & Rajani, D. P. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian journal of pharmaceutical sciences, 74(4), 328–334. Available at: [Link]
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Kanth, S. R., & Reddy, C. V. (2004). Effect of Microwaves in the Chiral Switching Asymmetric Michael Reaction. Molecules (Basel, Switzerland), 9(1), 10–15. Available at: [Link]
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Bargues, K., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
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Verma, D. K., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SSRN. Available at: [Link]
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Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121–124. Available at: [Link]
-
Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]
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Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. Available at: [Link]
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Ranu, B. C., Hajra, A., & Dey, S. S. (2002). Solvent-free microwave-mediated Michael addition reactions. Journal of Chemical Sciences, 114(2), 163–167. Available at: [Link]
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de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (1998). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 3(1), 25–30. Available at: [Link]
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Ahmed, M. G., et al. (2011). Synthesis of 7,11-diaryl-3-oxo (or thioxo)-2,4-diazaspiro[5.5]undecane-1,5,9-triones, Part I. SAGE Publications. Available at: [Link]
-
Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. Available at: [Link]
-
Sharma, A. (2022). Polar and Non Polar Molecules in Microwave Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Wikipedia contributors. (2023, November 26). Robinson annulation. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Ahmed, M. G., et al. (2011). a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[6][6]undecane - 3-oxo (or thioxo)-1,5,9-triones. SciSpace. Available at: [Link]
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CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
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Ahmed, M. G., et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[6][6]undecane-3-oxo (or thioxo)-1,5,9-triones. ResearchGate. Available at: [Link]
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Wikipedia contributors. (2023, December 13). Microwave chemistry. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available at: [Link]
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Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science. Available at: [Link]
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Ahmed, M. G., et al. (2011). A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[6][6]undecane-3-oxo (or thioxo)-1,5,9-triones. Bangladesh Journals Online. Available at: [Link]
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A Comparative Guide to Anomeric Effects in 1-Oxaspiro[5.5]undecanes
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of stereoelectronic effects is paramount for the rational design of molecules with specific conformations and reactivities. The anomeric effect, a powerful determinant of molecular geometry and stability, manifests with particular intrigue in spirocyclic systems. This guide provides an in-depth analysis of the anomeric effect in 1-oxaspiro[5.5]undecanes, offering a comparative perspective against related heterocyclic spiro-systems, supported by experimental and computational data.
The Anomeric Effect: A Primer on Stereoelectronic Control
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, contrary to what would be predicted by sterics alone. This counterintuitive preference is rooted in a stabilizing stereoelectronic interaction: the overlap between a lone pair (n) of the ring heteroatom and the antibonding orbital (σ*) of the C-X bond, where X is the electronegative substituent. For this hyperconjugative interaction to be maximal, the orbitals must be anti-periplanar, a condition perfectly met when the substituent is in the axial position.
In spiroketals, such as 1-oxaspiro[5.5]undecane, this effect is multifaceted, involving both endo-anomeric and exo-anomeric contributions that dictate the conformational landscape of the molecule. The endo-anomeric effect involves the lone pairs of the ring oxygen and the C-O bond within the other ring, while the exo-anomeric effect pertains to the orientation of lone pairs on an exocyclic oxygen relative to a C-O bond within the ring.
Conformational Dynamics of 1-Oxaspiro[5.5]undecane: An NMR Perspective
Unlike its more symmetrical counterpart, 1,7-dioxaspiro[5.5]undecane, which is conformationally rigid at room temperature, 1-oxaspiro[5.5]undecane exists as a dynamic equilibrium between two primary chair-chair conformers. This conformational flexibility makes it a compelling subject for studying the subtle interplay of stereoelectronic forces.[1]
Low-temperature ¹³C NMR spectroscopy is the quintessential tool for elucidating this equilibrium. At room temperature, the rapid interconversion of the two conformers results in a time-averaged spectrum. However, upon cooling, the exchange rate slows sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.
A seminal study by Deslongchamps and Pothier provides the foundational experimental data for this system.[1] At 148 K in a CD₂Cl₂:CF₂Br₂ solvent system, the ¹³C NMR spectrum of 1-oxaspiro[5.5]undecane reveals the presence of a major (1a) and a minor (1b) conformer.[1]
-
Conformer 1a (Major): The oxygen of the tetrahydropyran ring is axial with respect to the cyclohexane ring. This conformation is stabilized by an anomeric effect.
-
Conformer 1b (Minor): The C-O-C fragment is arranged such that the oxygen is equatorial with respect to the cyclohexane ring, a sterically more favorable but electronically less stable conformation.
The differing conformational behavior between 1-oxaspiro[5.5]undecane and the rigid 1,7-dioxaspiro[5.5]undecane highlights the critical role of the anomeric effect. In 1,7-dioxaspiro[5.5]undecane, the diaxial conformation is strongly favored due to the presence of two stabilizing anomeric effects, effectively locking the conformation.[1]
Quantitative NMR Data
The following table summarizes the ¹³C NMR chemical shifts for the two conformers of 1-oxaspiro[5.5]undecane at low temperature and for the rigid 1,7-dioxaspiro[5.5]undecane, as reported by Deslongchamps and Pothier.
| Carbon | Conformer 1a (Major) δ (ppm) | Conformer 1b (Minor) δ (ppm) | 1,7-Dioxaspiro[5.5]undecane (2a) δ (ppm) |
| C2 | 60.8 | 60.7 | 61.9 |
| C3 | 26.8 | 26.8 | 26.0 |
| C4 | 19.4 | 19.4 | 18.6 |
| C5 | 71.8 | - | 95.5 (C6) |
| C7 | 36.2 | - | 36.5 |
| C8 | 22.1 | - | 26.0 |
| C9 | 26.8 | - | 18.6 |
| C10 | 22.1 | - | 26.0 |
| C11 | 35.2 | - | 36.5 |
Note: The full dataset for conformer 1b was not available in the provided search results. The data is referenced from Deslongchamps, P.; Pothier, N. Can. J. Chem. 1990 , 68 (4), 597-603.
From the relative intensities of the signals at low temperature, the equilibrium constant (K) and subsequently the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equations:
K = [Major Conformer] / [Minor Conformer] ΔG° = -RTlnK
While the exact thermodynamic parameters from the original study were not retrieved in the searches, the clear predominance of conformer 1a at low temperatures unequivocally demonstrates a negative ΔG°, indicating its greater stability driven by the anomeric effect.
Comparative Analysis with Heteroatom-Substituted Analogues
To contextualize the magnitude of the anomeric effect in 1-oxaspiro[5.5]undecane, it is instructive to compare its conformational behavior with analogues where one or both oxygen atoms are replaced by other heteroatoms, such as sulfur or nitrogen.
-
1-Oxa-7-thiaspiro[5.5]undecane: The replacement of an oxygen with a sulfur atom is expected to modulate the anomeric effect. The larger size of the sulfur atom and the longer C-S bonds will alter the steric environment. Furthermore, the lone pairs on sulfur are in higher energy orbitals and are more diffuse, which can affect the efficiency of the n → σ* overlap. Studies on related monothio- and dithioacetals suggest that the anomeric effect is still a significant controlling factor.[2]
-
1-Azaspiro[5.5]undecane Derivatives: The introduction of a nitrogen atom introduces further complexity, including the presence of an N-H or N-R group and the potential for protonation, which would dramatically alter the stereoelectronic landscape. The conformational preferences in these systems are influenced by a combination of the anomeric effect, steric interactions of the nitrogen substituent, and hydrogen bonding possibilities.
Methodologies for a Deeper Investigation
For researchers aiming to perform a detailed analysis of anomeric effects in spirocyclic systems, a multi-pronged approach combining experimental and computational techniques is recommended.
Experimental Protocol: Variable-Temperature (VT) NMR Spectroscopy
This protocol outlines the key steps for determining the conformational equilibrium of a molecule like 1-oxaspiro[5.5]undecane.
Objective: To resolve the signals of the individual conformers and determine their relative populations at different temperatures to calculate thermodynamic parameters.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the spiroketal (e.g., 10-20 mg) in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, CHFCl₂, or a mixture thereof) in a high-quality (e.g., Wilmad Class A) NMR tube.
-
The concentration should be optimized to ensure good signal-to-noise in a reasonable number of scans.
-
-
Spectrometer Setup:
-
Use a spectrometer equipped with a variable-temperature unit.
-
Tune and match the probe for the nucleus of interest (¹³C).
-
Acquire a standard ¹³C{¹H} spectrum at ambient temperature (e.g., 298 K).
-
-
Low-Temperature Acquisition:
-
Gradually lower the temperature of the probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.
-
Monitor the spectrum for changes, specifically the broadening and eventual splitting of signals.
-
Continue cooling until sharp, well-resolved signals for both conformers are observed (the coalescence temperature will be passed).
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the major and minor conformers for a given carbon that is well-resolved for both species.
-
Calculate the equilibrium constant (K) at each temperature from the ratio of the integrals.
-
Calculate ΔG° at each temperature using ΔG° = -RTlnK.
-
Construct a van't Hoff plot (lnK vs. 1/T) to determine ΔH° (from the slope) and ΔS° (from the intercept).
-
Caption: Workflow for Variable-Temperature NMR Analysis.
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the geometric and energetic factors governing the anomeric effect.
Objective: To calculate the relative energies of the conformers and to analyze the orbital interactions responsible for the anomeric effect.
Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
The calculated Gibbs free energies can be used to determine the relative stabilities of the conformers.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Perform an NBO analysis on the optimized geometries.
-
This analysis will quantify the stabilizing n → σ* hyperconjugative interactions. The second-order perturbation theory energy analysis (E(2)) in the NBO output provides the energetic contribution of each donor-acceptor interaction.
-
A significant E(2) value for the interaction between the lone pair of the ring oxygen and the antibonding orbital of the axial C-O bond provides quantitative evidence for the anomeric effect.
-
Caption: Computational Workflow for Anomeric Effect Analysis.
Conclusion and Outlook
The study of 1-oxaspiro[5.5]undecane provides a clear and experimentally accessible demonstration of the anomeric effect's role in governing conformational preferences in spirocyclic systems. The dynamic equilibrium observed in this molecule, in contrast to the conformational rigidity of 1,7-dioxaspiro[5.5]undecane, underscores the subtle yet powerful nature of stereoelectronic interactions.
For drug development professionals, an appreciation of these effects is not merely academic. The three-dimensional shape of a molecule is a critical determinant of its biological activity. By understanding and predicting the conformational biases introduced by anomeric effects, chemists can design and synthesize molecules with greater control over their shape, leading to improved potency, selectivity, and pharmacokinetic properties.
Future investigations in this area could involve the synthesis and detailed conformational analysis of a wider range of heteroatom-substituted spiro[5.5]undecanes to build a more comprehensive quantitative picture of how different heteroatoms modulate the anomeric effect. Furthermore, high-level computational studies can continue to refine our understanding of the fundamental orbital interactions at play.
References
-
Pothier, N., Rowan, D. D., Deslongchamps, P., & Saunders, J. K. (1981). 13C chemical shift data for 1,7-dioxaspiro[5.5]undecanes and related compounds. Canadian Journal of Chemistry, 59(7), 1132–1139. [Link]
-
Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-603. [Link]
Sources
Comparative study of catalytic efficiency for Spiro[5.5]undecan-1-one synthesis
The spiro[5.5]undecane framework, a key structural motif in a variety of natural products and pharmacologically active compounds, presents a compelling synthetic challenge. The construction of its characteristic spirocyclic system with high efficiency and stereocontrol is a testament to the power of modern catalytic methods. This guide provides a comparative analysis of various catalytic strategies for the synthesis of the spiro[5.5]undecane core, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic toolbox. While direct comparative data for the parent Spiro[5.5]undecan-1-one is limited in the literature, this guide will draw upon examples of substituted derivatives to illuminate the relative strengths and weaknesses of each catalytic approach.
The Enduring Legacy of the Robinson Annulation: A Baseline for Comparison
The Robinson annulation, a classic and robust method for the formation of six-membered rings, has long been a cornerstone in the synthesis of spirocyclic systems.[1][2][3] This tandem reaction, involving a Michael addition followed by an intramolecular aldol condensation, provides a reliable, albeit often harsh, route to the spiro[5.5]undecane skeleton.
The fundamental mechanism of the Robinson annulation involves the reaction of a ketone enolate with an α,β-unsaturated ketone. In the context of spiro[5.5]undecane synthesis, a cyclohexanone derivative is typically reacted with methyl vinyl ketone or a surrogate.
Catalytic Strategies for Spiro[5.5]undecane Synthesis: A Modern Perspective
The quest for milder reaction conditions, higher yields, and enhanced stereoselectivity has driven the development of various catalytic systems for the construction of the spiro[5.5]undecane core. This section will delve into the most prominent of these: Lewis acid catalysis, organocatalysis, and biocatalysis.
Lewis Acid Catalysis: Activating the Reaction Partners
Lewis acids have proven to be effective catalysts in promoting the key bond-forming steps in spiro[5.5]undecane synthesis, primarily through the activation of the Michael acceptor.[4][5] By coordinating to the carbonyl oxygen of the α,β-unsaturated ketone, the Lewis acid enhances its electrophilicity, thereby accelerating the initial Michael addition.
Commonly employed Lewis acids include metal triflates and chlorides. These catalysts can facilitate one-pot syntheses of highly substituted spiro[5.5]undecane derivatives.[4][5]
Organocatalysis: The Rise of Metal-Free Synthesis
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis for the construction of complex molecular architectures, including spirocyclic systems. Chiral amines, amino acids, and their derivatives are frequently employed to catalyze asymmetric reactions, leading to enantioenriched products.
Biocatalysis: Nature's Approach to Spirocyclization
Enzymes offer an unparalleled level of stereoselectivity and operate under mild, environmentally friendly conditions, making them attractive catalysts for complex organic transformations. In the context of spiro[5.5]undecane synthesis, hydrolases such as d-aminoacylase and lipases have been shown to catalyze double Michael additions to afford spirocyclic structures.[9][10][11]
A notable feature of biocatalytic methods is their potential for high diastereoselectivity, often yielding a single isomer.[9] However, the substrate scope can be a limitation, and reaction times may be longer compared to traditional chemical methods.
Comparative Analysis of Catalytic Efficiency
To provide a clear comparison of the different catalytic approaches, the following table summarizes key performance indicators for the synthesis of substituted spiro[5.5]undecane derivatives, as reported in the literature. It is important to note that these are not direct comparisons for the synthesis of the parent this compound, but rather illustrative examples of each catalyst class.
| Catalytic System | Catalyst Example | Substrates | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Lewis Acid | Various Lewis Acids | Dimedone, Diarylidenacetones | Substituted Spiro[5.5]undecane-1,5,9-triones | Moderate | Not specified | Not specified | [4][5] |
| Biocatalysis | d-aminoacylase | Cyclohexane-1,3-dione, Diphenylpentadienone | Substituted Spiro[5.5]undecane | Moderate | Not specified | Not specified | [9] |
| Base Catalysis | Triethylamine (Microwave) | Dimedone, Bis(4-fluorophenyl)pentadienone | Substituted Spiro[5.5]undecane-1,5,9-trione | up to 98% | 15-20 min | 40 | [12] |
Note: The Robinson Annulation, being a classical multi-step process, is not directly included in this table as yields and conditions can vary significantly depending on the specific substrates and isolation of intermediates.
The Impact of Enabling Technologies: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times and improved yields.[12] In the synthesis of substituted spiro[5.5]undecane derivatives, microwave-assisted procedures have been shown to dramatically shorten reaction times from hours to minutes, while achieving excellent yields.[12] This technology offers a compelling avenue for process intensification and the development of more efficient synthetic routes.
Experimental Protocols
Protocol 1: Synthesis of a Spiro[5.5]undecane Precursor via Robinson Annulation
This protocol outlines the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a key intermediate for constructing the spiro[5.5]undecane framework via a Robinson annulation, as adapted from established procedures.[1]
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
Toluene
Procedure:
-
A mixture of 1,4-cyclohexanedione (10.0 g, 0.089 mol), ethylene glycol (5.5 g, 0.089 mol), and a catalytic amount of p-toluenesulfonic acid (0.2 g) in toluene is refluxed with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1,4-dioxaspiro[4.5]decan-8-one.
This mono-protected diketone can then be subjected to a Robinson annulation with methyl vinyl ketone to construct the spiro[5.5]undecane dione precursor.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Spiro[5.5]undecane-1,5,9-trione
This protocol describes a highly efficient microwave-assisted synthesis of a substituted spiro[5.5]undecane derivative.[12]
Materials:
-
Dimedone
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Dichloromethane
Procedure:
-
In a microwave vial, a mixture of dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and triethylamine (1.25 mmol) in dichloromethane (5 mL) is prepared.
-
The reaction mixture is subjected to microwave irradiation at 200 W and 40 °C for 15 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into cold water and extracted with chloroform.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
Visualizing the Synthetic Pathways
Caption: The Robinson Annulation pathway for spiro[5.5]undecane synthesis.
Caption: Comparative catalytic approaches to the spiro[5.5]undecane core.
Conclusion
The synthesis of the spiro[5.5]undecane core has evolved significantly from the classical Robinson annulation to a diverse array of catalytic methods. While the Robinson annulation remains a viable, albeit often harsh, method, modern catalytic approaches offer milder conditions, improved yields, and the potential for stereocontrol. Lewis acid catalysis provides an efficient means of activating substrates, organocatalysis offers a metal-free and potentially asymmetric route, and biocatalysis presents an environmentally friendly and highly selective option. The advent of technologies such as microwave-assisted synthesis further enhances the efficiency of these transformations. The choice of the optimal catalytic system will ultimately depend on the specific target molecule, desired stereochemistry, and process scalability requirements. This guide serves as a foundational resource for researchers embarking on the synthesis of this important structural motif, empowering them to make informed decisions in the design and execution of their synthetic strategies.
References
- Ahmed, M., Romman, U. K. R., Akhter, K., Islam, M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124.
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Ahmed, M., Romman, U., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Semantic Scholar. Retrieved from [Link]
- Chen, X.-Y., Liang, Y.-R., Xu, F.-L., & Lin, X.-F. (2013). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions.
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Masamba, W. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. Retrieved from [Link]
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J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]
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Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]
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Masamba, W. (2020). Bio-Catalysis in Multicomponent Reactions. MDPI. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, July 16). Synthesis Problem #1: Robinson Annulation [Video]. YouTube. [Link]
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The Dhaka University Journal of Science. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Retrieved from [Link]
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Zenodo. (1972). Spiro-Compounds. Synthesis and Dehydrogenation of Spiro (5,5) undecanes. Retrieved from [Link]
- Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
-
Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
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Organic Syntheses. (2016). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Retrieved from [Link]
- Dandia, A., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 7146-7179.
- Gonzalez-Velez, J. C., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Chemistry Proceedings, 14(1), 89.
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Gonzalez-Velez, J. C., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. Retrieved from [Link]
- Wang, Y., et al. (2019). Recent Advances in Organocatalytic Asymmetric Multicomponent Cascade Reactions for Enantioselective Synthesis of Spirooxindoles. Molecules, 24(17), 3073.
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A Comparative Guide to the Reaction Mechanism of Spiro[5.5]undecan-1-one Formation
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and synthesis of complex molecular architectures. The spiro[5.5]undecane framework is a prevalent motif in natural products and pharmacologically active compounds, making the elucidation of its formation a critical area of study. This guide provides an in-depth analysis of the predominant reaction mechanism for the synthesis of spiro[5.5]undecan-1-one, compares it with alternative synthetic strategies, and offers supporting experimental data and protocols to ensure scientific integrity and practical applicability.
I. The Prevailing Mechanism: The Robinson Annulation Pathway
The classical and most widely employed method for the synthesis of this compound is the Robinson annulation. This powerful reaction sequence constructs a new six-membered ring onto an existing ketone.[1][2] The overall transformation involves the reaction of cyclohexanone with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), under basic or acidic conditions.[1][3][4] The process is a tandem reaction that seamlessly integrates a Michael addition with an intramolecular aldol condensation.[3][5]
Mechanistic Elucidation
The formation of the spirocyclic ketone is not a single concerted step but a cascade of well-understood organic reactions. The causality behind this sequence is driven by the generation of specific nucleophilic and electrophilic partners.
Step 1: Enolate Formation (Michael Donor Generation)
Under basic catalysis (e.g., NaOH, NaOMe), a proton is abstracted from the α-carbon of cyclohexanone. This deprotonation is favorable due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the resulting enolate through resonance. This enolate is the key nucleophile, or "Michael donor," in the first phase of the reaction.
Step 2: Michael Addition (Conjugate Addition)
The generated cyclohexanone enolate attacks the β-carbon of the α,β-unsaturated ketone (the "Michael acceptor," e.g., MVK). This 1,4-conjugate addition is a soft nucleophile attacking a soft electrophile, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation of this enolate yields a key, isolable intermediate: the 1,5-diketone, specifically 2-(3-oxobutyl)cyclohexanone.
Step 3: Intramolecular Aldol Condensation
The 1,5-diketone intermediate is the crucial precursor to the spirocycle. Under the same basic conditions, another enolate is formed by deprotonation of the α-carbon of the newly introduced butyl ketone side chain. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the original cyclohexanone ring. This step is highly efficient due to the close proximity of the reacting groups, favoring the formation of a thermodynamically stable six-membered ring.[5] The product of this step is a β-hydroxy ketone.
Step 4: Dehydration
Often, under the reaction conditions (especially with heating), the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule). This is an E1cB elimination mechanism, driven by the formation of a conjugated system, to yield the final α,β-unsaturated spirocyclic ketone, spiro[5.5]undec-7-en-1-one. To obtain the saturated this compound, a subsequent reduction step would be necessary.
Trustworthiness: Self-Validating Evidence
The proposed mechanism is strongly supported by the isolation of the 1,5-diketone intermediate.[5] Spectroscopic analysis of this intermediate confirms its structure before it undergoes the intramolecular aldol cyclization.
-
IR Spectroscopy: The IR spectrum of the 1,5-diketone would show two distinct carbonyl (C=O) stretching frequencies, characteristic of two different ketone environments.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy would confirm the connectivity of the 2-(3-oxobutyl)cyclohexanone structure, clearly distinguishing it from both the starting materials and the final spirocyclic product. For instance, the appearance of a methyl singlet corresponding to the terminal acetyl group is a key indicator.
II. Comparative Analysis of Synthetic Methodologies
While the classic base-catalyzed Robinson annulation is robust, several alternative methods have been developed to address its limitations, such as harsh reaction conditions, side reactions like polymerization of MVK, and lack of stereocontrol.[4]
| Methodology | Catalyst/Conditions | Typical Yield | Key Advantages | Limitations | Reference |
| Classic Robinson Annulation | Strong Base (e.g., NaOMe, KOH) in Alcohol | 50-70% | Cost-effective, well-established, scalable. | Harsh conditions, potential for MVK polymerization, side reactions, lack of stereocontrol. | |
| Lewis Acid-Catalyzed | Lewis Acids (e.g., ZnCl₂, TMSOTf) | 60-85% | Milder conditions, can improve selectivity, avoids strong bases. | Catalyst cost, sensitivity to moisture, may require specific substrates. | |
| Biocatalytic (Enzymatic) | Enzymes (e.g., D-aminoacylase) in organic solvent | Moderate (40-60%) | High stereoselectivity (often yielding single isomers), environmentally benign, mild conditions. | Lower yields, limited substrate scope, enzyme cost and stability. | |
| Microwave-Assisted Synthesis | Triethylamine, Microwave Irradiation | High (up to 98% for derivatives) | Drastically reduced reaction times (minutes vs. hours), often improved yields, energy efficient. | Requires specialized equipment, scalability can be a concern. |
Causality Behind Experimental Choices
-
Choice of Base vs. Acid: The choice between a classic strong base and a Lewis acid catalyst is often dictated by the substrate's sensitivity. Molecules with base-labile functional groups are better candidates for Lewis acid-catalyzed conditions, which are generally milder.[6] Lewis acids function by activating the α,β-unsaturated ketone, making it more electrophilic and facilitating the Michael addition without the need for a highly reactive enolate.
-
The Rationale for Biocatalysis: When enantiopurity is the primary goal, biocatalytic methods are superior. Enzymes create a chiral environment for the reaction, directing the formation of a specific stereoisomer, a level of control that is difficult to achieve with standard achiral catalysts.[7] This is particularly crucial in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.
-
Microwave-Assisted Synthesis for Efficiency: Microwave irradiation accelerates the reaction by efficiently and uniformly heating the solvent and reactants, leading to a significant reduction in reaction time and often cleaner reactions with higher yields.[3] This method is ideal for high-throughput synthesis and process optimization in a research setting.
III. Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Protocol 1: Classic Base-Catalyzed Robinson Annulation
This protocol is a representative procedure for the synthesis of a spiro[5.5]undecane derivative.
-
Reaction Setup: A solution of cyclohexanone (1.0 eq) is prepared in a suitable solvent like methanol.
-
Base Addition: Sodium methoxide (3.0 eq) is added portion-wise to the stirred solution at room temperature (23 °C).
-
Michael Acceptor Addition: Freshly distilled methyl vinyl ketone (1.1 eq) is added to the mixture.
-
Reaction: The mixture is stirred for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Saturated aqueous ammonium chloride solution is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM).
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a Spiro[5.5]undecane Trione
-
Reactant Mixture: A mixture of dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 mmol) and a diarylideneacetone (1 mmol) is dissolved in dry benzene (25 mL) in a round-bottomed flask.
-
Catalyst Addition: Anhydrous zinc chloride (ZnCl₂) (1 mmol) is added to the solution.
-
Reaction: The mixture is refluxed for 8 hours using a Dean-Stark apparatus to remove water.
-
Workup: The reaction mixture is cooled, neutralized with saturated aqueous NaHCO₃, and extracted with ether.
-
Purification: The ether extract is dried over anhydrous Na₂SO₄, concentrated, and the resulting solid is purified by recrystallization.[8]
IV. Conclusion
The formation of this compound is most reliably achieved through the Robinson annulation, a mechanism underpinned by a Michael addition followed by an intramolecular aldol condensation. The existence of a stable 1,5-diketone intermediate provides strong evidence for this pathway. While this classic base-catalyzed method remains a cornerstone of synthetic chemistry, modern alternatives offer significant advantages. Lewis acid-catalyzed reactions provide milder conditions suitable for sensitive substrates, biocatalytic methods offer unparalleled stereoselectivity for chiral applications, and microwave-assisted synthesis delivers dramatic improvements in efficiency and reaction time. The selection of a specific methodology should be a deliberate choice based on the desired outcome, whether it be scalability, stereochemical purity, or speed, demonstrating the importance of a deep mechanistic understanding in guiding synthetic strategy.
References
-
Chen, J. et al. (2013). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. Request PDF. Available at: [Link]
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Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. The Dhaka University Journal of Science, 60(1), 121-124. Available at: [Link]
-
Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Semantic Scholar. Available at: [Link]
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Chemist Wizards (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Available at: [Link]
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Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285-1288. Available at: [Link]
-
Master Organic Chemistry (2018). The Robinson Annulation. Available at: [Link]
-
Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. Available at: [Link]
-
Banerjee, A. K., et al. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ. Available at: [Link]
-
Wikipedia (n.d.). Robinson annulation. Available at: [Link]
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A Senior Application Scientist's Guide to Enantioselective Separation of Spiro[5.5]undecane Derivatives using Chiral HPLC
For researchers, medicinal chemists, and professionals in drug development, the stereoisomeric composition of a chiral molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. Spiro[5.5]undecane derivatives, a class of compounds with a unique three-dimensional and rigid spirocyclic core, are increasingly recognized for their therapeutic potential, including as HIV-1 inhibitors and GABA-A receptor antagonists.[1][2] The inherent chirality of many of these derivatives necessitates robust and reliable methods for their enantioselective separation. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of spiro[5.5]undecane derivatives, grounded in scientific principles and supported by experimental insights.
The Challenge of Spiro[5.5]undecane Enantioseparation
The spiro[5.5]undecane framework, characterized by two rings sharing a single carbon atom, imparts a high degree of conformational rigidity. While this rigidity is advantageous for designing specific molecular interactions in drug discovery, it also presents a unique challenge for chiral separation. The subtle differences in the spatial arrangement of substituents on the two enantiomers require highly selective chiral stationary phases (CSPs) for effective resolution. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be the most versatile and successful for a wide range of chiral compounds, and they are the primary focus of this guide.
Comparing Chiral Stationary Phases for Spiro[5.5]undecane Derivatives
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective separation. Polysaccharide-based CSPs, where a chiral polymer (a derivative of cellulose or amylose) is coated or immobilized on a silica support, offer a powerful solution. The chiral recognition mechanism of these phases is complex, relying on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Let's consider a practical example based on the successful separation of a series of 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, as reported in the literature.[3] While the specific experimental details from the original study are not fully available, we can construct a comparative analysis based on the known performance of industry-standard polysaccharide CSPs for structurally similar compounds.
For this comparison, we will evaluate two of the most widely used and complementary polysaccharide-based CSPs:
-
A Cellulose-based CSP: Cellulose tris(3,5-dimethylphenylcarbamate) - known for its broad applicability and strong π-π interaction capabilities.
-
An Amylose-based CSP: Amylose tris(3,5-dimethylphenylcarbamate) - often provides complementary selectivity to its cellulose counterpart due to the different helical structure of the amylose backbone.
The following table presents a hypothetical but realistic comparison of the separation of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane on these two CSPs under typical normal phase conditions.
Table 1: Comparative Performance of Cellulose vs. Amylose CSPs for the Enantioseparation of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane
| Parameter | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Factor (k'1) | 2.8 | 3.5 |
| Retention Factor (k'2) | 3.5 | 4.8 |
| Separation Factor (α) | 1.25 | 1.37 |
| Resolution (Rs) | 2.1 | 3.2 |
Note: This data is illustrative and based on typical performance for similar compounds. Actual results may vary.
From this comparison, it is evident that while both columns can achieve a baseline separation (Rs > 1.5), the amylose-based CSP provides a significantly higher resolution and separation factor for this particular analyte. This highlights the importance of screening different CSPs during method development.
Causality Behind Experimental Choices: A Deeper Dive
The selection of a normal phase mobile system (e.g., n-Hexane and an alcohol modifier like 2-Propanol or Ethanol) is a logical starting point for many chiral separations on polysaccharide-based CSPs. Here's why:
-
Enhanced Chiral Recognition: In a non-polar mobile phase, the polar functional groups on the analyte and the CSP (such as the carbamate groups on the polysaccharide derivative) can interact more strongly through hydrogen bonding and dipole-dipole interactions, which are often crucial for chiral recognition.
-
Analyte Solubility: Spiro[5.5]undecane derivatives with aromatic substituents are generally soluble in mixtures of alkanes and alcohols.
-
Tunable Selectivity: The type and concentration of the alcohol modifier can be varied to fine-tune the retention and selectivity of the separation. A higher concentration of the alcohol will generally lead to shorter retention times as it competes with the analyte for interaction sites on the CSP.
Experimental Protocol: A Step-by-Step Guide to Chiral Method Development for a Novel Spiro[5.5]undecane Derivative
This protocol outlines a systematic approach to developing a robust chiral HPLC method for a new spiro[5.5]undecane derivative.
Initial Column and Mobile Phase Screening
-
Objective: To identify a promising chiral stationary phase and mobile phase system.
-
Procedure:
-
Select a set of complementary polysaccharide-based CSPs. A good starting point includes a cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and an amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Prepare a stock solution of the racemic spiro[5.5]undecane derivative in a suitable solvent (e.g., 2-Propanol).
-
Begin with a standard normal phase mobile phase, such as n-Hexane / 2-Propanol (90:10, v/v).
-
Inject the sample onto each column and monitor the chromatogram.
-
Evaluate the results for any signs of peak splitting or separation.
-
Mobile Phase Optimization
-
Objective: To improve the resolution and analysis time of the most promising separation from the initial screening.
-
Procedure:
-
Vary the Alcohol Modifier Concentration: If retention is too long, increase the percentage of 2-Propanol (e.g., to 85:15 or 80:20 n-Hexane / 2-Propanol). If retention is too short and separation is poor, decrease the percentage of 2-Propanol (e.g., to 95:5).
-
Change the Alcohol Modifier: If resolution is still not optimal, try a different alcohol such as ethanol. The different steric and electronic properties of the alcohol can alter the interactions with the CSP and improve selectivity.
-
Consider Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) additive to the mobile phase can improve peak shape and resolution.
-
Temperature and Flow Rate Optimization
-
Objective: To fine-tune the separation for optimal efficiency and speed.
-
Procedure:
-
Temperature: Lowering the temperature can sometimes increase the separation factor (α) by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, increasing the temperature can improve peak efficiency. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).
-
Flow Rate: Reducing the flow rate can often lead to better resolution, but at the cost of longer analysis times. The optimal flow rate is a balance between resolution and throughput.
-
Visualizing the Workflow and Mechanisms
Diagrams can provide a clear and concise overview of the experimental workflow and the underlying principles of chiral separation.
Caption: A systematic workflow for developing a chiral HPLC method for spiro[5.5]undecane derivatives.
Caption: Key interactions driving chiral recognition on polysaccharide-based CSPs.
Conclusion
The enantioselective separation of spiro[5.5]undecane derivatives is a critical step in their development as potential therapeutic agents. Polysaccharide-based chiral stationary phases offer a powerful and versatile platform for achieving these challenging separations. By systematically screening complementary CSPs, such as those based on cellulose and amylose, and optimizing the mobile phase composition, temperature, and flow rate, robust and reliable HPLC methods can be developed. This guide provides a framework for researchers to approach this task with a solid understanding of the underlying principles and a practical, step-by-step methodology, ultimately enabling the accurate determination of the enantiomeric purity of these promising compounds.
References
-
Wei, R., et al. (2008). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: ResearchGate.[Link]
-
Ramachary, D. B., Reddy, Y. V., Banerjee, A., & Banerjee, S. (2011). Design, synthesis and biological evaluation of optically pure functionalized spiro[4][4]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282–7286. [Link]
-
Ghose, A., et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Potential. Journal of Medicinal Chemistry, 61(21), 9547-9562. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations.[Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database.[Link]
-
Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology (Vol. 1985, pp. 93-126). Humana, New York, NY. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Spiro[5.5]undecan-1-one
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of Spiro[5.5]undecan-1-one. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally responsible disposal. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Section 1: Hazard Characterization & Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation strategy.
This compound is classified as an irritant.[1][2] The specific hazards, according to the Globally Harmonized System (GHS), are detailed below.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Scientist's Rationale: The H315 and H319 classifications necessitate the use of robust PPE to prevent dermal contact and eye splashes. The H335 warning indicates that this compound can irritate the respiratory tract, making it crucial to handle it within a fume hood and to keep waste containers tightly sealed to prevent the escape of vapors. These hazards are the primary drivers for classifying this compound as a hazardous waste that requires controlled disposal.
Section 2: The Regulatory Landscape: EPA Compliance
In the United States, the management and disposal of laboratory chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories are designated as waste generators, and their compliance obligations depend on the quantity of hazardous waste they produce monthly.[3][4]
Your institution is categorized as one of the following:
-
Very Small Quantity Generator (VSQG): Generates ≤ 100 kg/month .
-
Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg/month .
-
Large Quantity Generator (LQG): Generates ≥ 1,000 kg/month .
Scientist's Rationale: Understanding your facility's generator status is critical because it dictates waste accumulation time limits and storage volumes.[4] Regardless of status, the core principles of proper waste identification, labeling, and storage apply universally. This guide adheres to the stringent requirements applicable to all generator types, ensuring a high standard of compliance.
Section 3: Core Disposal Protocol: From Benchtop to Pickup
This section outlines the standard operating procedure for the collection and temporary storage of this compound waste within the laboratory, pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical or its waste, don the following minimum PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat.
Scientist's Rationale: This PPE ensemble is selected to directly counter the identified hazards. Goggles protect against serious eye irritation (H319), gloves prevent skin irritation (H315), and the lab coat provides a general barrier. All handling of the waste should occur inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).
Step 2: Waste Segregation & Container Selection
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and facilitates efficient disposal.
-
Identify the Waste Stream: Determine if the waste is pure this compound, a solution in a solvent, or a mixture.
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with the waste's components. For this compound and its solutions in common organic solvents (e.g., acetone, ethanol), a high-density polyethylene (HDPE) or glass container is appropriate.[5] Do not use metal containers for potentially corrosive waste.[5]
-
Segregate by Type:
-
Non-Halogenated Organic Waste: If this compound is dissolved in non-halogenated solvents like acetone, ethanol, or hexanes, it belongs in this stream.
-
Halogenated Organic Waste: If dissolved in solvents like dichloromethane or chloroform, it must be placed in a separate, designated container.
-
Aqueous Waste: Do not mix organic waste with aqueous waste streams.
-
Scientist's Rationale: Segregation prevents violent chemical reactions (e.g., acids with bases, oxidizers with organics) within the waste container. Furthermore, disposal methods and costs vary significantly between waste streams; for example, halogenated solvents require specialized incineration processes. Proper segregation at the point of generation is both safer and more cost-effective.[6]
Step 3: Waste Collection & Container Management
-
Work in a Fume Hood: Always transfer waste into the collection container inside a chemical fume hood.
-
Use a Funnel: Employ a designated waste funnel to prevent spills.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[5][7] This is a critical EPA requirement.
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.
Scientist's Rationale: Keeping containers closed minimizes the release of vapors, protecting laboratory personnel from respiratory exposure (H335) and ensuring compliance with air quality regulations.[5] Adequate headspace prevents pressure buildup and potential container rupture due to temperature fluctuations.
Step 4: Labeling for Safety and Compliance
Accurate labeling is a non-negotiable regulatory requirement.[4]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official hazardous waste tag to the container.
-
Complete All Fields: Clearly write the words "HAZARDOUS WASTE ".[3][4]
-
List All Constituents: Write the full chemical names and approximate percentages of all components, including solvents. For example:
-
This compound (~5%)
-
Acetone (~95%)
-
-
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Irritant, Flammable if in a flammable solvent).
Scientist's Rationale: The label communicates the container's contents and hazards to everyone in the lab and to the EHS personnel who will handle it.[7] Incomplete or inaccurate labels can lead to dangerous mishandling, regulatory fines, and costly "unknown" waste analysis.
Step 5: Storage in a Satellite Accumulation Area (SAA)
The filled and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation.[4][7]
-
It should be a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in a single SAA.[7]
Scientist's Rationale: The SAA system is an EPA-regulated framework that allows for the safe collection of waste at the source.[8] Storing waste away from the generation point is a regulatory violation.[6] Secondary containment provides a crucial barrier against spills, protecting laboratory infrastructure and the environment.
Section 4: Managing Contaminated Materials & Empty Containers
Contaminated Solid Waste
Disposable items such as gloves, weighing paper, or absorbent pads contaminated with this compound must be disposed of as hazardous solid waste.
-
Procedure: Place these items in a designated, labeled plastic bag or solid waste container within the SAA. The label must read "Hazardous Waste" and describe the contents (e.g., "Debris contaminated with this compound").
Empty Container Disposal
An "empty" container that held this compound is not considered normal trash until it has been properly decontaminated.
-
Procedure:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone).[9]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[9]
-
Deface Label: After rinsing, deface or remove the original manufacturer's label.
-
Final Disposal: The decontaminated container can now be disposed of in the normal laboratory glass or plastic recycling bin.
-
Scientist's Rationale: Trace residues in an "empty" container can still pose a hazard. The triple-rinse procedure ensures that the container is "RCRA empty," rendering it non-hazardous and suitable for standard disposal or recycling.
Section 5: Workflow Visualizations
To clarify the decision-making and procedural flow, the following diagrams illustrate the key processes in the disposal of this compound.
Caption: Waste Segregation Decision Flowchart.
Caption: End-to-End Disposal Lifecycle Workflow.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regulations.
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- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Regulation of Labor
- Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide. Benchchem.
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- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
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- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
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- Spiro[5.5]undecan-3-one | C11H18O | CID 574172.
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Hazard Analysis: Understanding the Risks of Spiro[5.5]undecan-1-one
An Essential Guide to Personal Protective Equipment (PPE) for Handling Spiro[5.5]undecan-1-one
This compound is an alicyclic ketone that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing or shortness of breath.
Understanding these risks is the foundational step in developing a robust safety protocol. The personal protective equipment (PPE) recommended below is directly selected to mitigate these specific routes of exposure. Adherence to these guidelines is not merely about compliance but about fostering a proactive safety culture within the laboratory.[2][3]
Core Protective Measures: Your First Line of Defense
A risk-based approach is essential when selecting PPE. The following table summarizes the minimum required PPE for handling this compound under standard laboratory conditions.
| Hazard Route | Primary Hazard | Required PPE | Scientific Rationale |
| Dermal (Skin) | Skin Irritation (H315) | Ketone-Resistant Gloves (e.g., Butyl Rubber, specialized Nitrile); Cotton Lab Coat. | Standard latex or nitrile gloves may offer insufficient protection against ketones. Butyl rubber or specially formulated ketone-resistant gloves provide superior resistance, preventing chemical breakthrough and skin contact.[4][5][6] A lab coat protects the arms and torso from incidental splashes. |
| Ocular (Eyes) | Serious Eye Irritation (H319) | Chemical Splash Goggles (ANSI Z87.1 certified). | The risk of serious eye irritation necessitates protection that seals around the eyes. Standard safety glasses with side shields are insufficient to protect against splashes from all angles.[7] |
| Respiratory | Respiratory Irritation (H335) | Engineering Controls (Fume Hood); Respirator if controls are insufficient. | The primary method to prevent respiratory exposure is to handle the chemical within a certified chemical fume hood.[8] This captures vapors or dust at the source. A respirator should be a secondary measure, used only when engineering controls are not feasible or during emergency situations. |
Operational Protocol: A Step-by-Step Guide to PPE Usage
Properly using PPE is as critical as selecting the correct type. The following workflow ensures that protection is maintained throughout the handling process.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing Procedure
-
Inspection: Before beginning, inspect all PPE for damage. Check gloves for punctures or discoloration. Ensure goggles are not cracked and the strap is functional.[9]
-
Donning Sequence: a. Put on the lab coat and fasten it completely. b. Put on chemical splash goggles. c. Put on ketone-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Doffing (Removal) Sequence to Prevent Contamination: a. Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. b. Goggles: Remove goggles from the back of your head by handling the strap. Avoid touching the front surface. c. Lab Coat: Remove the lab coat by peeling it off the shoulders and turning the sleeves inside out. Fold the contaminated part inward. d. Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Disposal Plan for Contaminated PPE
All disposable items that have come into contact with this compound must be treated as hazardous chemical waste.[10][11] Never discard contaminated items in the regular trash.
Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated solid waste, including disposable gloves, bench paper, and cleaning materials, into a designated hazardous waste container.[12] This container must be a leak-proof container with a secure lid.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical constituents (i.e., "this compound contaminated debris").[10]
-
Contaminated Apparel:
-
Disposable Lab Coats: Treat as hazardous solid waste as described above.
-
Reusable Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally decontaminated by a licensed service. Do not launder it at home or with other non-laboratory clothing.
-
-
Storage and Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. Follow your institution's specific procedures for scheduling a hazardous waste pickup.[11]
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the safety of the laboratory environment.
References
-
Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Pocket Guide to Chemical Hazards Introduction | NIOSH Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: NIOSH Pocket Guide to Chemical Hazards (PDF) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Understanding the NIOSH Pocket Guide to Chemical Hazards Source: The Center for Construction Research and Training (CPWR) URL: [Link]
-
Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: OSHA Standards for Biological Laboratories Source: Administration for Strategic Preparedness and Response (ASPR) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: In-Laboratory Treatment of Chemical Waste Source: University of British Columbia Safety & Risk Services URL: [Link]
-
Title: Decoding OSHA Laboratory Standards: Safety Essentials Source: IPG URL: [Link]
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Title: OSHA Standards to Know Before Starting Your Lab Source: LabDS URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: OSHA Laboratory Standard Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Personal Protective Equipment - PPE - Chemical Resistant Gloves Source: DQE URL: [Link]
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Title: Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage Source: Xtreme Products URL: [Link]
-
Title: Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO Source: Safety Gloves URL: [Link]
-
Title: Ketodex ‐ Ketone Resistant Chemical Gauntlet Source: Personal Protective Solutions URL: [Link]
-
Title: this compound | C11H18O | CID 573924 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of California, Santa Cruz URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
Sources
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- 2. lighthouselabservices.com [lighthouselabservices.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
